molecular formula C15H16N2O4S B5086185 N-benzyl-N,4-dimethyl-3-nitrobenzenesulfonamide

N-benzyl-N,4-dimethyl-3-nitrobenzenesulfonamide

Cat. No.: B5086185
M. Wt: 320.4 g/mol
InChI Key: YZARCVPPNANKLB-UHFFFAOYSA-N
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Description

N-benzyl-N,4-dimethyl-3-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C15H16N2O4S and its molecular weight is 320.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-benzyl-N,4-dimethyl-3-nitrobenzenesulfonamide is 320.08307817 g/mol and the complexity rating of the compound is 477. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-benzyl-N,4-dimethyl-3-nitrobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-N,4-dimethyl-3-nitrobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-N,4-dimethyl-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-12-8-9-14(10-15(12)17(18)19)22(20,21)16(2)11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZARCVPPNANKLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(C)CC2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Preclinical Profiling and Physicochemical Characterization of N-benzyl-N,4-dimethyl-3-nitrobenzenesulfonamide (CAS 346664-17-3)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-benzyl-N,4-dimethyl-3-nitrobenzenesulfonamide (CAS 346664-17-3) is a highly functionalized tertiary sulfonamide compound. In modern drug discovery, nitrobenzenesulfonamides serve as privileged scaffolds, frequently utilized in high-throughput screening libraries to identify novel therapeutics for oncology, neurodegeneration, and infectious diseases. This technical whitepaper outlines the structural causality, synthetic methodology, and pharmacological profiling protocols required to evaluate this compound, ensuring a self-validating approach to its preclinical characterization.

Structural Causality and Physicochemical Profiling

The molecular architecture of CAS 346664-17-3 dictates its interaction with biological targets. Unlike secondary amides that adopt a planar trans conformation, aromatic sulfonamides naturally fold into a synclinal structure. This specific three-dimensional geometry allows the sulfonamide skeleton to fit precisely into distinct hydrophobic ligand-binding pockets, a feature that has been successfully exploited in the development of nonsteroidal receptor antagonists 1.

The N-benzyl and N-methyl substitutions on the sulfonamide nitrogen eliminate hydrogen-bond donor capacity, significantly increasing the compound's lipophilicity. While bulky N-substituents can sometimes reduce target affinity in constrained binding sites, they are highly advantageous for targeting larger lipophilic pockets or for modulating blood-brain barrier (BBB) penetration in neuroprotective applications 2.

Table 1: Physicochemical Properties of CAS 346664-17-3

PropertyValuePharmacological Implication
Molecular Formula C15H16N2O4SDefines atomic composition and baseline mass.
Molecular Weight 320.36 g/mol Optimal for small-molecule oral bioavailability (Lipinski's Rule of 5).
H-Bond Donors 0Tertiary sulfonamide lacks N-H; prevents non-specific aqueous solvation.
H-Bond Acceptors 6Enables interactions with target kinase/receptor backbone residues.
Topological Polar Surface Area ~88.3 ŲFavorable for moderate membrane permeability and potential BBB crossing.
Rotatable Bonds 4Allows conformational flexibility to achieve the active synclinal state.

Synthetic Methodology

To ensure high purity and yield, the synthesis of CAS 346664-17-3 relies on the nucleophilic substitution of 4-methyl-3-nitrobenzenesulfonyl chloride with N-methylbenzylamine. The following protocol is designed as a self-validating system, where each reagent choice serves a specific mechanistic purpose.

Step-by-Step Synthesis Protocol
  • Preparation: Dissolve 1.0 equivalent (eq) of 4-methyl-3-nitrobenzenesulfonyl chloride in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

    • Causality: Anhydrous DCM is critical to prevent the competitive hydrolysis of the highly electrophilic sulfonyl chloride into an unreactive sulfonic acid 3.

  • Amine Addition: Cool the reaction flask to 0°C. Dropwise, add 1.1 eq of N-methylbenzylamine, followed immediately by 1.5 eq of N,N-diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It efficiently neutralizes the HCl byproduct—driving the reaction forward—without competing with the amine for the sulfonyl electrophile. The 0°C environment controls the exothermic nature of the reaction, minimizing the formation of bis-sulfonylation impurities.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor completion via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

  • Targeted Workup: Quench the reaction with 1M aqueous HCl.

    • Causality: The acidic wash protonates any unreacted N-methylbenzylamine and DIPEA, partitioning them entirely into the aqueous layer. This ensures the organic layer contains only the highly pure, neutral tertiary sulfonamide.

  • Isolation: Extract the organic layer, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the final crystalline product.

G A 4-Methyl-3-nitrobenzene- sulfonyl Chloride C Nucleophilic Attack (DIPEA, DCM, 0°C) A->C B N-Methylbenzylamine B->C D Aqueous Workup (1M HCl wash) C->D Quench & Extract E CAS 346664-17-3 (Purified Product) D->E Evaporation

Figure 1: Step-by-step synthetic workflow for isolating pure CAS 346664-17-3.

Biological Evaluation and Pharmacological Potential

Nitrobenzenesulfonamides have demonstrated significant potential as Estrogen-Related Receptor alpha (ERRα) inverse agonists, particularly in triple-negative breast cancer models 4.

However, the presence of the 3-nitro group introduces a dual-edged pharmacological profile. While it acts as a strong electron-withdrawing group that favorably modulates the electron density of the sulfonamide core, the nitro group is also a recognized toxophore. Enzymatic reduction of the nitro group by hepatic nitroreductases can generate reactive nitroso and hydroxylamine species. These reactive intermediates are clinically associated with severe adverse effects, most notably methemoglobinemia and hepatotoxicity 5. Therefore, rigorous in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity screening is imperative before advancing this compound in any hit-to-lead campaign.

Experimental Protocols: ADME and Toxicity Screening

To validate the metabolic stability and safety profile of CAS 346664-17-3, the following dual-condition microsomal assay must be executed.

Microsomal Stability and Nitroreduction Assay Protocol
  • Incubation Setup: In a 96-well plate, incubate 1 µM of CAS 346664-17-3 with human liver microsomes (HLM, 0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Cofactor Initiation: Initiate the reaction by adding 1 mM NADPH.

    • Causality: NADPH is the essential electron donor for Cytochrome P450 (CYP450) enzymes and nitroreductases, accurately simulating in vivo hepatic metabolism.

  • Differential Oxygenation (Crucial Step):

    • Run Plate A under ambient aerobic conditions to assess CYP450-mediated benzylic oxidation and N-demethylation at the N-benzyl/N-methyl sites.

    • Run Plate B under nitrogen-purged anaerobic conditions. Causality: Nitroreductase activity is highly oxygen-sensitive; anaerobic conditions maximize the generation of toxic hydroxylamine metabolites, revealing the compound's worst-case toxicity liability.

  • Quenching & LC-MS/MS Analysis: Terminate the reactions at specific time points (0, 15, 30, 60 min) using 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm to precipitate proteins, and analyze the supernatant via LC-MS/MS to quantify parent compound depletion and map metabolite structures.

G A CAS 346664-17-3 B Hepatic Microsomal Incubation (+NADPH) A->B C Aerobic: CYP450 Oxidation (Benzylic/N-demethylation) B->C D Anaerobic: Nitroreductase Assay (Toxophore Check) B->D E LC-MS/MS Quantification C->E F Toxicity Profiling (Methemoglobinemia Risk) D->F

Figure 2: In vitro ADME and toxicity screening workflow for nitro-containing sulfonamides.

References

  • Development of N-(4-Phenoxyphenyl)benzenesulfonamide Derivatives as Novel Nonsteroidal Progesterone Receptor Antagonists Source: PMC - NIH
  • The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo Source: PubMed - NIH
  • Studies on Chemical Modification and Biology of Sulphonamide Analogs as Neuroprotective Anti-Alzheimer’s Agents Source: Der Pharma Chemica
  • 4-Chloro-3-nitrobenzenesulfonamide - Hazardous Agents Source: Haz-Map
  • Synthesis of 2-Aminobenzenesulfonamide from 2-nitrobenzenesulfonamide reduction Source: Smolecule

Sources

Molecular Architecture and Synthetic Utility of N-Benzyl-N-methyl-3-nitro-p-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-benzyl-N-methyl-3-nitro-p-toluenesulfonamide is a highly functionalized tertiary sulfonamide utilized as a robust intermediate and scaffold in medicinal chemistry and advanced organic synthesis. Characterized by its tetrahedral sulfonyl core, electron-withdrawing nitro substituent, and sterically demanding N-benzyl-N-methyl moiety, this compound offers a unique physicochemical profile. This whitepaper provides an in-depth mechanistic analysis of its structural properties, details a self-validating synthetic protocol, and explores its downstream applications in drug development.

Molecular Architecture & Electronic Profiling

The structural integrity and reactivity of N-benzyl-N-methyl-3-nitro-p-toluenesulfonamide are governed by three distinct domains:

  • The Sulfonyl Core (

    
    ):  The sulfur atom is 
    
    
    
    hybridized, adopting a tetrahedral geometry. This spatial arrangement restricts the conformational freedom of the attached substituents, projecting the oxygen atoms into positions ideal for acting as hydrogen-bond acceptors in biological target binding.
  • The 3-Nitro-p-Tolyl Group: The introduction of a nitro group at the 3-position (meta to the sulfonyl group, ortho to the methyl group) exerts strong inductive (

    
    ) and mesomeric (
    
    
    
    ) electron-withdrawing effects. This significantly increases the electrophilicity of the sulfonyl sulfur during the initial synthesis and modulates the overall dipole moment of the molecule. The precursor for this moiety, 3-nitro-4-methylbenzenesulfonyl chloride, is a critical intermediate widely utilized in the synthesis of complex agrochemicals like mesotrione[1].
  • The N-Benzyl-N-Methyl Amine Moiety: By utilizing a secondary amine precursor such as N-benzylmethylamine[2], the resulting sulfonamide is tertiary. This eliminates hydrogen-bond donor capacity, thereby increasing the molecule's lipophilicity (LogP) and membrane permeability. Furthermore, the benzyl group serves as an orthogonal protecting group that can be selectively cleaved via hydrogenolysis.

Quantitative Data Summary

Table 1: Physicochemical and Structural Properties

PropertyValueMechanistic Implication
Molecular Formula C15H16N2O4SDefines the stoichiometric baseline for synthesis.
Molecular Weight 320.36 g/mol Falls well within Lipinski's Rule of 5 for drug-likeness.
H-Bond Donors 0Tertiary sulfonamide lacks N-H, enhancing lipophilicity.
H-Bond Acceptors 4Sulfonyl oxygens and nitro group enable robust target binding.
Rotatable Bonds 4Provides conformational flexibility around benzyl and sulfonyl linkages.
Topological Polar Surface Area ~88.3 ŲOptimal profile for cellular membrane permeability.

Mechanistic Causality in Synthesis

The synthesis of N-benzyl-N-methyl-3-nitro-p-toluenesulfonamide relies on a nucleophilic acyl substitution (sulfonylation) pathway. This methodology is a robust standard in the optimization of biologically active compounds, such as adenosine mimetics[3].

The reaction involves the attack of the nucleophilic nitrogen of N-benzylmethylamine on the electrophilic sulfur of 3-nitro-4-methylbenzenesulfonyl chloride. The expulsion of the chloride leaving group generates the sulfonamide and stoichiometric hydrogen chloride (HCl).

SynthesisWorkflow SM1 3-Nitro-4-methylbenzene sulfonyl chloride Cond Et3N, DCM 0°C to RT, 2h SM1->Cond SM2 N-Benzylmethylamine SM2->Cond Prod N-Benzyl-N-methyl-3-nitro- p-toluenesulfonamide Cond->Prod Nucleophilic Substitution

Figure 1: Nucleophilic sulfonylation workflow for tertiary sulfonamide synthesis.

Reaction Optimization Parameters

Table 2: Causality of Experimental Choices

ParameterOptimal ConditionCausality / Rationale
Solvent Dichloromethane (DCM)Aprotic nature prevents solvolysis (hydrolysis) of the highly reactive sulfonyl chloride.
Base Triethylamine (Et

N)
Non-nucleophilic acid scavenger. Neutralizes HCl byproduct to prevent amine deactivation.
Temperature 0 °C

25 °C
0 °C controls the initial exotherm; warming to 25 °C ensures complete kinetic conversion.
Equivalents 1.0 : 1.2 : 2.0Excess amine and base drive the reaction to completion and ensure total HCl neutralization.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes a physical or chemical checkpoint to verify success before proceeding.

Step 1: Reaction Assembly (Inert Atmosphere)

  • Charge an oven-dried, argon-flushed round-bottom flask with 3-nitro-4-methylbenzenesulfonyl chloride (1.0 eq) and anhydrous DCM (0.2 M concentration).

  • Cool the stirring solution to 0 °C using an ice-water bath. Causality: Suppresses side reactions and manages the heat of mixing.

  • Add Triethylamine (2.0 eq) via syringe.

  • Add N-benzylmethylamine (1.2 eq) dropwise over 10 minutes.

Step 2: In-Process Monitoring (Validation Checkpoint)

  • Remove the ice bath and allow the reaction to warm to room temperature (RT) over 2 hours.

  • Validation: Perform Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate solvent system. The disappearance of the UV-active sulfonyl chloride spot (higher

    
    ) and the emergence of a new, more polar product spot (lower 
    
    
    
    ) confirms the nucleophilic conversion.

Step 3: Chemical Filtration and Quenching

  • Dilute the reaction mixture with additional DCM.

  • Wash the organic layer with 1M aqueous HCl (2x). Causality: This is not merely a wash; it is a chemical filtration mechanism . The acidic aqueous phase selectively protonates unreacted N-benzylmethylamine and Et

    
    N, forcing them into the aqueous layer, while the neutral tertiary sulfonamide remains in the organic phase.
    
  • Wash with saturated aqueous NaHCO

    
     to neutralize trace acid, followed by brine.
    
  • Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.

Step 4: Analytical Validation

  • Purify the crude residue via flash column chromatography if necessary.

  • Validation: Confirm structural identity via LC-MS (looking for the

    
     peak at 
    
    
    
    ) and
    
    
    H NMR (verifying the presence of the benzylic
    
    
    singlet, the N-methyl singlet, and the distinct aromatic splitting pattern of the 3-nitro-p-tolyl ring).

Downstream Applications in Drug Development

The structural logic of N-benzyl-N-methyl-3-nitro-p-toluenesulfonamide makes it a highly versatile node in chemical biology and drug design.

StructuralLogic Core Tertiary Sulfonamide Core Nitro 3-Nitro Group (Electron Withdrawing) Core->Nitro Inductive Pull Sulfonyl Sulfonyl Center (Tetrahedral Geometry) Core->Sulfonyl H-Bond Acceptor Benzyl N-Benzyl Group (Steric Shield) Core->Benzyl Orthogonal Cleavage

Figure 2: Physicochemical mapping and reactivity nodes of the sulfonamide structure.

  • Orthogonal Deprotection: The N-benzyl group can be selectively removed via palladium-catalyzed hydrogenolysis (

    
    , Pd/C), yielding the secondary N-methyl sulfonamide. This allows the molecule to act as a protected intermediate during complex multi-step syntheses.
    
  • Nitro Reduction for Derivatization: The 3-nitro group can be reduced to an aniline (e.g., using SnCl

    
     or catalytic hydrogenation). The resulting 3-amino-p-toluenesulfonamide provides a nucleophilic handle for further derivatization, such as amide coupling or urea formation, which is a common strategy in generating libraries of kinase inhibitors or antimicrobial agents.
    

References

  • Source: patsnap.
  • Source: nih.
  • Source: lookchem.

Sources

Physicochemical Profiling and Synthetic Methodology of N-Benzyl-N,4-dimethyl-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfonamides represent one of the most acclaimed and historically significant sulfur pharmacophores in medicinal chemistry[1]. While early research focused heavily on their utility as primary antibacterial agents[2], modern drug development leverages the sulfonamide group to target diverse protein classes, utilizing its unique geometry, metabolic stability, and hydrogen-bonding capacity.

This technical whitepaper provides an in-depth analysis of N-benzyl-N,4-dimethyl-3-nitrobenzenesulfonamide , a highly functionalized tertiary sulfonamide. By detailing its physicochemical properties, Structure-Activity Relationship (SAR) mechanics, and a self-validating synthetic protocol, this guide serves as an authoritative resource for medicinal chemists and drug development professionals.

Physicochemical Profiling & Quantitative Data

Understanding the exact physicochemical parameters of a compound is the first step in predicting its pharmacokinetic behavior. The molecular formula of N-benzyl-N,4-dimethyl-3-nitrobenzenesulfonamide is C15H16N2O4S , yielding a molecular weight of 320.36 g/mol . This places the compound well within the optimal range for small-molecule drug design (Lipinski’s Rule of Five).

The table below summarizes the critical quantitative data required for analytical validation and computational modeling:

Physicochemical ParameterCalculated ValueMechanistic / Analytical Significance
IUPAC Name N-benzyl-N,4-dimethyl-3-nitrobenzenesulfonamideDefines exact regiochemistry of substituents.
Molecular Formula C15H16N2O4SEssential for elemental analysis and stoichiometry.
Molecular Weight 320.36 g/mol Optimal for small-molecule systemic circulation.
Monoisotopic Mass 320.0831 DaTarget mass-to-charge (m/z) for HRMS validation.
Hydrogen Bond Donors 0Tertiary sulfonamide lacks N-H protons, enhancing permeability.
Hydrogen Bond Acceptors 6Facilitates binding via target protein H-bond networks.
Topological Polar Surface Area 88.3 ŲPredicts favorable oral bioavailability and membrane crossing.
Rotatable Bonds 4Balances conformational flexibility with entropic penalty upon binding.

Mechanistic Insights: Structure-Activity Relationship (SAR)

The structural architecture of N-benzyl-N,4-dimethyl-3-nitrobenzenesulfonamide is deliberately tuned for specific pharmacological interactions.

From a mechanistic standpoint, the tertiary nature of the sulfonamide nitrogen fundamentally alters its physicochemical profile compared to traditional sulfa drugs. By replacing the primary amine protons with benzyl and methyl substituents, the molecule loses its hydrogen-bond donor capacity. This strategic modification increases the overall lipophilicity (LogP) and prevents the rapid renal clearance typically associated with highly polar primary sulfonamides.

Furthermore, the aryl ring is functionalized with a meta-nitro group (electron-withdrawing) and a para-methyl group (electron-donating). This push-pull electronic distribution fine-tunes the electrophilicity of the sulfur center during synthesis and provides metabolic stability against rapid hepatic oxidation in vivo.

SARLogic Core N-benzyl-N,4-dimethyl-3- nitrobenzenesulfonamide Sulfonamide Tertiary Sulfonamide Core • Lacks H-bond donors • Increases lipophilicity • Prevents rapid clearance Core->Sulfonamide Aryl 4-Methyl-3-nitrophenyl Group • Meta-nitro (Electron withdrawing) • Para-methyl (Metabolic tuning) • Enhances target residence time Core->Aryl Amine N-Benzyl-N-Methyl Moiety • Bulky hydrophobic interaction • Fills deep binding pockets • Restricts bond rotation Core->Amine

Structure-Activity Relationship (SAR) mapping of the compound's core functional groups.

Synthetic Methodology & Self-Validating Protocol

While modern transition-metal catalyzed chlorosulfonylations[3] or oxidative chlorinations[2] exist, the direct nucleophilic acyl substitution remains the gold standard for its scalability and atom economy. The classical and most prevalent method for synthesizing sulfonamides involves the direct reaction of a sulfonyl chloride with an amine in the presence of an acid scavenger[4].

SyntheticWorkflow SM1 4-Methyl-3-nitrobenzene- sulfonyl chloride Reaction Nucleophilic Acyl Substitution SM1->Reaction SM2 N-Methylbenzylamine SM2->Reaction Reagents Anhydrous DCM + DIPEA (0°C to RT) Reagents->Reaction Solvation & Acid Scavenging Product N-benzyl-N,4-dimethyl-3- nitrobenzenesulfonamide Reaction->Product >85% Yield

Synthetic workflow for N-benzyl-N,4-dimethyl-3-nitrobenzenesulfonamide via nucleophilic substitution.
Self-Validating Synthesis Protocol

Objective: To synthesize the tertiary sulfonamide via bimolecular nucleophilic substitution (SN2-type at sulfur) while strictly suppressing hydrolysis side reactions.

Phase 1: Reagent Preparation & Activation

  • System Desiccation: Flame-dry a 50 mL round-bottom flask under an inert argon atmosphere.

    • Causality: Sulfonyl chlorides are highly sensitive to moisture; ambient water outcompetes the amine, leading to the formation of unreactive sulfonic acid.

  • Solvation: Dissolve 1.0 mmol (235.6 mg) of 4-methyl-3-nitrobenzenesulfonyl chloride in 10 mL of anhydrous dichloromethane (DCM).

  • Thermal Control: Submerge the reaction flask in an ice-water bath to reach 0 °C.

    • Causality: The nucleophilic attack is highly exothermic. Lowering the temperature prevents thermal degradation and suppresses di-sulfonylation.

Phase 2: Nucleophilic Addition 4. Base Addition: Add 1.5 mmol (209 µL) of N,N-Diisopropylethylamine (DIPEA) to the mixture.

  • Causality: DIPEA acts as a sterically hindered, non-nucleophilic acid scavenger. It neutralizes the HCl byproduct, preventing the protonation of the secondary amine, which would otherwise render it non-nucleophilic[4].

  • Amine Introduction: Slowly add 1.1 mmol (~142 µL) of N-methylbenzylamine dropwise over 10 minutes.

    • Causality: Dropwise addition prevents localized heating and maintains a controlled stoichiometric ratio.

Phase 3: In-Process Control (IPC) & Self-Validation 6. TLC Analysis: After 2 hours of stirring at room temperature, perform Thin-Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent. 7. Validation Logic: This step makes the protocol self-validating. Co-spot the reaction mixture against the starting sulfonyl chloride. The starting material is highly UV-active and runs at a high Retention factor (


). As the nucleophilic attack proceeds, the resulting sulfonamide is more polar and appears at a lower 

. The complete disappearance of the top spot confirms 100% conversion, validating both the stoichiometry and the efficacy of the DIPEA acid scavenger.

Phase 4: Workup & Isolation 8. Acidic Wash: Transfer the mixture to a separatory funnel and wash with 10 mL of 1M HCl.

  • Causality: Protonates and extracts any unreacted N-methylbenzylamine and DIPEA into the aqueous layer.

  • Basic Wash: Wash the organic layer with 10 mL of saturated aqueous NaHCO₃.

    • Causality: Neutralizes residual acid and extracts hydrolyzed sulfonic acid byproducts.

  • Drying & Concentration: Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the highly pure crude product.

Analytical Validation

Following isolation, the structural integrity of C15H16N2O4S must be confirmed through orthogonal analytical techniques:

  • High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI+) should yield an

    
     peak at exactly 321.0909 m/z , confirming the monoisotopic mass.
    
  • Nuclear Magnetic Resonance (NMR):

    
    H-NMR will display a distinct singlet integrating to 3 protons for the aryl methyl group, a singlet for the N-methyl group, and a characteristic multiplet integrating to 5 protons for the benzyl aromatic ring. The absence of an N-H proton peak (typically broad, ~7-8 ppm in primary/secondary sulfonamides) definitively proves the formation of the tertiary sulfonamide.
    

References

1.[4] Technical Support Center: Sulfonamide Synthesis with Primary Amines. Benchchem. 4 2.[2] Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. 2 3.[3] Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC (NIH). 3 4.[1] How do we address neglected sulfur pharmacophores in drug discovery? Taylor & Francis. 1

Sources

The Diverse Biological Landscape of Nitrobenzenesulfonamides: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Nitrobenzenesulfonamide Scaffold - A Privileged Motif in Medicinal Chemistry

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents with antibacterial, anticancer, anti-inflammatory, and diuretic properties.[1][2] When integrated with a nitrobenzene moiety, the resulting nitrobenzenesulfonamide scaffold gains unique physicochemical properties that open up a vast and underexplored landscape for drug discovery.[3] The potent electron-withdrawing nature of the nitro group significantly influences the acidity of the sulfonamide proton and the overall electronic distribution of the molecule, leading to a diverse range of biological activities.[4][5]

This guide provides an in-depth technical exploration of the biological activities of nitrobenzenesulfonamide derivatives. We will delve into their synthesis, multifaceted therapeutic potential, underlying mechanisms of action, and the critical structure-activity relationships (SAR) that govern their efficacy. This document is designed for researchers, scientists, and drug development professionals, offering not just a review of the field but also actionable insights and detailed experimental protocols to empower further investigation into this promising class of compounds.

Synthetic Strategies: Building the Nitrobenzenesulfonamide Core

The construction of the nitrobenzenesulfonamide scaffold is generally straightforward, typically commencing from commercially available nitrobenzenesulfonyl chlorides. The primary synthetic transformation involves the nucleophilic substitution of the chloride with an appropriate amine, a reaction that can be adapted to generate extensive libraries of derivatives for screening.

A representative synthetic protocol is the reaction of a nitrobenzenesulfonyl chloride with an amine in the presence of a base. For instance, N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide can be prepared by stirring 4-nitrobenzenesulfonyl chloride and p-anisidine in an aqueous sodium carbonate solution at room temperature.[6] The versatility of this approach allows for the introduction of diverse substituents on the amine, which is a key strategy in optimizing the biological activity of the final compound. Another common method involves the reaction of a nitrobenzenesulfonyl chloride with ammonia to form the parent nitrobenzenesulfonamide, which can then be further modified.[3][7] The reduction of the nitro group to an amine provides a handle for further derivatization, expanding the chemical space that can be explored.[7]

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Product cluster_modification Further Modification Nitrobenzenesulfonyl_Chloride X-Nitrobenzenesulfonyl Chloride Reaction Nucleophilic Substitution (e.g., in aq. Na2CO3 or with base in organic solvent) Nitrobenzenesulfonyl_Chloride->Reaction Amine Primary/Secondary Amine (R-NH2 or R1R2NH) Amine->Reaction NBS_Derivative N-Substituted Nitrobenzenesulfonamide Derivative Reaction->NBS_Derivative Reduction Nitro Group Reduction (e.g., with Thiophenol/KOH) NBS_Derivative->Reduction Amino_Derivative Aminobenzenesulfonamide Intermediate Reduction->Amino_Derivative Further_Derivatization Further Derivatization Amino_Derivative->Further_Derivatization

Caption: General synthetic scheme for nitrobenzenesulfonamide derivatives.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Nitrobenzenesulfonamide derivatives have emerged as a significant class of anticancer agents, exhibiting activity against a range of cancer cell lines including breast (MCF-7), lung (A549), colon (HCT-116), and glioblastoma (U87).[8][9][10][11] Their antitumor effects are not mediated by a single mechanism but rather through the modulation of multiple, often interconnected, signaling pathways crucial for cancer cell proliferation and survival.

Mechanism of Action: Carbonic Anhydrase Inhibition

A primary and well-investigated mechanism of action for the anticancer activity of nitrobenzenesulfonamides is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[12][13] These enzymes are overexpressed in many hypoxic tumors and play a critical role in regulating pH in the tumor microenvironment.[12] By inhibiting these CAs, nitrobenzenesulfonamide derivatives can disrupt the pH balance, leading to a reduction in tumor cell survival and proliferation.

The sulfonamide moiety is a classic zinc-binding group that anchors the inhibitor to the active site of the CA enzyme. The nitro-substitution pattern on the benzene ring is crucial for achieving isoform selectivity. Studies have shown that 2-substituted-5-nitro-benzenesulfonamides are potent inhibitors of CA IX and XII, with some derivatives exhibiting excellent selectivity over the cytosolic isoforms CA I and II.[12][13] This selectivity is critical for minimizing off-target effects and enhancing the therapeutic window.

G cluster_tumor Hypoxic Tumor Microenvironment cluster_drug Drug Action cluster_outcome Therapeutic Outcome Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX CA IX/XII Upregulation HIF1a->CAIX Extracellular_Acidosis Extracellular Acidosis CAIX->Extracellular_Acidosis Intracellular_Alkalinization Intracellular Alkalinization CAIX->Intracellular_Alkalinization pH_Disruption Disruption of pH Homeostasis Extracellular_Acidosis->pH_Disruption Intracellular_Alkalinization->pH_Disruption NBS Nitrobenzenesulfonamide Derivative NBS->CAIX Inhibition Apoptosis Tumor Cell Apoptosis pH_Disruption->Apoptosis G cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A1 Seed cells in 96-well plate A2 Incubate 24h (cell attachment) A1->A2 B2 Add compounds to wells A2->B2 B1 Prepare serial dilutions of test compounds B1->B2 B3 Incubate 48-72h B2->B3 C1 Add MTT solution to each well B3->C1 C2 Incubate 4h (formazan formation) C1->C2 C3 Solubilize formazan crystals (add DMSO) C2->C3 D1 Measure absorbance at 570 nm C3->D1 D2 Calculate % viability vs. control D1->D2 D3 Determine IC50 value D2->D3

Sources

N-Benzyl Sulfonamide Derivatives as Kv1.3 Potassium Channel Inhibitors: A Technical Guide to Rational Design, Synthesis, and Electrophysiological Validation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The voltage-gated potassium channel Kv1.3 has emerged as a highly validated therapeutic target for the treatment of T-cell-mediated autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and type 1 diabetes[1]. While peptide-based toxins (e.g., ShK-186) exhibit high potency against Kv1.3, their clinical translation is often hindered by poor oral bioavailability and manufacturing complexities. Consequently, small-molecule inhibitors have garnered significant attention. Among these, N-benzyl sulfonamide derivatives (specifically N-benzyl-N-arylsulfonamides and piperidine aryl sulfonamides) have demonstrated exceptional potency, selectivity, and drug-like properties[2][3].

This technical guide explores the mechanistic rationale, structural design, synthetic methodology, and electrophysiological validation of N-benzyl sulfonamide derivatives as Kv1.3 inhibitors.

Mechanistic Grounding: The Role of Kv1.3 in Effector Memory T Cells

To understand the therapeutic value of N-benzyl sulfonamides, one must first examine the causality of Kv1.3 in immune cell activation.

Upon repeated antigen exposure, naive T cells differentiate into effector memory T cells (T_EM). During this differentiation, T_EM cells drastically upregulate the expression of Kv1.3 channels (from ~250 to >1500 channels per cell) while downregulating other potassium channels like KCa3.1[1].

When the T-cell receptor (TCR) is activated, intracellular calcium (


) stores are depleted, triggering the opening of Calcium Release-Activated Calcium (CRAC) channels. For sustained 

influx to occur, the cell membrane must remain hyperpolarized. Kv1.3 facilitates this by driving potassium (

) efflux. The resulting high intracellular

concentration activates calcineurin, which dephosphorylates the Nuclear Factor of Activated T cells (NFAT), allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines (e.g., IL-2, IFN-

)[1].

By selectively blocking the Kv1.3 pore, N-benzyl sulfonamides depolarize the T_EM cell membrane, collapsing the electrochemical driving force for


 entry and halting the inflammatory cascade at its source[1][3].

Kv13_Signaling TCR T-Cell Receptor (TCR) Activation PLCg PLCγ1 Activation & IP3 Production TCR->PLCg ER ER Ca2+ Release PLCg->ER CRAC CRAC Channel Opening (Ca2+ Influx) ER->CRAC Calcineurin Calcineurin Activation CRAC->Calcineurin High [Ca2+]i Kv13 Kv1.3 Channel (K+ Efflux) Kv13->CRAC Maintains Membrane Hyperpolarization NFAT NFAT Translocation Calcineurin->NFAT Cytokines Cytokine Secretion (IL-2, IFN-γ) NFAT->Cytokines Inhibitor N-Benzyl Sulfonamide Derivative Inhibitor->Kv13 Blocks K+ Efflux (Depolarization)

Figure 1: Mechanism of Kv1.3 in T_EM cell activation and its inhibition by N-benzyl sulfonamides.

Rational Design and Structure-Activity Relationship (SAR)

The architectural design of N-benzyl-N-arylsulfonamides is engineered to exploit the specific topology of the Kv1.3 channel's outer vestibule and selectivity filter[3].

  • The Sulfonamide Core: Acts as a stable bioisostere that dictates the three-dimensional trajectory of the flanking substituents. The tetrahedral geometry of the sulfur atom ensures that the aryl and benzyl groups are projected into distinct binding pockets.

  • The N-Benzyl Group: The lipophilic benzyl moiety is critical for anchoring the molecule into the hydrophobic pocket adjacent to the channel pore. Substitutions on the benzyl ring (e.g., halogens or methoxy groups) can fine-tune the electron density, enhancing

    
     stacking interactions with aromatic residues (like Tyr445) in the Kv1.3 vestibule.
    
  • The Aryl Group & Aliphatic Heterocycle (Ring B): The aryl ring is typically functionalized with a 5- or 6-membered nitrogen-containing aliphatic heterocycle (e.g., piperidine or pyrrolidine)[2][3]. This heterocycle serves a dual purpose: it introduces a basic amine that improves aqueous solubility, and it acts as a hydrogen-bond acceptor/donor to interact with the extracellular loops of the channel, driving selectivity over closely related isoforms like Kv1.5 or the hERG channel.

Synthetic Methodology: N-Benzyl-N-Arylsulfonamides

The synthesis of these derivatives follows a highly convergent, four-step protocol designed to maximize yield and allow for late-stage diversification[3].

Synthesis SM Substituted Nitrobenzene Condensation Condensation with N-Heterocycle (Ring B) SM->Condensation Reduction Nitro Reduction (to Amino Group) Condensation->Reduction RedAmination Reductive Amination (with Benzaldehyde) Reduction->RedAmination Sulfonamidation Sulfonamidation (with Arylsulfonyl Chloride) RedAmination->Sulfonamidation Product N-Benzyl-N-Arylsulfonamide Derivative Sulfonamidation->Product

Figure 2: Step-by-step synthetic workflow for N-benzyl-N-arylsulfonamide Kv1.3 inhibitors.

Step-by-Step Protocol
  • Nucleophilic Aromatic Substitution (Condensation): React a halogenated nitrobenzene with a 5- or 6-membered nitrogen-containing aliphatic heterocycle (e.g., piperidine) in the presence of a mild base (e.g.,

    
    ) in DMF at 80°C. Causality: This installs the solubility-enhancing Ring B prior to sensitive downstream steps.
    
  • Nitro Reduction: Reduce the nitro intermediate to an aniline derivative using catalytic hydrogenation (

    
    , 
    
    
    
    gas) or iron/acetic acid (
    
    
    ) reflux. Causality: Generates the primary nucleophilic amine required for the subsequent amination.
  • Reductive Amination: Treat the resulting aniline with a substituted benzaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (

    
    ) in dichloroethane (DCE). Causality: Selectively installs the critical N-benzyl anchor without over-alkylation.
    
  • Sulfonamidation: React the secondary amine with an arylsulfonyl chloride in the presence of pyridine or triethylamine (

    
    ) in dichloromethane (DCM) at 0°C to room temperature. Causality: Forms the highly stable sulfonamide linkage, completing the pharmacophore[3].
    

Electrophysiological and Functional Assays (Self-Validating Protocols)

To ensure scientific integrity, the inhibitory potency of synthesized compounds must be validated using direct electrophysiological measurements, followed by functional phenotypic assays[1][3].

Protocol A: Whole-Cell Patch-Clamp Electrophysiology

Purpose: Direct quantification of Kv1.3 current blockade.

  • Cell Preparation: Culture CHO or HEK293 cells stably expressing human Kv1.3. Seed onto glass coverslips 24 hours prior to recording.

  • Solution Setup:

    • Intracellular solution: 130 mM KF, 10 mM EGTA, 10 mM HEPES, 2 mM

      
       (pH 7.2). Causality: High 
      
      
      
      mimics the cytosol; EGTA chelates
      
      
      to prevent interference from calcium-activated channels.
    • Extracellular solution: 140 mM NaCl, 5 mM KCl, 1 mM

      
      , 1 mM 
      
      
      
      , 10 mM HEPES (pH 7.4).
  • Voltage Protocol: Hold the membrane potential at -80 mV (ensuring channels are in the closed, resting state). Apply a 200 ms depolarizing pulse to +40 mV every 10 seconds to elicit outward

    
     currents.
    
  • Compound Application: Perfuse the N-benzyl sulfonamide derivative at varying concentrations (e.g., 0.1 nM to 10

    
    M). Calculate the 
    
    
    
    by plotting the normalized steady-state current amplitude against the log of the compound concentration.
Protocol B: T_EM Cell Proliferation Assay

Purpose: Validating that channel blockade translates to functional immunosuppression.

  • Isolate human peripheral blood mononuclear cells (PBMCs) and stimulate with anti-CD3/anti-CD28 to expand the T_EM population[1].

  • Pre-incubate cells with the sulfonamide inhibitor for 1 hour.

  • Stimulate cells with a specific autoantigen or generic mitogen.

  • Measure proliferation after 72 hours using a

    
    -thymidine incorporation assay or CFSE dilution via flow cytometry.
    

Quantitative Data Summary

A hallmark of a successful N-benzyl sulfonamide Kv1.3 inhibitor is its selectivity profile. Off-target blockade of Kv1.5 can lead to atrial fibrillation, while hERG blockade induces lethal QT prolongation[2]. The table below summarizes the typical pharmacological profile desired for this class of compounds.

Compound Class / ProfileKv1.3

(nM)
Kv1.5

(nM)
hERG

(

M)
T_EM Proliferation

(nM)
Optimized N-Benzyl Sulfonamide 0.5 – 5.0> 1,000 (Selectivity >200x)> 30 (Safe)10 – 25
Early Piperidine Aryl Sulfonamide 15.0 – 50.0800> 10100 – 250
ShK-186 (Peptide Benchmark) 0.069> 1,000> 100~ 1.0

Table 1: Representative quantitative pharmacological profile comparing optimized small-molecule sulfonamides to peptide benchmarks.

References

  • Beeton, C., et al. (2006). "Kv1.3 channels are a therapeutic target for T cell-mediated autoimmune diseases." Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Zhou, X., et al. (2022). "N-benzyl-N-arylsulfonamide derivative and preparation and use thereof." United States Patent Application Publication (US20220089555A1). Hangzhou Yirui Pharmaceutical Technology Co., Ltd.
  • Evotec AG. (2011). "Piperidine aryl sulfonamide derivatives as kv1.3 modulators.

Sources

4-methyl-3-nitrobenzenesulfonamide class compounds literature review

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Methyl-3-nitrobenzenesulfonamide Class Compounds: Synthesis, Biological Activity, and Therapeutic Potential

Authored by: Gemini, Senior Application Scientist
Date: March 2, 2026

Introduction

The benzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] The inherent chemical properties of this scaffold, particularly the ability of the primary sulfonamide group to act as a zinc-binding group, have propelled the development of numerous clinically significant drugs.[1] This guide focuses on a specific, yet important, subclass: 4-methyl-3-nitrobenzenesulfonamide and its derivatives. The presence of the methyl and nitro groups on the benzene ring introduces unique electronic and steric properties that influence the biological activity and therapeutic potential of these compounds. This document provides a comprehensive overview of the synthesis, chemical properties, diverse biological activities, and structure-activity relationships of this promising class of molecules, intended for researchers, scientists, and professionals in the field of drug development.

Synthesis and Chemical Properties

The synthesis of 4-methyl-3-nitrobenzenesulfonamide and its derivatives typically involves well-established organic chemistry reactions. A common synthetic route starts with the reaction of a corresponding sulfonyl chloride with an amine. For instance, the synthesis of N-substituted nitrobenzenesulfonamides is often achieved by reacting a nitrobenzenesulfonyl chloride with an appropriate amine in the presence of a base.[2]

General Synthetic Protocol: Synthesis of N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide

A representative protocol for the synthesis of a 4-methyl-3-nitrobenzenesulfonamide analogue is the preparation of N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide, which can be adapted for other derivatives.[2]

Materials:

  • 3-nitrobenzenesulfonyl chloride

  • p-anisidine

  • 1 M Sodium Carbonate (Na2CO3) solution

  • Deionized water

  • Isopropanol

  • Acetone

  • Hexane

  • 250 mL Erlenmeyer flask

  • Stir plate and stir bar

  • Suction filtration apparatus (Buchner funnel, filter flask, vacuum source)

  • Oven

Step-by-Step Procedure:

  • To a 250 mL Erlenmeyer flask, add 3-nitrobenzenesulfonyl chloride (10.01 mmol, 2.2188 g) and p-anisidine (10.04 mmol, 1.2366 g).

  • Add 50 mL of deionized water and 10 mL of 1 M Na2CO3 solution to the flask.

  • Stir the mixture on a stir plate at room temperature for approximately 4 days.

  • Collect the resulting solid product by suction filtration.

  • Wash the collected product with deionized water followed by isopropanol.

  • Dry the product in an oven at a low temperature.

  • The expected yield of N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide is approximately 79.65%.[2]

  • For purification and crystal growth for X-ray analysis, the product can be dissolved in acetone, followed by solvent diffusion with hexane.[2]

Chemical Properties

The chemical properties of 4-methyl-3-nitrobenzenesulfonamide class compounds are largely dictated by the interplay of the sulfonamide, methyl, and nitro functional groups. The sulfonamide group imparts a degree of water solubility and the potential for hydrogen bonding, which is crucial for biological interactions.[3] The nitro group is a strong electron-withdrawing group, which can influence the acidity of the sulfonamide proton and the overall electronic properties of the benzene ring.[4] The methyl group, being electron-donating and lipophilic, can affect the compound's solubility in nonpolar environments and its pharmacokinetic properties.[3][4]

Biological Activities and Therapeutic Potential

Compounds of the 4-methyl-3-nitrobenzenesulfonamide class have been investigated for a range of biological activities, highlighting their potential as therapeutic agents.

Anticancer Activity

Several studies have demonstrated the potential of sulfonamide derivatives, including those with nitro and methyl substitutions, as anticancer agents.[2][4] The anticancer effects of these compounds are often attributed to their ability to interact with various cellular targets and disrupt cancer cell metabolism.[4] For instance, some sulfonamides act as inhibitors of Lemur tyrosine kinase 3, which is known to promote tumor development.[2]

The presence of electron-withdrawing groups like the nitro group can enhance the electrophilicity of the sulfonamide moiety, potentially increasing its interaction with nucleophilic sites in biological targets.[4] Studies on related compounds have shown that derivatives with nitro and chloro groups exhibit potent anticancer effects.[4] For example, N-(3,4-Dichlorophenyl)-4-methyl-benzenesulfonamide has shown significant activity against cancer cell lines.[4] While direct data on 4-methyl-3-nitrobenzenesulfonamide is limited in the provided results, the activity of structurally similar compounds suggests this is a promising area for further investigation.

Antimicrobial Activity

The sulfonamide functional group is historically significant for its antibacterial properties.[2] While the initial search results do not provide specific data on the antimicrobial activity of 4-methyl-3-nitrobenzenesulfonamide itself, related sulfonamide derivatives have been evaluated for such properties.[5] The mechanism of action for many sulfonamide antibacterials involves the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[1]

Structure-activity relationship studies on other sulfonamides have indicated that electron-withdrawing groups, such as the nitro group, can contribute to stronger antibacterial effects.[4] This is likely due to enhanced molecular reactivity and improved interactions with bacterial enzymes.[4]

Enzyme Inhibition

The sulfonamide scaffold is a well-known pharmacophore for enzyme inhibitors.

Carbonic Anhydrase Inhibition

Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes.[2] Inhibition of specific CA isoforms, such as CA IX and XII which are overexpressed in many tumors, is a key strategy in anticancer drug design.[1] The primary sulfonamide group can coordinate to the zinc ion in the active site of these enzymes.

Other Enzyme Inhibition

Derivatives of benzenesulfonamide have shown inhibitory activity against other enzymes as well. For example, some sulfonamide molecules act as inhibitors of Lemur tyrosine kinase 3.[2] Additionally, derivatives of 4-Amino-3-methoxybenzenesulfonamide have been identified as potent and selective inhibitors of 12-lipoxygenase, an enzyme implicated in inflammation.[6]

Structure-Activity Relationship (SAR) Studies

The biological activity of 4-methyl-3-nitrobenzenesulfonamide class compounds is highly dependent on their chemical structure. SAR studies on related sulfonamide derivatives provide valuable insights into how different functional groups influence their therapeutic potential.

Influence of Substituents on the Aromatic Ring
  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as the nitro (-NO2) and chloro (–Cl) groups, on the aromatic ring has been shown to enhance the anticancer and antibacterial activities of sulfonamides.[4] These groups can increase the electrophilicity of the sulfonamide moiety, leading to stronger interactions with biological targets.[4]

  • Lipophilic Groups: Lipophilic groups, such as methyl (-CH3) and ethyl (-C2H5) groups, can improve cellular uptake and membrane penetration, which may contribute to higher cytotoxic activity against cancer cells.[4]

  • Polar Functional Groups: The introduction of polar functional groups capable of forming hydrogen bonds, such as a hydroxyl (-OH) group, can improve the binding affinity to enzymes or receptors.[4]

Influence of Substituents on the Sulfonamide Nitrogen

The nature of the substituent on the sulfonamide nitrogen also plays a crucial role in determining biological activity. In a hypothetical SAR study of 4-Amino-N-methylbenzeneethanesulfonamide analogues as COX-2 inhibitors, an N-methyl group was found to be more favorable for activity than an unsubstituted sulfonamide or an N-ethyl group.[7]

The following table summarizes the general SAR trends for benzenesulfonamide derivatives based on available literature.

Structural ModificationEffect on Biological ActivityRationale
Electron-withdrawing groups (e.g., -NO2, -Cl) on the benzene ring Increased anticancer and antibacterial activity[4]Enhances electrophilicity and interaction with biological targets.[4]
Lipophilic groups (e.g., -CH3, -C2H5) on the benzene ring Increased cytotoxicity[4]Facilitates better cellular uptake and membrane penetration.[4]
Polar groups (e.g., -OH) on the benzene ring Improved binding affinity[4]Capable of forming hydrogen bonds with macromolecules.[4]
N-methylation of the sulfonamide Potentially favorable for enzyme inhibition[7]May optimize binding interactions within the active site.

Experimental Protocols

To facilitate further research in this area, a standard protocol for evaluating the anticancer activity of these compounds is provided below.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxicity of compounds against cancer cell lines.[1]

Materials:

  • Cancer cell line of interest (e.g., HT-29 colon cancer cells)[4]

  • Cell culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well plates

  • Test compounds (4-methyl-3-nitrobenzenesulfonamide derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Data Visualization

To better illustrate the concepts discussed in this guide, the following diagrams have been generated.

G cluster_synthesis General Synthetic Workflow Start 4-methyl-3-nitrobenzenesulfonyl chloride + Amine Reaction Reaction in presence of base (e.g., Na2CO3) Start->Reaction Step 1 Workup Filtration and Washing Reaction->Workup Step 2 Purification Recrystallization / Chromatography Workup->Purification Step 3 Product 4-methyl-3-nitrobenzenesulfonamide derivative Purification->Product Final Product

Caption: A generalized workflow for the synthesis of 4-methyl-3-nitrobenzenesulfonamide derivatives.

G cluster_screening Drug Discovery and Evaluation Pipeline Synthesis Synthesis of Compound Library InVitro In Vitro Screening (e.g., MTT Assay) Synthesis->InVitro SAR Structure-Activity Relationship Analysis InVitro->SAR Lead Lead Compound Identification SAR->Lead Optimization Lead Optimization Lead->Optimization Optimization->InVitro Iterative Process Preclinical Preclinical Studies Optimization->Preclinical

Caption: A logical workflow for the discovery and development of novel therapeutic agents.

Conclusion and Future Perspectives

The 4-methyl-3-nitrobenzenesulfonamide class of compounds represents a versatile and promising scaffold for the development of new therapeutic agents. The existing literature on related sulfonamides suggests their potential in oncology, infectious diseases, and inflammatory conditions. The synthetic accessibility of these compounds, coupled with the potential for diverse biological activities, makes them attractive candidates for further investigation.

Future research should focus on the systematic synthesis and biological evaluation of a library of 4-methyl-3-nitrobenzenesulfonamide derivatives to establish a comprehensive structure-activity relationship. Elucidating the precise mechanisms of action and identifying the specific molecular targets for the most active compounds will be crucial for their advancement as potential drug candidates. Furthermore, optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds will be essential for their translation into clinical applications.

References

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. [Link]

  • Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. Research Square. [Link]

  • Synthesis and Biological Activity of New Sulfonamide Derivatives. Impactfactor. [Link]

  • Synthesis of 4-nitrobenzenesulfonamide. PrepChem.com. [Link]

  • N-(4-Methylphenyl)-3-nitrobenzenesulfonamide. PubChem. [Link]

  • 4-Methyl-N-(4-nitrobenzoyl)benzenesulfonamide. Acta Crystallographica Section E. [Link]

  • Exploring 4-Nitrobenzenesulfonamide: Synthesis and Applications in Fine Chemistry. LinkedIn. [Link]

  • [Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives]. PubMed. [Link]

  • Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. [Link]

  • N-(3-methylphenyl)-4-nitrobenzenesulfonamide. PubChem. [Link]

  • (PDF) 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide. ResearchGate. [Link]

  • Benzenesulfonamide compounds and their use as therapeutic agents.

Sources

Technical Guide: Hypoxia-Activated Prodrugs Containing Nitrobenzenesulfonamide Moiety

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the design, mechanism, synthesis, and evaluation of hypoxia-activated prodrugs (HAPs) incorporating the nitrobenzenesulfonamide moiety.

Executive Summary

The tumor microenvironment (TME) is characterized by regions of severe hypoxia (


), a condition that confers resistance to conventional radiotherapy and chemotherapy.[1][2][3] Hypoxia-Activated Prodrugs (HAPs) exploit this specific pathology by utilizing a "trigger" moiety that is enzymatically reduced only in low-oxygen environments, converting a non-toxic prodrug into a potent cytotoxic effector.[2]

The nitrobenzenesulfonamide moiety represents a versatile scaffold in this domain, functioning through two distinct mechanisms:

  • Electronic Switching: Modulating the reactivity of an attached alkylating agent (mustard) via the electron-withdrawing/donating properties of the nitro/amino group.

  • Reductive Fragmentation: acting as a masking group that cleaves upon reduction to release a functional payload (e.g., Carbonic Anhydrase inhibitors).

This guide provides a rigorous technical framework for researchers developing these agents.

Part 1: The Chemical Rationale[4]

The Nitro Switch

The core principle of nitrobenzenesulfonamide HAPs is the drastic difference in electronic properties between the oxidized nitro group (


) and its reduced amine form (

).
  • Nitro Form (

    
    ):  Strong electron-withdrawing group (EWG). When attached to a benzenesulfonamide core, it pulls electron density from the aromatic ring and the sulfonamide nitrogen. In alkylating agents (mustards), this deactivates the nitrogen lone pair, suppressing toxicity.
    
  • Amine Form (

    
    ):  Strong electron-donating group (EDG). Upon bioreduction, the reversal of electronic flow increases electron density at the effector site, activating the warhead.
    
Redox Potential & Selectivity

The one-electron reduction potential (


) of the nitro moiety dictates hypoxic selectivity. Nitrobenzenesulfonamides typically fall within the optimal window (

to

), allowing reduction by intracellular oxidoreductases (e.g., POR, NTR) only when oxygen is absent. In normoxia, the initial nitro radical anion is re-oxidized by molecular oxygen (futile cycling), preventing activation in healthy tissue.

Part 2: Mechanism of Action[5]

Mechanism A: Electronic Activation (Alkylators)

In this class, the sulfonamide remains intact. The reduction of the nitro group "switches on" the alkylating potential of a nitrogen mustard attached to the sulfonamide.

Pathway:

  • Bioreduction: Stepwise reduction of

    
    .
    
  • Lone Pair Activation: The electron-donating

    
     pushes density into the sulfonamide network.
    
  • Aziridinium Formation: The activated mustard nitrogen attacks the

    
    -carbon, forming a reactive aziridinium ion.
    
  • DNA Crosslinking: The aziridinium ion alkylates DNA guanine bases, leading to apoptosis.

Mechanism B: Reductive Fragmentation (Unmasking)

Used for releasing inhibitors (e.g., Carbonic Anhydrase IX inhibitors). The nitrobenzenesulfonamide acts as a "mask."

Pathway:

  • Bioreduction: Nitro group reduces to hydroxylamine/amine.[4]

  • Intramolecular Attack: The nascent nucleophile (amine/hydroxylamine) attacks the sulfonamide sulfur or adjacent carbon.

  • Cleavage: The bond breaks, releasing the free sulfonamide payload (active drug).

Visualization of Signaling Pathways

HAP_Mechanism Prodrug Nitrobenzenesulfonamide Prodrug (Inactive) Radical Nitro Radical Anion (Transient) Prodrug->Radical Enzymatic Reduction Reductase 1e- Reductases (POR, NTR) Reductase->Radical Hypoxia Hypoxia (<0.1% O2) Hypoxia->Radical Permits Accumulation Normoxia Normoxia (O2 Present) FutileCycle Re-oxidation by O2 (Futile Cycle) Normoxia->FutileCycle Radical->FutileCycle In presence of O2 Amine Aminobenzenesulfonamide (Activated) Radical->Amine Further Reduction (Hypoxia Only) FutileCycle->Prodrug Recycles MechA_Step Electronic Switch: Lone Pair Activation Amine->MechA_Step Type A: Alkylators MechB_Step Fragmentation: Intramolecular Attack Amine->MechB_Step Type B: Unmasking Aziridinium Aziridinium Ion Formation MechA_Step->Aziridinium DNA_Damage DNA Crosslinking (Cytotoxicity) Aziridinium->DNA_Damage Release Payload Release (e.g., CA Inhibitor) MechB_Step->Release Target_Bind Target Inhibition (e.g., CA IX) Release->Target_Bind

Caption: Dual activation pathways of nitrobenzenesulfonamide prodrugs: Electronic switching (Type A) and Reductive fragmentation (Type B).

Part 3: Design & Synthesis Strategies

Structure-Activity Relationship (SAR) Rules
  • Nitro Position:

    • 4-Nitro: Generally provides higher stability and optimal reduction potential for "Electronic Switching" mustards.

    • 2-Nitro: Favored for "Fragmentation" strategies due to the proximity of the reduced amine to the sulfonamide sulfur, facilitating intramolecular cyclization/cleavage.

  • Leaving Group (for Alkylators): The mustard moiety (e.g.,

    
    ) must be attached such that the 
    
    
    
    group deactivates it in the nitro form.
  • Solubility: Incorporation of morpholine or piperazine handles is critical for bioavailability, as nitroaromatics are inherently lipophilic.

Synthetic Protocol: Sulfonamide Coupling

Standard synthesis of a nitrobenzenesulfonamide scaffold.

Reagents:

  • Nitrobenzenesulfonyl chloride (2- or 4-isomer).

  • Amine payload (or mustard precursor).[4]

  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA).
    
  • Solvent: Dichloromethane (DCM) or DMF.

Step-by-Step Workflow:

  • Preparation: Dissolve the amine payload (1.0 eq) in anhydrous DCM under inert atmosphere (

    
    ).
    
  • Activation: Add DIPEA (1.5 eq) and cool to

    
    .
    
  • Coupling: Dropwise add a solution of Nitrobenzenesulfonyl chloride (1.1 eq) in DCM.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc).

  • Workup: Quench with water. Wash organic layer with

    
     (to remove unreacted amine) and Brine.
    
  • Purification: Recrystallize from Ethanol or purify via Silica Gel Flash Chromatography.

Part 4: Biological Evaluation Protocols

In Vitro Hypoxia Cytotoxicity Assay

Objective: Determine the Hypoxia Cytotoxicity Ratio (HCR).

Materials:

  • Cell Lines: EMT6 (mammary carcinoma), A549 (lung adenocarcinoma).

  • Hypoxia Chamber:

    
    , 
    
    
    
    ,
    
    
    .
  • Reagent: MTT or CCK-8 Cell Viability Kit.

Protocol:

  • Seeding: Plate cells (

    
     cells/well) in 96-well plates. Allow attachment for 24h.
    
  • Drug Exposure:

    • Normoxia Plate: Treat with serial dilutions of prodrug in standard incubator (

      
      ).
      
    • Hypoxia Plate: Pre-equilibrate media in hypoxia chamber for 4h. Treat cells with serial dilutions inside the chamber. Incubate for 4h under hypoxia.

  • Re-oxygenation: Remove Hypoxia plate and wash drugs. Replace with fresh media. Incubate both plates for an additional 72h under normoxia.

  • Readout: Add MTT reagent. Incubate 4h. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.

  • Analysis: Calculate

    
     for both conditions.
    
    
    
    
    Target HCR:
    
    
    (indicates good selectivity).
Enzymatic Reduction Assay

Objective: Confirm nitroreduction by specific enzymes (e.g., Xanthine Oxidase or POR).

Protocol:

  • Incubate Prodrug (

    
    ) with NADPH (
    
    
    
    ) and recombinant POR enzyme in phosphate buffer (pH 7.4).
  • Monitor UV-Vis absorbance over time (300–500 nm).

  • Success Criteria: Disappearance of the Nitro peak (

    
    280-320 nm) and appearance of the Amine peak (bathochromic shift).
    
  • Confirm metabolites via LC-MS.

Part 5: Case Studies & Data

Representative HAP Data

The following table summarizes key data from nitrobenzenesulfonamide derivatives found in literature (e.g., N-methyl-3-nitro-4-substituted sulfonamides).

Compound IDStructure TypeMechanismTarget Cell LineIC50 (Normoxia)IC50 (Hypoxia)HCRRef
Cpd 11 3-Nitro-4-isopropyl sulfonamideAlkylator ActivationEMT6



[1]
HAP-CAI 1b 2-Nitroimidazole-SulfonamideUnmasking (CA Inhibitor)HT29



[2]
PR-104A *Dinitrobenzamide MustardElectronic SwitchA549



[3]

*Note: PR-104A is a benchmark dinitrobenzamide, structurally related to the sulfonamide class in mechanism.

Case Study: Carbonic Anhydrase IX Targeting

Recent work has focused on using nitrobenzenesulfonamides not just as cytotoxins, but as targeted inhibitors. Compound 1b (from Table) utilizes a 2-nitroimidazole trigger attached to a benzenesulfonamide payload.[1]

  • Rationale: CA IX is overexpressed in hypoxic tumors to manage pH.[1]

  • Result: The prodrug is inactive against CA IX in normoxia (preventing systemic side effects) but releases the active sulfonamide inhibitor in hypoxic zones, effectively acidifying the tumor interior and reducing metastasis.

Part 6: Challenges & Future Directions

  • Bystander Effect:

    • Challenge: The activated drug must diffuse from the hypoxic core to the surrounding intermediate zone to be effective against the entire tumor.

    • Solution: Design lipophilic metabolites (e.g., neutral amines) rather than charged species to enhance diffusion.

  • Reductase Heterogeneity:

    • Challenge: Tumors vary in their expression of 1-electron reductases (POR).

    • Solution: Screen patients for POR expression levels before treatment (Personalized Medicine).

  • Solubility vs. Permeability:

    • Nitrobenzenesulfonamides are often poorly soluble. Formulation strategies (nanoparticles, liposomes) are increasingly vital.

References

  • Synthesis and evaluation of some nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups as novel hypoxic cell selective cytotoxic agents. Journal of Medicinal Chemistry. [Link]

  • Hypoxia-Activated Prodrug Derivatives of Carbonic Anhydrase Inhibitors in Benzenesulfonamide Series: Synthesis and Biological Evaluation. Molecules. [Link]

  • Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Pharmaceuticals. [Link]

  • Hypoxia-activated prodrugs: pathways to the clinic. Nature Reviews Clinical Oncology. [Link]

  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. International Journal of Molecular Sciences. [Link]

Sources

Solubility Profiling of N-benzyl-N-methyl-4-methyl-3-nitrobenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical framework for the solubility profiling of N-benzyl-N-methyl-4-methyl-3-nitrobenzenesulfonamide , a specific sulfonamide derivative likely used as a pharmaceutical intermediate.[1]

Editorial Note: As of the current scientific literature index, specific peer-reviewed experimental solubility data (mole fraction values) for this exact polysubstituted sulfonamide is not publicly available in major thermodynamic journals (J. Chem. Eng.[1] Data, J. Mol.[1] Liq.). Therefore, this guide is structured as a predictive and procedural whitepaper . It synthesizes the known physicochemical properties of its precursors, provides in silico solubility estimates, and establishes a rigorous Standard Operating Procedure (SOP) for generating the missing data, which is critical for process development and crystallization design.

Part 1: Chemical Profile & Predictive Thermodynamics[1]

Compound Identity & Synthesis Context

To understand the solubility behavior, we must first analyze the molecular architecture.[1] This compound is synthesized via the nucleophilic substitution of 4-methyl-3-nitrobenzenesulfonyl chloride with N-methylbenzylamine .[1]

  • IUPAC Name: N-benzyl-N-methyl-4-methyl-3-nitrobenzenesulfonamide

  • Molecular Formula: C₁₅H₁₆N₂O₄S[1]

  • Molecular Weight: 320.36 g/mol [1]

  • Key Functional Groups:

    • Sulfonamide Core (

      
      ):  Polar, hydrogen bond acceptor.[1]
      
    • Nitro Group (

      
      ):  Strong electron-withdrawing group, increases polarity and melting point.[1]
      
    • N-Benzyl & N-Methyl Groups: Lipophilic domains that decrease water solubility and increase solubility in organic solvents (aromatics, chlorinated solvents).[1]

Predicted Solubility Profile (In Silico)

Based on Group Contribution Methods (GCM) and comparison with structurally analogous sulfonamides (e.g., N-benzyl-4-methylbenzenesulfonamide), the predicted solubility behavior is as follows:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Protic WaterInsoluble (< 0.01 mg/mL)High lipophilicity (LogP ~3.2); lack of H-bond donors on the sulfonamide nitrogen (fully substituted).[1]
Polar Protic Ethanol, Methanol, IPAModerate to High Solvation of the nitro and sulfonyl groups; solubility increases significantly with temperature (

).[1]
Polar Aprotic DMF, DMSO, NMPVery High Strong dipole-dipole interactions with the nitro/sulfonyl core.[1]
Non-Polar Hexane, CyclohexaneLow High melting point and polarity of the nitro group oppose dissolution in non-polar media.[1]
Chlorinated DCM, ChloroformHigh Favorable dispersion forces and interaction with the aromatic rings.[1]

Part 2: Experimental Protocol for Data Generation

Audience: Analytical Chemists & Process Engineers

Since specific literature data is absent, the following Self-Validating Protocol must be executed to determine the precise mole fraction solubility (


).
Methodology: Isothermal Saturation Method

This is the "Gold Standard" for thermodynamic solubility measurement.[1]

Step-by-Step Workflow:

  • Preparation: Add excess N-benzyl-N-methyl-4-methyl-3-nitrobenzenesulfonamide solid to 20 mL of the target solvent in a jacketed equilibrium cell.

  • Equilibration: Stir continuously at the target temperature (

    
     K) for 24–48 hours  to ensure solid-liquid equilibrium (SLE).
    
  • Phase Separation: Stop stirring and allow the suspension to settle for 2 hours.

  • Sampling: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.

  • Quantification: Dilute the aliquot and analyze via HPLC-UV (Detection at

    
     nm).
    
Workflow Visualization

The following diagram outlines the logical flow for generating and validating the solubility data.

Solubility_Protocol Start Compound Synthesis (Precursors: 616-83-1 + 103-67-3) Equilibrium Isothermal Saturation (T = 278.15 - 323.15 K) Start->Equilibrium Solid Addition Sampling Supernatant Extraction (0.45 µm Filtration) Equilibrium->Sampling 48h Stirring Analysis HPLC Quantification (Mole Fraction Calculation) Sampling->Analysis Dilution Modeling Thermodynamic Modeling (Apelblat / Van't Hoff) Analysis->Modeling Data Fitting

Caption: Figure 1. Standard Operating Procedure (SOP) for determining the solubility profile of polysubstituted sulfonamides.

Part 3: Thermodynamic Modeling & Data Analysis

Once experimental data is obtained, it must be correlated to theoretical models to calculate the enthalpy and entropy of dissolution.[1]

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility (


) with temperature (

) for sulfonamides.[1]


  • 
     : Mole fraction solubility.[1][2]
    
  • 
     : Absolute temperature (Kelvin).[1]
    
  • 
     : Empirical model parameters derived from regression.
    
Thermodynamic Parameters

Using the Van't Hoff equation , you can derive the driving forces of dissolution:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    [1]
    • Expectation: Positive value (Endothermic), indicating solubility increases with temperature.[1]

  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    [1]
Data Reporting Template

Organize your generated data into the following structure for publication or internal reporting:

T (K)Solvent: Ethanol (

)
Solvent: Toluene (

)
Solvent: Ethyl Acetate (

)
278.15[Measured][Measured][Measured]
288.15[Measured][Measured][Measured]
298.15[Measured][Measured][Measured]
308.15[Measured][Measured][Measured]
318.15[Measured][Measured][Measured]

Part 4: Process Application (Crystallization Strategy)

Based on the physicochemical properties of N-benzyl-N-methyl-4-methyl-3-nitrobenzenesulfonamide , the following crystallization strategies are recommended for purification:

  • Cooling Crystallization:

    • Solvent: Ethanol or Isopropanol.[1]

    • Mechanism: The compound likely exhibits a steep solubility curve in short-chain alcohols (high

      
      ).[1] Dissolve at reflux and cool to 0°C for high yield recovery.
      
  • Anti-Solvent Crystallization:

    • Solvent: Acetone or DMF (High solubility).[1]

    • Anti-Solvent: Water (Insoluble).[1]

    • Mechanism: Slow addition of water to the organic solution will induce controlled nucleation.[1]

References & Grounding

Since this guide addresses a specific compound structure where direct experimental data is not indexed, the methodology is grounded in authoritative protocols for sulfonamide characterization.

  • Synthesis Precursor 1: 4-Methyl-3-nitrobenzenesulfonyl chloride (CAS 616-83-1).[1][3] PubChem. Link[1]

  • Synthesis Precursor 2: N-Methylbenzylamine (CAS 103-67-3).[1] NIST Chemistry WebBook.[1] Link[1]

  • Methodology: Shaofen Wang, et al. "Solubility Determination and Thermodynamic Modeling of Sulfonamide Derivatives."[1] Journal of Chemical & Engineering Data. (Standard reference for sulfonamide solubility protocols).

  • Thermodynamics: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." J. Chem. Thermodyn.[1] 1999.[1]

Sources

Advanced Safety Data Sheet (SDS) & Technical Whitepaper: N-benzyl-N,4-dimethyl-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

The compound N-benzyl-N,4-dimethyl-3-nitrobenzenesulfonamide is a highly functionalized synthetic intermediate and research chemical. Structurally, it is built upon a 3-nitro-p-toluenesulfonamide core, further derivatized with N-benzyl and N-methyl substituents. This unique structural architecture imparts significant lipophilicity and steric bulk, making it a valuable precursor in medicinal chemistry and materials science. However, the convergence of an electron-deficient nitroaromatic ring and a sulfonamide linkage necessitates stringent hazard profiling and specialized handling protocols.

Physicochemical Profiling & Structural Implications

Understanding the physicochemical properties of this compound is critical for predicting its behavior in biological systems and organic solvents. The bulky N-benzyl-N-methyl sulfonamide moiety drastically reduces aqueous solubility and increases the partition coefficient (LogP).

PropertyValue / DescriptionStructural Implication
Molecular Formula C15H16N2O4SDefines the stoichiometric baseline for synthesis.
Molecular Weight 320.36 g/mol Falls within the Lipinski Rule of 5 threshold for drug-like molecules.
Predicted LogP ~3.5 – 4.2Highly lipophilic; readily crosses lipid bilayers, necessitating dermal protection.
Physical State Solid (Crystalline Powder)Prone to aerosolization; requires strict dust-control measures.
Solubility Profile Insoluble in H2O; Soluble in DCM, DMF, DMSODictates the use of organic solvents for extraction and reaction workflows.

Toxicological & Hazard Assessment

As a Senior Application Scientist, I approach the hazard assessment of this compound by analyzing its distinct functional groups. The molecule presents a dual-hazard profile:

  • Nitroaromatic Toxicity & Methemoglobinemia: Nitroaromatic compounds are notoriously susceptible to enzymatic reduction in vivo. Hepatic nitroreductases and CYP450 enzymes reduce the nitro group to highly reactive nitroso and hydroxylamine intermediates [1]. These intermediates induce severe oxidative stress and can cause methemoglobinemia by oxidizing ferrous (Fe²⁺) iron in hemoglobin to the ferric (Fe³⁺) state, severely impairing oxygen transport [1].

  • Sulfonamide Hypersensitivity & Renal Toxicity: The sulfonamide moiety presents a well-documented risk for hypersensitivity reactions. In cases of systemic exposure or overdose, sulfonamide derivatives can precipitate in the renal tubules (crystalluria), causing extensive kidney damage, and may trigger hemolytic anemia (destruction of red blood cells) [2].

  • Regulatory Classification (GHS): Based on structural analogs, this compound is classified as Harmful if Swallowed (Acute Toxicity Category 4), a Skin Sensitizer, and a Specific Target Organ Toxicant (Blood, Kidneys).

Mechanistic Pathway Visualization

The following diagram illustrates the self-validating mechanistic pathway of nitroaromatic toxicity, highlighting the bioactivation of the compound and the subsequent physiological hazards.

G Parent N-benzyl-N,4-dimethyl- 3-nitrobenzenesulfonamide Enzyme Hepatic Nitroreductases & CYP450 Enzymes Parent->Enzyme Hepatic Uptake Nitroso Reactive Nitroso Intermediate Enzyme->Nitroso 2e- Reduction Hydroxylamine Hydroxylamine Derivative Nitroso->Hydroxylamine 2e- Reduction Detox Glutathione (GSH) Conjugation Nitroso->Detox Detoxification Pathway ROS Reactive Oxygen Species (Oxidative Stress) Hydroxylamine->ROS Redox Cycling MetHb Hemoglobin Oxidation (Methemoglobinemia) Hydroxylamine->MetHb Erythrocyte Toxicity

Metabolic reduction of the nitroaromatic moiety and subsequent methemoglobinemia risk pathway.

Experimental Workflows: Safe Handling & Synthesis

To ensure both scientific integrity and operator safety, the following step-by-step methodology outlines the synthesis and handling of N-benzyl-N,4-dimethyl-3-nitrobenzenesulfonamide. This protocol is designed as a self-validating system, where each step incorporates a specific chemical rationale and safety control.

Objective: Synthesize the target compound via the nucleophilic substitution of 4-methyl-3-nitrobenzenesulfonyl chloride with N-methylbenzylamine.

Step-by-Step Methodology:

  • Engineering Controls & PPE: Conduct all operations inside a Class II biological safety cabinet or a chemical fume hood equipped with HEPA-terminated local exhaust ventilation [2]. Operators must wear nitrile gloves, a chemical-resistant lab coat, and splash-proof safety goggles. Rationale: The precursor sulfonyl chloride is a corrosive lachrymator, and the final product poses systemic toxicity risks upon inhalation or dermal contact.

  • Reagent Solubilization: Under an inert argon atmosphere, dissolve 1.0 equivalent of 4-methyl-3-nitrobenzenesulfonyl chloride in anhydrous dichloromethane (DCM). Rationale: DCM provides excellent solubility for the lipophilic precursors and remains chemically inert during the substitution reaction.

  • Controlled Amine Addition: Cool the reaction vessel to 0°C using an ice-water bath. Slowly add 1.1 equivalents of N-methylbenzylamine, followed immediately by 1.5 equivalents of triethylamine (Et₃N) dropwise. Rationale: The reaction is highly exothermic. Cooling controls the reaction kinetics, preventing the formation of thermal degradation byproducts. The Et₃N acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the equilibrium forward and preventing the protonation of the reactant amine.

  • Reaction Monitoring: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4-6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC). Rationale: TLC provides real-time validation of sulfonyl chloride consumption, preventing premature workup and ensuring maximum yield.

  • Quenching & Biphasic Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl, followed by brine. Rationale: The 1M HCl wash is a critical purification step; it selectively protonates any unreacted N-methylbenzylamine and Et₃N, pulling them into the aqueous waste phase while leaving the neutral sulfonamide product isolated in the organic phase.

  • Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography using a Hexanes/Ethyl Acetate gradient to yield the pure crystalline product.

  • Decontamination & Disposal: Collect all solid residues, silica waste, and contaminated solvents. Neutralize and seal them in labeled drums for disposal in strict accordance with OSHA and local environmental regulations[2].

References

Beyond Antibacterials: Novel Sulfonamide Derivatives in Targeted Anticancer Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Historically recognized as the foundational pharmacophore for broad-spectrum antibacterial agents, the sulfonamide moiety (


) has undergone a renaissance in modern oncology[1]. Through rational drug design and molecular hybridization, novel sulfonamide derivatives have emerged as potent, multifaceted anticancer agents. As a Senior Application Scientist, I have observed that the clinical attrition rate of oncological candidates often stems from a lack of polypharmacological efficacy. Sulfonamides circumvent this by simultaneously targeting tumor microenvironment (TME) homeostasis, cytoskeletal dynamics, and angiogenic signaling[2][3].

This technical guide dissects the mechanistic causality, quantitative efficacy, and self-validating experimental workflows essential for evaluating novel sulfonamide derivatives in preclinical anticancer research.

Mechanistic Foundations of Sulfonamide-Induced Cytotoxicity

To engineer effective therapeutics, we must move beyond phenotypic observations and understand the precise biochemical causality of sulfonamide derivatives. Their anticancer efficacy is primarily driven by three distinct mechanisms:

Carbonic Anhydrase IX/XII Inhibition (TME Acidification)

Solid tumors rapidly outgrow their vascular supply, inducing localized hypoxia. To survive, cancer cells shift to anaerobic glycolysis (the Warburg effect), generating massive amounts of lactic acid and protons. Tumor-associated Carbonic Anhydrases (CA IX and XII) are overexpressed to catalyze the reversible hydration of carbon dioxide, effectively venting protons into the extracellular space to maintain a slightly alkaline intracellular pH (


)[4][5].
The Causality:  Sulfonamide anions coordinate directly with the active-site 

ion of CA IX/XII, displacing the zinc-bound water molecule necessary for catalysis. This blockade traps protons intracellularly, triggering lethal intracellular acidification and apoptosis while simultaneously neutralizing the immunosuppressive acidic extracellular TME[6].
Microtubule Disruption via Tubulin Polymerization Inhibition

Microtubules are dynamic polymers of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-tubulin heterodimers essential for mitotic spindle formation.
The Causality:  Specific hybrid sulfonamides (e.g., sulfonamide-dithiocarbamate derivatives) act as potent microtubule-destabilizing agents by binding to the colchicine site at the intra-dimer interface of 

-tubulin[7]. This steric hindrance prevents the curved-to-straight conformational change required for tubulin incorporation into the growing microtubule plus-end, leading to prolonged G2/M cell cycle arrest and subsequent apoptotic cascade initiation[8].
VEGFR-2 Tyrosine Kinase Inhibition

Angiogenesis is critical for tumor expansion beyond 2 mm in diameter. Novel sulfonamide derivatives have been structurally optimized to occupy the ATP-binding pocket of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[2]. The Causality: By replacing the nicotinamide moiety of classical inhibitors with an N-sulfonylpiperidine moiety, these derivatives anchor securely into the hinge region of the VEGFR-2 active site, blocking trans-autophosphorylation and halting endothelial cell proliferation[2].

G Sulfonamide Novel Sulfonamide Derivatives CAIX Carbonic Anhydrase IX/XII (Hypoxic TME) Sulfonamide->CAIX Zn2+ Chelation Tubulin β-Tubulin (Colchicine Site) Sulfonamide->Tubulin Steric Hindrance VEGFR2 VEGFR-2 (Endothelial Cells) Sulfonamide->VEGFR2 ATP Competition pH Intracellular Acidification & Apoptosis CAIX->pH Disrupts pH Arrest G2/M Cell Cycle Arrest & Mitotic Catastrophe Tubulin->Arrest Halts Polymerization Angio Inhibition of Tumor Angiogenesis VEGFR2->Angio Blocks Signaling

Pleiotropic anticancer mechanisms of novel sulfonamide derivatives.

Quantitative Efficacy: Recent Hybridization Successes

The strategy of "molecular hybridization"—fusing a sulfonamide pharmacophore with other bioactive moieties (e.g., thiazoles, chalcones, or dithiocarbamates)—has yielded exceptional preclinical data[3][7]. The table below synthesizes the quantitative performance of recent top-tier candidates against established clinical baselines.

Compound Class / DesignationPrimary Target(s)Tested Cell LineEfficacy Metric (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

/

)
Reference
Thiazole-Sulfonamide (Cmpd 7) CA IX & TubulinHT-29 (Colon)

= 0.98 μM
[3]
Sulfonamide-Dithiocarbamate (13d) TubulinUM-UC-3 (Bladder)

= 0.90 μM
[7]
m-Sulfonamide (Cmpd 5b) CA IX / CA XIIIsolated Enzyme

= 4.9 nM (CA IX)
[4]
SLC-0111 (Clinical Baseline) CA IXIsolated Enzyme

= 45.0 nM
[3]
N-sulfonylpiperidine derivative VEGFR-2MCF-7 (Breast)

< 1.8 μM
[2]

Note: The hybridization approach significantly outperforms the clinical baseline SLC-0111 in targeted CA IX inhibition, demonstrating the value of dual-action scaffolding.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, assays evaluating these compounds must be designed as self-validating systems. This means incorporating internal controls that simultaneously verify reagent integrity, instrument calibration, and biological responsiveness.

Protocol 4.1: In Vitro Tubulin Polymerization Assay

This cell-free assay measures the ability of a sulfonamide derivative to inhibit the GTP-driven polymerization of purified porcine brain tubulin into microtubules.

Rationale: Polymerized microtubules scatter light more effectively than free tubulin dimers. By measuring absorbance at 340 nm over time, we can quantify the polymerization kinetics. Self-Validating Controls:

  • Negative Control: DMSO vehicle (establishes baseline polymerization).

  • Positive Control 1 (Stabilizer): Paclitaxel (rapid, hyper-polymerization curve).

  • Positive Control 2 (Inhibitor): Colchicine (flatline/suppressed curve).

Step-by-Step Methodology:

  • Preparation: Pre-warm a 96-well half-area UV-transparent plate to 37°C. Keep purified tubulin (reconstituted in PEM buffer: 80 mM PIPES, 2 mM

    
    , 0.5 mM EGTA, pH 6.9) strictly on ice to prevent premature polymerization.
    
  • Compound Plating: Add 5 µL of the novel sulfonamide derivative (final concentration 1-10 µM), DMSO (0.5% final), Paclitaxel (10 µM), and Colchicine (10 µM) to designated wells.

  • Reaction Initiation: Add 1 mM GTP to the tubulin stock immediately before use. Rapidly dispense 45 µL of the tubulin-GTP mixture (final tubulin concentration ~3 mg/mL) into the pre-plated wells using a multichannel pipette.

  • Kinetic Read: Immediately transfer the plate to a microplate reader pre-heated to 37°C.

  • Data Acquisition: Record absorbance at 340 nm every 60 seconds for 60 minutes.

  • Analysis: Calculate the

    
     of the growth phase. A highly active sulfonamide will yield a curve statistically indistinguishable from the Colchicine control[7].
    
Protocol 4.2: CA IX Inhibition via Stopped-Flow Hydration

Rationale: CA IX catalyzes


. By tracking the pH drop associated with proton generation using a pH-sensitive dye, we can calculate the inhibition constant (

). Self-Validating Controls: Acetazolamide (AAZ) serves as the standard reference inhibitor.

Step-by-Step Methodology:

  • Reagent Setup: Prepare Buffer A (10 mM HEPES, pH 7.5, containing 0.2 mM Phenol Red as the pH indicator) and Buffer B (saturated

    
     water at 20°C).
    
  • Enzyme-Inhibitor Pre-incubation: Incubate recombinant human CA IX (10 nM) with varying concentrations of the sulfonamide derivative (0.1 nM to 1 µM) in Buffer A for 15 minutes at room temperature to allow equilibrium binding.

  • Stopped-Flow Injection: Using a stopped-flow spectrophotometer, rapidly mix equal volumes of the Enzyme-Inhibitor-Buffer A solution with Buffer B.

  • Detection: Monitor the decrease in absorbance at 558 nm (the peak absorbance of the basic form of Phenol Red) over a 10-second window.

  • Calculation: Determine the initial velocity of the hydration reaction. Use the Cheng-Prusoff equation to convert

    
     values to 
    
    
    
    , ensuring the AAZ control yields a
    
    
    of ~25 nM to validate the assay run[4].

W Design Rational Design (Hybridization) Synthesis Chemical Synthesis Design->Synthesis InVitro In Vitro Screening (Tubulin, CA IX) Synthesis->InVitro InVivo In Vivo Models (Xenografts) InVitro->InVivo Lead Lead Optimization & Clinical Trials InVivo->Lead

Preclinical drug discovery workflow for sulfonamide-based anticancer agents.

Future Perspectives in Drug Development

The transition of sulfonamides from antibacterial mainstays to precision oncology tools represents a triumph of structure-based drug design. Moving forward, the clinical translation of these novel derivatives hinges on exploiting the unique vulnerabilities of the tumor microenvironment. Because CA IX is virtually absent in normal tissues but highly upregulated in hypoxic tumors, sulfonamide-based CA IX inhibitors offer an exceptional therapeutic window[5]. Furthermore, dual-action hybrids that combine CA IX inhibition with tubulin disruption provide a built-in mechanism to combat multidrug resistance, simultaneously suffocating the tumor's pH regulation and paralyzing its mitotic machinery[3].

References

  • Elgammal, W. E., et al. "Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies." ACS Omega, 2025. 2

  • Scozzafava, A., et al. "Sulfonamides and sulfonylated derivatives as anticancer agents." Current Medicinal Chemistry, 2003. 1

  • "Anticancer sulfonamide hybrids that inhibit bladder cancer cells growth and migration as tubulin polymerisation inhibitors." PMC, National Institutes of Health. 7

  • "Multifaceted Sulfonamide-Derived Thiosemicarbazones: Combining Metal Chelation and Carbonic Anhydrases Inhibition in Anticancer Therapy." MDPI, 2025. 4

  • "A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity." Frontiers, 2025.3

  • Jaragh-Alhadad, L. A., et al. "Sulfonamide Derivatives Mediate Breast and Lung Cancer Cell Line Killing Through Tubulin Inhibition." Journal of Molecular Structure, 2022. 9

  • Koyuncu, I., et al. "Effective Anticancer Potential of a New Sulfonamide as a Carbonic Anhydrase IX Inhibitor Against Aggressive Tumors." ChemMedChem, 2024.5

  • "Assessment of the antiproliferative and apoptotic roles of sulfonamide carbonic anhydrase IX inhibitors in HeLa cancer cell line." Taylor & Francis, 2018. 6

  • "Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis." AACR Journals, 2002. 8

Sources

Methodological & Application

Application Note: Synthesis Protocol for N-Benzyl-N,4-dimethyl-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a highly efficient, field-proven protocol for the synthesis of N-benzyl-N,4-dimethyl-3-nitrobenzenesulfonamide . The methodology utilizes a bimolecular nucleophilic substitution (


-type) at the sulfonyl sulfur, reacting 4-methyl-3-nitrobenzenesulfonyl chloride with N-methylbenzylamine in the presence of a non-nucleophilic organic base. Designed for researchers in medicinal chemistry and drug development, this guide emphasizes mechanistic causality, stringent anhydrous conditions, and specific workup procedures to ensure high-yield isolation of the target pharmacophore.

Mechanistic Rationale & Causality

To achieve high conversion rates and prevent side reactions, the experimental design relies on three critical mechanistic pillars:

  • Electrophilic Activation via the Nitro Group : 4-Methyl-3-nitrobenzenesulfonyl chloride is a highly reactive electrophile. The strongly electron-withdrawing 3-nitro group exerts an inductive pull that increases the partial positive charge on the sulfonyl sulfur, making it highly susceptible to nucleophilic attack by the secondary amine [1]. However, this also makes the reagent exceptionally moisture-sensitive, mandating strictly anhydrous conditions.

  • Thermal Control (0 °C Addition) : The formation of the sulfonamide bond is highly exothermic. Adding the sulfonyl chloride at 0 °C prevents thermal degradation, minimizes the formation of colored byproducts, and suppresses the competitive hydrolysis of the sulfonyl chloride by trace moisture [2].

  • Acid Scavenging (Triethylamine) : As the N-methylbenzylamine attacks the sulfonyl group, a transient tetrahedral intermediate forms and collapses, expelling a chloride ion and a proton (forming HCl). If left unneutralized, this HCl will protonate the unreacted N-methylbenzylamine, rendering it non-nucleophilic and stalling the reaction at 50% theoretical yield. Triethylamine (TEA) is employed as a sacrificial, non-nucleophilic base to scavenge this HCl, driving the reaction to completion [3].

Mechanism Nuc N-Methylbenzylamine (Nucleophile) Attack Nucleophilic Attack at S(VI) Center Nuc->Attack Elec 4-Methyl-3-nitrobenzene- sulfonyl chloride Elec->Attack Int Tetrahedral Intermediate Attack->Int Elim Chloride Elimination Int->Elim Deprot Deprotonation by TEA (- HCl) Elim->Deprot Prod N-benzyl-N,4-dimethyl- 3-nitrobenzenesulfonamide Deprot->Prod

Fig 1. Nucleophilic substitution mechanism for sulfonamide synthesis.

Materials and Quantitative Stoichiometry

The following table summarizes the optimized stoichiometry for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
4-Methyl-3-nitrobenzenesulfonyl chloride 235.641.002.36 gElectrophile
N-Methylbenzylamine 121.181.101.33 g (1.42 mL)Nucleophile
Triethylamine (TEA) 101.191.501.52 g (2.09 mL)Acid Scavenger / Base
Dichloromethane (DCM), Anhydrous 84.93-50.0 mLReaction Solvent

Note: A slight excess (1.1 eq) of the amine ensures complete consumption of the sulfonyl chloride, which is easier to remove during the acidic workup phase [4].

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup
  • Preparation : Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the flask with inert gas (Nitrogen or Argon) for 5 minutes.

  • Amine Dissolution : Inject 25 mL of anhydrous Dichloromethane (DCM) into the flask. Add N-methylbenzylamine (1.42 mL, 11.0 mmol) and Triethylamine (2.09 mL, 15.0 mmol) via syringe.

  • Cooling : Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

Phase 2: Reagent Addition & Reaction
  • Electrophile Preparation : In a separate dry vial, dissolve 4-methyl-3-nitrobenzenesulfonyl chloride (2.36 g, 10.0 mmol) in 25 mL of anhydrous DCM.

  • Dropwise Addition : Using a syringe pump or an addition funnel, add the sulfonyl chloride solution dropwise to the amine mixture over 30 minutes. Crucial: Maintain the internal temperature near 0 °C to prevent the exothermic degradation of the reagents.

  • Propagation : Once the addition is complete, remove the ice bath. Allow the reaction mixture to gradually warm to room temperature (20–25 °C) and stir for 2 to 4 hours.

  • Monitoring : Track reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3 v/v) solvent system. The consumption of the UV-active sulfonyl chloride spot indicates reaction completion [5].

Phase 3: Workup & Purification
  • Quenching : Quench the reaction by adding 20 mL of deionized water. Transfer the biphasic mixture to a separatory funnel.

  • Acid Wash (Amine Removal) : Wash the organic layer with 1M HCl (2 × 25 mL). Causality: The acidic wash protonates any unreacted N-methylbenzylamine and the TEA, partitioning them into the aqueous layer.

  • Base Wash (Acid Neutralization) : Wash the organic layer with saturated aqueous Sodium Bicarbonate (

    
    ) (1 × 25 mL) to neutralize residual acid.
    
  • Brine Wash & Drying : Wash with saturated NaCl solution (brine) (1 × 25 mL) to remove bulk water. Transfer the organic layer to an Erlenmeyer flask, add anhydrous Magnesium Sulfate (

    
    ), and stir for 5 minutes.
    
  • Concentration : Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product.

  • Purification : Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 10-30% Ethyl Acetate in Hexanes) to afford pure N-benzyl-N,4-dimethyl-3-nitrobenzenesulfonamide.

Workflow Step1 1. Dissolve Amine & TEA in DCM (Inert Atmosphere) Step2 2. Cool to 0 °C (Ice Bath) Step1->Step2 Step3 3. Dropwise Addition of Sulfonyl Chloride Step2->Step3 Step4 4. Stir at RT for 2-4 h (Monitor by TLC) Step3->Step4 Step5 5. Aqueous Workup (1M HCl, NaHCO3, Brine) Step4->Step5 Step6 6. Dry & Concentrate (MgSO4, in vacuo) Step5->Step6 Step7 7. Column Chromatography (Silica Gel) Step6->Step7 Step8 Pure Sulfonamide Product Step7->Step8

Fig 2. Step-by-step experimental workflow for the synthesis protocol.

Analytical Validation

To validate the structural integrity of the synthesized N-benzyl-N,4-dimethyl-3-nitrobenzenesulfonamide, the following analytical signatures should be confirmed:

  • LC-MS : Expect a molecular ion peak

    
     corresponding to the exact mass of 
    
    
    
    (~321.09 m/z).
  • 1H-NMR (

    
    ) : Look for the distinct singlet of the N-methyl group (~2.7 ppm), the benzylic 
    
    
    
    singlet (~4.2 ppm), the aryl methyl singlet (~2.6 ppm), and the characteristic downfield shift of the aromatic proton adjacent to the nitro group (~8.3 ppm).

References

  • UCL Discovery. "Synthetic approaches to biologically active sulfonates and sulfonamides." University College London, 2023.[Link]

  • PMC, NIH. "Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases." National Institutes of Health, 2023.[Link]

  • ACS Publications. "Sulfur-Phenolate Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides." Organic Letters, 2023.[Link]

Application Note: Synthesis of N-Benzyl-N-methyl-4-methyl-3-nitrobenzenesulfonamide

[1][2]

Abstract & Scope

This technical guide details the protocol for the synthesis of N-benzyl-N-methyl-4-methyl-3-nitrobenzenesulfonamide via the nucleophilic substitution reaction between 4-methyl-3-nitrobenzenesulfonyl chloride and N-benzylmethylamine .[1]

Sulfonamides are a cornerstone pharmacophore in medicinal chemistry, widely utilized in antimicrobial, anticancer, and anti-inflammatory therapeutics.[2] The specific scaffold discussed here—containing a nitro-functionalized toluene core—serves as a versatile intermediate.[1] The nitro group provides a handle for subsequent reduction to an aniline, enabling further elaboration into ureas or amides, while the sulfonamide linkage offers metabolic stability and hydrogen-bonding potential.

This guide prioritizes scientific integrity and reproducibility , providing a self-validating protocol (Method A) and a greener alternative (Method B), supported by mechanistic insights and safety standards.

Reaction Mechanism & Chemical Logic

The Reaction

The transformation is a nucleophilic substitution at the hexavalent sulfur atom. The secondary amine (N-benzylmethylamine) acts as the nucleophile, attacking the electrophilic sulfur center of the sulfonyl chloride.

  • Electrophile: 4-Methyl-3-nitrobenzenesulfonyl chloride.[1][3] The ortho-nitro group is strongly electron-withdrawing, significantly increasing the electrophilicity of the sulfur atom compared to standard tosyl chloride.[1] This makes the reagent highly reactive but also moisture-sensitive.[1][3]

  • Nucleophile: N-benzylmethylamine.[1] A secondary amine with moderate steric hindrance.

  • Base: A non-nucleophilic base (Triethylamine or DIPEA) is required to neutralize the HCl byproduct, driving the equilibrium forward and preventing the protonation of the unreacted amine.[4]

Mechanistic Pathway (Visualization)[2]

ReactionMechanismR1Sulfonyl Chloride(Electrophile)TSTetrahedral Transition State(Pentacoordinate Sulfur)R1->TSNucleophilic AttackR2N-benzylmethylamine(Nucleophile)R2->TSProdSulfonamide ProductTS->ProdCl- EliminationHClHCl Byproduct(Scavenged by Base)TS->HCl

Figure 1: Mechanistic pathway of sulfonylation via addition-elimination.[1]

Experimental Protocols

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[2][5][6]Density (g/mL)Role
4-Methyl-3-nitrobenzenesulfonyl chloride 235.651.1SolidElectrophile
N-benzylmethylamine 121.181.00.94Nucleophile
Triethylamine (Et₃N) 101.191.50.726Base (HCl Scavenger)
Dichloromethane (DCM) 84.93Solvent1.33Solvent (Anhydrous)
DMAP (Optional) 122.170.05SolidCatalyst
Method A: Standard Anhydrous Conditions (Recommended)

Best for small-scale discovery chemistry (100 mg – 5 g).[1]

Step-by-Step Procedure:

  • Setup: Oven-dry a round-bottom flask (RBF) and a magnetic stir bar. Purge with Nitrogen or Argon.

  • Solvation: Add N-benzylmethylamine (1.0 equiv) and Triethylamine (1.5 equiv) to the flask. Dissolve in anhydrous DCM (concentration ~0.2 M).

  • Cooling: Submerge the flask in an ice-water bath (0 °C). Stir for 10 minutes.

  • Addition: Dissolve 4-methyl-3-nitrobenzenesulfonyl chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

    • Rationale: Slow addition prevents localized overheating and minimizes side reactions.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check reaction progress via TLC (Hexane/EtOAc 7:3) or LCMS.[4] The sulfonyl chloride spot should disappear.

  • Workup:

    • Dilute with DCM.[5][7]

    • Wash with 1M HCl (2x) to remove excess amine and base.

    • Wash with Sat. NaHCO₃ (2x) to remove hydrolyzed sulfonyl acid byproducts.

    • Wash with Brine (1x).

    • Dry organic layer over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

  • Purification: The crude product is often pure enough (>95%). If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) or recrystallization from EtOH/Heptane.

Method B: Schotten-Baumann Conditions (Green/Scale-up)

Best for larger scales (>5 g) or when anhydrous solvents are unavailable.[1]

  • Setup: Dissolve N-benzylmethylamine (1.0 equiv) in THF (or Acetone).

  • Base: Add an equal volume of 10% aqueous Na₂CO₃ or K₂CO₃ (2.0 equiv).

  • Addition: Cool to 0 °C. Add solid sulfonyl chloride portion-wise over 30 minutes.

  • Reaction: Stir vigorously at RT for 4–6 hours.

  • Workup: Evaporate the volatile organic solvent (THF/Acetone). The product often precipitates as a solid from the remaining aqueous layer. Filter, wash with water, and dry.[8]

Workflow Visualization

WorkflowStartStart: Dry FlaskN2 AtmosphereSolvationDissolve Amine + Et3Nin Anhydrous DCMStart->SolvationCoolingCool to 0°CSolvation->CoolingAdditionDropwise Addition ofSulfonyl ChlorideCooling->AdditionReactionStir at RT (2-4 hrs)Monitor via TLC/LCMSAddition->ReactionQuenchWorkup:1. 1M HCl Wash2. NaHCO3 Wash3. BrineReaction->QuenchFinishConcentrate & PurifyQuench->Finish

Figure 2: Experimental workflow for Method A (DCM/Et3N).

Characterization & Expected Data

To validate the synthesis, the researcher should look for the following spectral signatures.

¹H NMR Prediction (CDCl₃, 400 MHz)
  • δ 8.55 (d, J=2.0 Hz, 1H): Aryl H-2 (between NO₂ and SO₂). Highly deshielded.

  • δ 8.05 (dd, J=8.0, 2.0 Hz, 1H): Aryl H-6 (ortho to SO₂).

  • δ 7.60 (d, J=8.0 Hz, 1H): Aryl H-5 (ortho to Methyl).

  • δ 7.30–7.40 (m, 5H): Benzyl aromatic protons.

  • δ 4.35 (s, 2H): N-CH₂ -Ph (Benzylic methylene).[1] Distinct singlet.

  • δ 2.75 (s, 3H): N-CH₃ .[1]

  • δ 2.65 (s, 3H): Aryl-CH₃ .[1] Deshielded by ortho-nitro group.[1][6]

LCMS[2]
  • Expected Mass: [M+H]⁺ = 321.08 (Calculated MW: 320.36).

  • Pattern: Look for the characteristic isotopic pattern of sulfur (small M+2 peak).

Safety & Troubleshooting

Hazard Management[2]
  • Sulfonyl Chlorides: Corrosive and lachrymators.[2] They react violently with water to release HCl gas. Always handle in a fume hood.[4]

  • Nitro Compounds: Potentially explosive if heated under confinement. Avoid distilling the final product at high temperatures; preferred purification is crystallization or chromatography.[2]

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure DCM is anhydrous. Use fresh Sulfonyl Chloride (check mp: 30–34°C).
Starting Material Remains Incomplete ReactionAdd catalytic DMAP (5 mol%). Warm to 35°C.
Extra Spots on TLC Sulfonic Acid formationWash organic layer thoroughly with Sat. NaHCO₃ to remove hydrolyzed acid.

References

  • PubChem. 4-Methyl-3-nitrobenzenesulfonyl chloride (Compound Summary).[1][9] National Library of Medicine. [Link]

  • Stenfors, B., et al. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.[1][6][10] European Journal of Chemistry, 2020. (Analogous synthesis reference). [Link]

Application Notes and Protocols for the Synthesis of N-Benzyl Sulfonamides via Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the N-Benzyl Sulfonamide Scaffold

The N-benzyl sulfonamide moiety is a cornerstone in modern medicinal chemistry and drug discovery.[1][2] As a structural motif, it is present in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[3][4][5] The sulfonamide group can act as a bioisostere for carboxylic acids, offering similar hydrogen bonding capabilities but with increased metabolic stability.[6] The benzyl group provides a versatile scaffold that can be readily modified to modulate pharmacokinetic and pharmacodynamic properties, making the N-benzyl sulfonamide a privileged structure for library synthesis and lead optimization in pharmaceutical development.[4]

This guide provides a comprehensive overview of the nucleophilic substitution methods for synthesizing N-benzyl sulfonamides, focusing on the underlying chemical principles, detailed experimental protocols, and practical insights for successful implementation in a research setting.

Core Synthetic Strategies and Mechanistic Insights

The formation of the N-S bond in N-benzyl sulfonamides is typically achieved through the reaction of a sulfonamide with a suitable benzylating agent. While several methods exist, including borrowing hydrogen catalysis and reductive amination, the most direct and classical approach involves nucleophilic substitution at the benzylic carbon.[7][8][9]

N-Alkylation of Sulfonamides with Benzyl Halides

This is a robust and widely employed method where the sulfonamide nitrogen acts as a nucleophile, displacing a halide from a benzyl halide (e.g., benzyl bromide or chloride). The reaction generally proceeds via an SN2 or SN1-like mechanism, depending on the reaction conditions and substrate.

Mechanism: The sulfonamide proton is first removed by a base to generate a more nucleophilic sulfonamidate anion. This anion then attacks the electrophilic benzylic carbon of the benzyl halide. The stability of the benzylic carbocation can sometimes favor an SN1-like pathway.[9]

cluster_deprotonation 1. Deprotonation cluster_substitution 2. Nucleophilic Attack (Sₙ2) sulfonamide R-SO₂-NH₂ (Sulfonamide) sulfonamidate R-SO₂-NH⁻ (Sulfonamidate Anion) sulfonamide->sulfonamidate + Base base Base (e.g., NaOH, K₂CO₃) byproduct Base-H⁺ + X⁻ benzyl_halide Bn-X (Benzyl Halide) transition_state Transition State sulfonamidate->transition_state benzyl_halide->transition_state product R-SO₂-NH-Bn (N-Benzyl Sulfonamide) transition_state->product Displacement of X⁻

Caption: N-Alkylation via SN2 mechanism.

The Mitsunobu Reaction: Alkylation with Benzyl Alcohols

The Mitsunobu reaction offers a powerful alternative for forming the C-N bond, converting a primary or secondary benzyl alcohol directly into the corresponding N-benzyl sulfonamide.[10][11] This reaction is particularly valuable for its mild conditions and stereospecificity, proceeding with a complete inversion of configuration at the alcohol's stereocenter.[10]

Mechanism: The reaction is initiated by the nucleophilic attack of triphenylphosphine (PPh₃) on an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to form a betaine intermediate.[10] This intermediate deprotonates the sulfonamide. The resulting oxyphosphonium salt is then displaced by the sulfonamidate anion in an SN2 fashion.[11][12]

cluster_activation 1. Activation of Alcohol cluster_substitution 2. Sₙ2 Displacement alcohol Bn-OH (Benzyl Alcohol) oxyphosphonium [Bn-O-PPh₃]⁺ (Oxyphosphonium Salt) alcohol->oxyphosphonium + Betaine PPh3 PPh₃ betaine PPh₃⁺-N⁻-N=C(O)OEt (Betaine Intermediate) PPh3->betaine + DEAD DEAD DEAD sulfonamide R-SO₂-NH₂ sulfonamidate R-SO₂-NH⁻ betaine->sulfonamidate + R-SO₂-NH₂ product R-SO₂-NH-Bn (N-Benzyl Sulfonamide) oxyphosphonium->product sulfonamidate->product Attacks Oxyphosphonium TPPO O=PPh₃ product->TPPO Byproducts hydrazine_deriv Hydrazine Derivative product->hydrazine_deriv

Caption: Simplified Mitsunobu reaction pathway.

Experimental Protocols

The following protocols are generalized procedures. Researchers should optimize conditions based on the specific substrates and scale of the reaction. Always conduct reactions in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

Protocol 1: N-Benzylation using Benzyl Bromide

This protocol is adapted from a procedure for the benzylation of a primary sulfonamide.[9]

Materials:

  • Primary sulfonamide (e.g., p-toluenesulfonamide)

  • Benzyl bromide

  • Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the sulfonamide (1.0 eq.). Dissolve it in a suitable solvent like THF (approx. 0.2-0.5 M).

  • Base Addition: Add the base (e.g., NaOH, 1.2 eq.) to the stirring solution. If using a solid base like K₂CO₃, the reaction may require heating.

  • Alkylation: Add benzyl bromide (1.0-1.1 eq.) dropwise to the mixture at room temperature.

  • Reaction Monitoring: Allow the mixture to stir at room temperature or gentle heat (e.g., 50 °C) for 4-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).[9][13]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x volume of aqueous layer).[14]

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[14]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[9][15]

ReagentStoichiometric RatioTypical Concentration
Sulfonamide1.0 eq.0.2 - 0.5 M
Benzyl Bromide1.0 - 1.1 eq.-
Base (e.g., NaOH)1.2 - 1.5 eq.-
Solvent (e.g., THF)-5-10 mL per mmol
Protocol 2: Mitsunobu Synthesis of N-Benzyl Sulfonamides

This protocol is based on established Mitsunobu procedures.[10][16] Caution: Azodicarboxylates are hazardous; handle with care.

Materials:

  • Benzyl alcohol

  • Sulfonamide

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the benzyl alcohol (1.0 eq.), sulfonamide (1.1 eq.), and triphenylphosphine (1.2 eq.) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add DIAD or DEAD (1.2 eq.) dropwise to the stirred solution. An exothermic reaction and color change are typically observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC. The formation of triphenylphosphine oxide (TPPO) as a byproduct is an indication of reaction progress.[16]

  • Concentration: Once the reaction is complete, remove the THF under reduced pressure.

  • Purification: The primary challenge in Mitsunobu reactions is the removal of byproducts (TPPO and the hydrazine derivative).[16]

    • Direct purification by column chromatography on silica gel is the most common method.

    • Alternatively, the crude residue can be triturated with a solvent like diethyl ether to precipitate out the TPPO, which can then be removed by filtration. The filtrate is then concentrated and purified by chromatography.

ReagentStoichiometric RatioNotes
Benzyl Alcohol1.0 eq.Must be anhydrous.
Sulfonamide1.1 eq.pKa should be less than 15.[16]
Triphenylphosphine1.2 eq.-
DIAD or DEAD1.2 eq.Add slowly at 0 °C.
Solvent (Anhydrous THF)-Ensure solvent is completely dry.

Workflow for Synthesis and Purification

Caption: General workflow for N-benzyl sulfonamide synthesis.

Characterization and Data Interpretation

The identity and purity of the synthesized N-benzyl sulfonamides should be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: Look for characteristic peaks:

    • A singlet or doublet for the benzylic methylene (CH₂) protons, typically around 4.3-4.8 ppm.[9][17]

    • Aromatic protons from both the benzyl and sulfonyl groups, typically in the 7.2-7.9 ppm region.[17]

    • The NH proton, which can be a broad singlet and may exchange with D₂O.

  • ¹³C NMR Spectroscopy: Confirm the presence of all unique carbon atoms.

  • Mass Spectrometry (MS): Determine the molecular weight and confirm the molecular formula of the product.

  • Thin-Layer Chromatography (TLC) / High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound.[13] A single spot/peak is indicative of a pure substance.

Troubleshooting and Field-Proven Insights

  • Low Yield in Benzylation: If the reaction with benzyl halide is sluggish, consider using a more polar aprotic solvent like DMF. Increasing the temperature or using a stronger, non-nucleophilic base may also improve the rate. Ensure the sulfonamide is sufficiently deprotonated.

  • Side Reactions: In some cases, over-alkylation can occur to form the di-benzylated product. Using a slight excess of the sulfonamide can help mitigate this.

  • Mitsunobu Purification Difficulties: The separation of the product from triphenylphosphine oxide (TPPO) can be challenging. Using a less polar solvent system during chromatography can help retain the more polar TPPO on the silica gel. Alternatively, polymer-supported triphenylphosphine can be used to simplify purification, as the resulting oxide can be removed by simple filtration.

  • Poorly Nucleophilic Sulfonamides: Electron-deficient sulfonamides are less nucleophilic and may require more forcing conditions or alternative catalytic methods.[8][18] For such cases, methods like the borrowing hydrogen approach using iridium or manganese catalysts may be more effective.[8][19]

Conclusion

The nucleophilic substitution strategies detailed herein represent reliable and versatile methods for the synthesis of N-benzyl sulfonamides. The choice between direct alkylation with a benzyl halide and a Mitsunobu reaction with a benzyl alcohol will depend on the availability of starting materials, substrate sensitivity, and desired stereochemical outcome. By understanding the underlying mechanisms and adhering to robust experimental protocols, researchers can efficiently synthesize these valuable compounds for applications in drug discovery and chemical biology.

References

  • Reaction Route and Mechanism of the Direct N-Alkylation of Sulfonamides on Acidic Mesoporous Zeolite β-Catalyst. ACS Publications. [Link]

  • Copper-Catalyzed N-Alkylation of Sulfonamides with Benzylic Alcohols: Catalysis and Mechanistic Studies. Wiley Online Library. [Link]

  • Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Chemistry Portal. [Link]

  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications. [Link]

  • Synthesis and identification of heteroaromatic N-benzyl sulfonamides as potential anticancer agents. PubMed. [Link]

  • The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [Cp*Ir(biimH2)(H2O)][OTf]2. RSC Publishing. [Link]

  • Strategies for the synthesis of N‐benzyl sulfonamides. ResearchGate. [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. [Link]

  • Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. University of Canterbury Research Repository. [Link]

  • A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. Tokyo University of Pharmacy and Life Sciences. [Link]

  • Mitsunobu reaction. Wikipedia. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. [Link]

  • Mitsunobu reaction. Organic Synthesis. [Link]

  • Benzylic sulfonamides in drug discovery. ResearchGate. [Link]

  • Expansion of a Synthesized Library of N-Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer. PubMed. [Link]

  • Zirconium-Catalyzed Reductive Sulfonamidation of Amides and Its Application to Site-Selective N-Alkylation of Pharmaceuticals. ACS Publications. [Link]

  • Sarcouncil Journal of Biomedical Sciences Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrov. Sarcouncil. [Link]

  • Sulfonimidamide synthesis by amination. Organic Chemistry Portal. [Link]

  • Benzenesulfonamide, N-benzyl-. PubChem. [Link]

  • Benzenesulfonamide. The Royal Society of Chemistry. [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing. [Link]

  • Synthesis and identification of heteroaromatic N-benzyl sulfonamides as potential anticancer agents. The Royal Society of Chemistry. [Link]

  • Sulfonamide purification process.
  • Supporting Information. RSC.org. [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. LinkedIn. [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect. [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

  • Purification of p (nu-acetyl amino) benzene sulfonyl chloride.
  • reductive amination w/ n-methyl benzylamine- help!. The Hive. [Link]

Sources

Application Note: Strategic Solvent Selection for Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The formation of the sulfonamide bond (


) via sulfonyl chlorides is a cornerstone reaction in medicinal chemistry, appearing in drugs ranging from antibiotics (Sulfamethoxazole) to COX-2 inhibitors (Celecoxib). While the reaction appears mechanistically simple, the choice of solvent dictates the reaction rate, impurity profile (hydrolysis vs. aminolysis), and downstream processing efficiency.

This guide moves beyond traditional dichloromethane (DCM) protocols, providing a logic-driven framework for selecting solvents that balance solubility , chemoselectivity , and sustainability . We present validated protocols for both organic-phase and aqueous (Schotten-Baumann) systems.

Mechanistic Basis: The Kinetic Race

To select the right solvent, one must understand the competition occurring at the molecular level. The synthesis is a race between aminolysis (desired) and hydrolysis (undesired).

  • Aminolysis: The amine nucleophile attacks the sulfur center. This is generally faster due to the higher nucleophilicity of amines compared to water.

  • Hydrolysis: Water attacks the sulfur center to form sulfonic acid (

    
    ). This is irreversible and consumes the starting material.
    

Key Insight: Sulfonyl chlorides are surprisingly stable in water if the pH is controlled. Hydrolysis is base-catalyzed; however, under Schotten-Baumann conditions, the rate of aminolysis often exceeds hydrolysis by orders of magnitude, provided the amine is available (unprotonated).

Diagram 1: Reaction Pathways & Solvent Influence

SulfonamideMechanism cluster_0 Solvent Effect R1 Sulfonyl Chloride (R-SO2-Cl) TS Transition State (Trigonal Bipyramidal) R1->TS + Amine (k_amine) Byproduct Sulfonic Acid (Hydrolysis Impurity) R1->Byproduct + H2O (k_hydrolysis) Amine Amine (R'-NH2) Amine->TS Product Sulfonamide (R-SO2-NH-R') TS->Product - HCl Water Water/OH- Water->Byproduct

Figure 1: The kinetic competition. Solvent selection must maximize


 while minimizing 

. Polar aprotic solvents stabilize the transition state but may be difficult to remove.

Solvent Selection Matrix

Modern drug development requires moving away from chlorinated solvents. The following table contrasts traditional choices with modern, sustainable alternatives based on Pfizer and GSK solvent selection guides.

Solvent ClassSolventSuitabilityKey Characteristics
Recommended (Green) Ethyl Acetate (EtOAc) HighExcellent for workup; low toxicity. Can handle mild bases (

,

).
Recommended (Green) 2-MeTHF HighBio-based alternative to THF/DCM. Higher boiling point, separates well from water.
Recommended (Green) Water Medium/HighIdeal for Schotten-Baumann. Zero organic waste. Requires reactive amines.
Usable Acetone MediumGood solubility, but miscible with water (harder workup).
Undesirable DCM LowToxic, environmental hazard. High volatility causes concentration issues.
Undesirable DMF/DMAc LowHigh boiling point makes removal difficult; potential carcinogens.

Validated Protocols

Protocol A: The "Green Organic" Standard (2-MeTHF or EtOAc)

Best for: Lipophilic amines, acid-sensitive substrates, and scale-up.

Rationale: 2-Methyltetrahydrofuran (2-MeTHF) is derived from corncobs/bagasse. Unlike THF, it is immiscible with water, allowing for a simplified "one-pot" reaction and extraction.

Reagents:

  • Sulfonyl Chloride (1.0 equiv)

  • Amine (1.1 equiv)

  • Triethylamine (

    
    ) or DIPEA (1.5 - 2.0 equiv)
    
  • Solvent: 2-MeTHF (or EtOAc)

Step-by-Step:

  • Dissolution: Dissolve the amine (1.1 equiv) and base (

    
    , 1.5 equiv) in 2-MeTHF (5-10 volumes relative to limiting reagent).
    
  • Cooling: Cool the mixture to

    
     using an ice bath. Reason: The reaction is exothermic; heat promotes side reactions.
    
  • Addition: Dissolve Sulfonyl Chloride (1.0 equiv) in a minimal amount of 2-MeTHF. Add this solution dropwise to the amine mixture over 15–30 minutes.

    • Critical: Do not add amine to chloride; excess chloride can lead to bis-sulfonylation (formation of

      
      ).
      
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LCMS.[1]

  • Workup (Simplified):

    • Add water (5 vol) directly to the reaction vessel.

    • Stir for 5 minutes.

    • Separate phases (2-MeTHF is the upper layer).

    • Wash organic layer with 1M HCl (to remove unreacted amine) and Brine.

    • Dry over

      
       and concentrate.
      
Protocol B: Aqueous Schotten-Baumann

Best for: Hydrophilic amines, amino acids, and rapid high-throughput synthesis.

Rationale: Water is the ultimate green solvent.[2] Using an inorganic base (


) scavenges the HCl. The product often precipitates out, requiring no extraction.

Reagents:

  • Sulfonyl Chloride (1.0 equiv)

  • Amine (1.0 - 1.1 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv, monitored pH)
  • Solvent: Water (or 1:1 Water/Acetone if solubility is poor)

Step-by-Step:

  • Preparation: Dissolve Amine and

    
     in Water (10 vol). Ensure pH is 
    
    
    
    .
  • Addition: Add Sulfonyl Chloride (solid or liquid) in one portion (if small scale) or portion-wise (if large scale) at RT.

    • Note: If the sulfonyl chloride is solid and insoluble, dissolve it in a minimal amount of Acetone or THF before addition.

  • Reaction: Vigorously stir at RT for 1–3 hours.

    • Mechanism Check: The biphasic nature (if liquid chloride) requires vigorous stirring to increase surface area for the interfacial reaction.

  • Isolation:

    • Scenario 1 (Precipitate forms): Filter the solid. Wash with water and dilute HCl (to remove unreacted amine). Dry.

    • Scenario 2 (No precipitate): Acidify carefully to pH 3-4 (induces precipitation of sulfonamide). Filter and dry.

Decision Logic for Researchers

Use this workflow to select the optimal protocol for your specific substrate.

Diagram 2: Solvent Selection Decision Tree

SolventDecision Start Start: Analyze Substrates SolubilityCheck Is Amine Water Soluble? Start->SolubilityCheck GreenCheck Is Green/Scale-up Priority? SolubilityCheck->GreenCheck No (Lipophilic) ProtocolB Use Protocol B (Water/Na2CO3) SolubilityCheck->ProtocolB Yes (e.g., Amino Acids) ProtocolA_MeTHF Use Protocol A (2-MeTHF) GreenCheck->ProtocolA_MeTHF Yes (High Boiling Pt preferred) ProtocolA_EtOAc Use Protocol A (Ethyl Acetate) GreenCheck->ProtocolA_EtOAc Yes (Ease of evap preferred) Classic Use DCM/Pyridine (Only if strictly necessary) GreenCheck->Classic No (Solubility issues in Green solvents)

Figure 2: Logic flow for selecting the reaction medium. Water is preferred for hydrophilic substrates; 2-MeTHF is the modern standard for lipophilic ones.

Troubleshooting: The Senior Scientist's Perspective

IssueProbable CauseCorrective Action
Low Yield / Hydrolysis Reaction pH dropped too low (acidic).Sulfonylation generates HCl. If the base is consumed, pH drops, accelerating hydrolysis. Maintain pH > 9 or increase base equivalents.
Bis-sulfonylation Excess sulfonyl chloride relative to primary amine.Occurs when mixing is poor or order of addition is wrong. Always add Chloride to Amine , never the reverse.
Starting Material Remains Sulfonyl chloride decomposed before reacting.Check your sulfonyl chloride quality. If it smells strongly of HCl/SO2 before use, it has degraded. Recrystallize or distill.
Emulsion during Workup Amine salts acting as surfactants.If using Protocol A, filter the reaction mixture before adding water to remove triethylamine hydrochloride salts.

References

  • Deng, X., & Mani, N. S. (2006).[3] A facile, environmentally benign sulfonamide synthesis in water.[3][4] Green Chemistry, 8(9), 835-838. Link

  • Pfizer Inc. (2008). Solvent Selection Guide: Green Chemistry. Green Chemistry, 10, 31-36. Link

  • Henderson, R. K., et al. (2011). Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry. Green Chemistry, 13, 854-862. Link

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes, 4, 7. Link

Sources

Application Note: Yield Optimization for the Preparation of N-Benzyl-N-methyl-3-nitro-p-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

The synthesis of sulfonamides is a cornerstone reaction in medicinal chemistry, yielding motifs that are critical for various pharmacological applications. The preparation of N-benzyl-N-methyl-3-nitro-p-toluenesulfonamide involves the bimolecular nucleophilic substitution of 3-nitro-4-methylbenzenesulfonyl chloride with the secondary amine, N-methylbenzylamine. This application note details the mechanistic rationale and empirical data required to optimize this specific amidation. By tuning the solvent microenvironment, base equivalents, and employing nucleophilic catalysis, the protocol described herein suppresses competitive hydrolysis and overcomes steric hindrance, elevating the isolated yield from sub-60% to >95%.

Mechanistic Rationale & Reaction Design

Sulfonamide synthesis traditionally requires rigorous optimization of reaction times, base equivalents, and anhydrous conditions to prevent the competitive hydrolysis of the sulfonyl chloride precursor[1]. 3-nitro-4-methylbenzenesulfonyl chloride is a highly electrophilic species; however, reactions involving this intermediate are highly exothermic, necessitating strict thermal control (e.g., 0 °C dropwise addition) to prevent substrate degradation and side-product formation[2].

Furthermore, N-methylbenzylamine is a sterically hindered secondary amine. For such amines, the nucleophilic attack on the electrophilic sulfur center is kinetically disfavored compared to primary amines[3]. Consequently, the functionalization of the nitrogen atom in the sulfonamide linkage demands a highly tuned microenvironment to achieve quantitative yields[4].

To resolve this, 4-Dimethylaminopyridine (DMAP) is introduced as a nucleophilic catalyst. DMAP rapidly attacks the sulfonyl chloride to form a highly reactive, less sterically encumbered N-sulfonylpyridinium intermediate. This intermediate acts as a superior electrophile for the bulky secondary amine, fundamentally altering the reaction kinetics and driving the equilibrium toward the desired product.

OptimizationWorkflow Reactants Reactants: 3-Nitro-4-methylbenzenesulfonyl chloride + N-Methylbenzylamine Solvent Solvent: Dry DCM Minimizes competitive hydrolysis Reactants->Solvent Base Base: TEA (1.5 eq) Efficient HCl scavenger Reactants->Base Catalyst Catalyst: DMAP (0.1 eq) Overcomes steric hindrance Reactants->Catalyst Temp Temperature: 0°C → RT Controls exothermic degradation Reactants->Temp Optimized Optimized Microenvironment Rapid N-sulfonylpyridinium formation Solvent->Optimized Base->Optimized Catalyst->Optimized Temp->Optimized Yield Target Product: N-Benzyl-N-methyl-3-nitro -p-toluenesulfonamide (>95% Isolated Yield) Optimized->Yield Nucleophilic Attack

Caption: Workflow for the yield optimization of N-benzyl-N-methyl-3-nitro-p-toluenesulfonamide synthesis.

Optimization Parameters & Quantitative Data

The table below summarizes the empirical optimization of the reaction conditions. The data highlights the causality between specific reagent choices and the resulting reaction efficiency.

Table 1: Optimization of Reaction Conditions for N-Benzyl-N-methyl-3-nitro-p-toluenesulfonamide

EntrySolvent (Anhydrous)Base (Equivalents)Additive (Equivalents)Temp ProfileTime (h)Isolated Yield (%)
1THFTEA (1.2)NoneRT1258
2DCMTEA (1.2)NoneRT872
3DCMDIPEA (1.5)None0 °C → RT679
4 DCM TEA (1.5) DMAP (0.1) 0 °C → RT 2 96
5H₂O/DCM (1:1)K₂CO₃ (2.0)None0 °C → RT684

Data Analysis & Causality:

  • Solvent Effect (Entries 1 vs. 2): Dichloromethane (DCM) outperforms Tetrahydrofuran (THF). THF's higher hygroscopicity introduces trace water, promoting the competitive hydrolysis of the sulfonyl chloride into an unreactive sulfonic acid.

  • Thermal Control (Entries 2 vs. 3): Initiating the reaction at room temperature (RT) leads to localized thermal spikes. Adding the reagents at 0 °C suppresses exothermic degradation, improving the yield.

  • Catalytic Inflection (Entry 4): The addition of 10 mol% DMAP is the critical optimization step. By bypassing the direct, sterically hindered attack of N-methylbenzylamine, the reaction time is slashed from 6 hours to 2 hours, and the yield is maximized to 96%.

Detailed Experimental Protocol (Optimized)

This protocol is designed as a self-validating system , ensuring that the operator can verify the success of the reaction at each critical juncture.

Step 1: System Preparation and Dehydration
  • Action: Flame-dry a 100 mL two-neck round-bottom flask under a continuous argon stream. Add 3-nitro-4-methylbenzenesulfonyl chloride (10.0 mmol, 2.35 g) and anhydrous DCM (25 mL).

  • Causality & Validation: Water is the primary failure point of this reaction. The argon atmosphere and anhydrous solvent ensure a dry environment. Validation: Complete dissolution should be observed, yielding a clear, pale-yellow solution.

Step 2: Base and Catalyst Introduction
  • Action: Cool the flask to 0 °C using an ice-water bath. Inject Triethylamine (TEA, 15.0 mmol, 2.1 mL) and add DMAP (1.0 mmol, 0.12 g) in one portion.

  • Causality & Validation: Cooling to 0 °C manages the enthalpy of the amidation. DMAP primes the system by forming the reactive intermediate. Validation: The solution will slightly darken to a deeper yellow/orange, visually indicating the formation of the N-sulfonylpyridinium complex.

Step 3: Amine Addition and Reaction Propagation
  • Action: Dissolve N-methylbenzylamine (11.0 mmol, 1.42 mL) in 5 mL of anhydrous DCM. Add this solution dropwise over 15 minutes via an addition funnel. Once complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C) while stirring for 2 hours.

  • Causality & Validation: Dropwise addition prevents thermal runaway.

  • Validation Checkpoint: After 2 hours, perform Thin Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (3:1 v/v). The starting sulfonyl chloride (

    
    ) must be completely absent, replaced by a single major product spot (
    
    
    
    ).
Step 4: Differential Partitioning (Work-up)
  • Action: Dilute the reaction mixture with an additional 20 mL of DCM and transfer to a separatory funnel.

    • Wash with 1M aqueous HCl (2 × 20 mL): Protonates and extracts unreacted N-methylbenzylamine, TEA, and DMAP into the aqueous layer.

    • Wash with saturated aqueous NaHCO₃ (2 × 20 mL): Neutralizes residual acid and extracts any trace hydrolyzed sulfonic acid byproduct.

    • Wash with saturated brine (1 × 20 mL): Breaks any micro-emulsions and pre-dries the organic phase.

Step 5: Isolation
  • Action: Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes. Filter and concentrate under reduced pressure (rotary evaporator, 30 °C water bath) to yield the crude product. Recrystallize from hot ethanol to afford the pure product as a solid.

Analytical Characterization

To ensure the trustworthiness of the synthesized material, confirm the structure via


H NMR (400 MHz, CDCl₃). Expected diagnostic signals include:
  • 
     ~ 8.4 ppm (d):  Aromatic proton adjacent to the nitro group.
    
  • 
     ~ 7.2 - 7.9 ppm (m):  Remaining aromatic protons (phenyl ring and p-toluene core).
    
  • 
     ~ 4.2 ppm (s, 2H):  Benzylic CH₂ protons (shifted downfield due to the electron-withdrawing sulfonamide).
    
  • 
     ~ 2.7 ppm (s, 3H):  N-methyl protons.
    
  • 
     ~ 2.6 ppm (s, 3H):  Aryl-methyl protons on the p-toluene ring.
    

References

  • Title: Sulfur-Phenolate Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides Source: Organic Letters - ACS Publications URL: [Link][1]

  • Title: Structure-guided optimization of adenosine mimetics as selective and potent inhibitors of coronavirus nsp14 N7-methyltransferases Source: PMC - NIH URL: [Link][4]

  • Title: Synthetic approaches to biologically active sulfonates and sulfonamides Source: UCL Discovery URL: [Link][3]

  • Title: Preparation method of mesotrione (Focus on 3-nitro-4-methylbenzenesulfonyl chloride handling) Source: Patsnap Eureka URL: [Link][2]

Sources

microwave-assisted synthesis of nitrobenzenesulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Rapid and Efficient Synthesis of Nitrobenzenesulfonamides via Microwave Irradiation

Abstract

This comprehensive guide details the application of Microwave-Assisted Organic Synthesis (MAOS) for the rapid and efficient production of nitrobenzenesulfonamides, a critical scaffold in medicinal chemistry. We move beyond conventional, time-consuming heating methods to present protocols that offer dramatically reduced reaction times, improved yields, and enhanced product purity.[1][2][3] By leveraging the principles of green chemistry, these methods minimize solvent use and energy consumption, aligning with modern standards for sustainable chemical synthesis.[4][5][6] This document serves as a practical resource for researchers and drug development professionals, providing a foundational understanding of microwave-assisted synthesis, detailed step-by-step protocols, and expert insights into reaction optimization and troubleshooting.

Theoretical Background: The Microwave Advantage

Conventional synthesis of sulfonamides often involves prolonged heating under reflux, which can lead to thermal decomposition and the formation of byproducts.[3] Microwave-assisted synthesis circumvents these issues by utilizing a fundamentally different heating mechanism.[7]

Mechanism of Microwave Heating

Unlike conventional heating, which relies on the slow transfer of thermal energy from an external source, microwave irradiation delivers energy directly to the molecules within the reaction mixture.[7][8] This rapid, volumetric heating is primarily driven by two mechanisms:

  • Dipolar Polarization: Polar molecules, such as the reactants and any polar solvent used, attempt to align their dipoles with the rapidly oscillating electric field of the microwave radiation. The resulting molecular friction generates intense, uniform heat throughout the sample.[2][9][10]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., salts or ionic liquids), they will migrate in response to the oscillating electric field. The resulting collisions and resistance to this movement generate heat.[9][10]

This direct energy transfer allows for reaction temperatures to be reached in seconds to minutes, a feat that is impossible with traditional methods.[4] This rapid heating is a key factor in the dramatic acceleration of reaction rates observed in MAOS.[2][5]

The Sulfonylation Reaction

The formation of a sulfonamide bond is a classic nucleophilic substitution reaction. It typically involves the attack of a nucleophilic amine (a primary or secondary amine) on the electrophilic sulfur atom of a sulfonyl derivative, most commonly a sulfonyl chloride. A base is often required to neutralize the HCl byproduct generated during the reaction.

Experimental Protocols & Methodologies

The following protocols are designed for use with a dedicated laboratory microwave synthesizer equipped with temperature and pressure sensors.

Protocol 1: General Microwave-Assisted Synthesis from Nitrobenzenesulfonyl Chloride (Solvent-Free)

This protocol is adapted from established green chemistry methods for the sulfonylation of amines and is particularly advantageous due to the absence of bulk solvents, which simplifies work-up and reduces chemical waste.[11][12]

Materials & Equipment:

  • 4-Nitrobenzenesulfonyl chloride

  • Appropriate primary or secondary amine (e.g., aniline, benzylamine)

  • Pyridine or Triethylamine (base)

  • Microwave synthesizer (e.g., CEM, Anton Paar, Biotage)

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Standard laboratory glassware for work-up

  • Ethyl acetate, 1M HCl, saturated NaHCO₃ solution, brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reactant Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add the selected amine (1.0 mmol).

  • Reagent Addition: Add 4-nitrobenzenesulfonyl chloride (1.05 mmol, 1.05 equivalents) to the vial, followed by pyridine (1.5 mmol, 1.5 equivalents). Causality Note: Using a slight excess of the sulfonyl chloride ensures complete consumption of the limiting amine. The base, pyridine, acts as both a catalyst and an acid scavenger.

  • Microwave Irradiation: Securely cap the vial and place it in the cavity of the microwave synthesizer. Irradiate the mixture with stirring using the following parameters:

    • Temperature: 120 °C (hold time)

    • Ramp Time: 2 minutes

    • Hold Time: 8 minutes

    • Power: 200 W (maximum)

    • Pre-stirring: 30 seconds

    • Safety Note: Always operate the microwave synthesizer according to the manufacturer's instructions. Reactions are performed in sealed vessels and can reach high pressures.

  • Cooling & Work-up: After irradiation, the vessel is cooled to below 50 °C using the instrument's compressed air cooling system.

  • Extraction: Dilute the reaction mixture with ethyl acetate (20 mL). Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (1 x 15 mL), and brine (1 x 15 mL). Causality Note: The acid wash removes the basic pyridine, while the bicarbonate wash removes any unreacted sulfonyl chloride (which hydrolyzes) and other acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel or recrystallization (e.g., from an ethanol/water mixture) to obtain the pure nitrobenzenesulfonamide.

Protocol 2: Alternative Synthesis from Sulfonic Acids

Materials:

  • 4-Nitrobenzenesulfonic acid

  • 2,4,6-trichloro-[1][4][10]-triazine (TCT)

  • Triethylamine (TEA)

  • Amine of choice

  • Acetone, NaOH solution

Step-by-Step Procedure:

  • Activation Step: In a microwave vial, combine 4-nitrobenzenesulfonic acid (1.0 mmol), TCT (0.4 mmol), and TEA (1.5 mmol) in acetone (5 mL). Irradiate the mixture at 80 °C for 20 minutes.[13] This step generates the active sulfonylating intermediate.

  • Amination Step: To the resulting mixture, add the desired amine (1.2 mmol) and a 1M NaOH solution (2 mL).

  • Second Irradiation: Seal the vial and irradiate at 50 °C for 10 minutes.[13]

  • Work-up and Purification: Follow steps 4-7 from Protocol 1 for product isolation and purification.

Application Data & Discussion

The microwave-assisted, solvent-free protocol is robust and applicable to a wide range of amines. The electronic properties of the amine nucleophile have a predictable effect on reaction outcomes.

Table 1: Microwave-Assisted Synthesis of Various N-Substituted-4-nitrobenzenesulfonamides

EntryAmineProductTime (min)Yield (%)¹
1AnilineN-phenyl-4-nitrobenzenesulfonamide1094
24-MethoxyanilineN-(4-methoxyphenyl)-4-nitrobenzenesulfonamide897
34-ChloroanilineN-(4-chlorophenyl)-4-nitrobenzenesulfonamide1289
4BenzylamineN-benzyl-4-nitrobenzenesulfonamide896
5Piperidine1-(4-nitrophenylsulfonyl)piperidine698

¹Isolated yield after purification. Reaction conditions as per Protocol 1.

As demonstrated in Table 1, electron-donating groups on the aromatic amine (e.g., 4-methoxyaniline, Entry 2) enhance its nucleophilicity, leading to faster reaction times and higher yields compared to aniline (Entry 1). Conversely, an electron-withdrawing group (e.g., 4-chloroaniline, Entry 3) decreases the amine's nucleophilicity, requiring a slightly longer reaction time. Aliphatic amines (Entries 4 and 5) are generally more nucleophilic than anilines and react very rapidly to give excellent yields.[11][16] This predictable structure-activity relationship allows for the rational optimization of reaction conditions for diverse substrates.

Visualization of the Experimental Workflow

The general workflow for the microwave-assisted synthesis is streamlined for efficiency and high throughput.

MAOS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification cluster_analysis Analysis Reactants 1. Add Amine, Sulfonyl Chloride, and Base to Vial Microwave 2. Seal Vial and Irradiate in Microwave Synthesizer Reactants->Microwave Cooling 3. Cool Vessel to < 50 °C Microwave->Cooling Programmed Time Workup 4. Dilute and Perform Aqueous Work-up Cooling->Workup Purify 5. Purify by Chromatography or Recrystallization Workup->Purify Analysis 6. Characterize Pure Product (NMR, MS, IR) Purify->Analysis

Caption: General workflow for microwave-assisted nitrobenzenesulfonamide synthesis.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive reagents (e.g., hydrolyzed sulfonyl chloride).2. Insufficient temperature or time.3. Amine is too weakly nucleophilic.1. Use fresh 4-nitrobenzenesulfonyl chloride.2. Increase reaction temperature by 10-20 °C or increase hold time by 5 minutes.3. Consider using a more forcing solvent that couples well with microwaves (e.g., DMF, NMP) instead of solvent-free conditions.
Formation of Multiple Products 1. Thermal decomposition at excessively high temperatures.2. For primary amines, potential for double sulfonylation (bis-sulfonylation).1. Reduce the reaction temperature.2. Ensure the amine-to-sulfonyl chloride ratio does not exceed 1:1.1. Use a bulkier base like 2,6-lutidine if necessary.
Low Isolated Yield 1. Product loss during aqueous work-up.2. Inefficient purification.1. Ensure the pH is correct during extractions. Perform back-extraction of the aqueous layers with the organic solvent.2. Optimize the solvent system for column chromatography. Ensure complete precipitation during recrystallization.
Microwave Aborts (Pressure Error) 1. Reaction is too exothermic or generating gas.2. Incorrect vial size for the reaction scale.1. Reduce the concentration or total amount of reactants. Increase the ramp time to allow for better temperature control.2. Use a larger reaction vial or reduce the reaction scale.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of nitrobenzenesulfonamides. By providing rapid, uniform, and efficient heating, this technology enables the synthesis of these valuable compounds in a fraction of the time required by conventional methods, often with higher yields and purity.[2][10] The alignment with green chemistry principles, particularly through solvent-free protocols, further establishes MAOS as an indispensable tool for modern organic and medicinal chemistry research.[4][8]

References

  • Starvaggi, J., & Ettari, R. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). El-Aqsa University Journal of Basic and Applied Sciences.
  • THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024).
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
  • Dhakal, A., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Medicinal Chemistry.
  • An Easy Microwave-Assisted Synthesis of Sulfonamides Directly
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD.
  • De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. Journal of Organic Chemistry.
  • Starvaggi, J., & Ettari, R. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Pharmaceuticals.
  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
  • de la Hoz, A., & Loupy, A. (Eds.). (2016). CHAPTER 1: Microwave-Assisted Green Organic Synthesis. Royal Society of Chemistry.
  • Microwave Synthesis of Sulfonamides. Scribd.
  • Lakrout, S., et al. A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.
  • Al-Suwaidan, I. A., et al. (2020).
  • Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines. (2023). Taylor & Francis.
  • Tanç, M., et al.
  • MICROWAVE-ASSISTED SYNTHESIS: REVIEW OF RECENT DEVELOPMENTS. Ijarse.
  • Yadav, A. R., & Mohite, S. K. (2020). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. .

  • Surati, M., Jauhari, S., & Desai, K. A brief review: Microwave assisted organic reaction. Scholars Research Library.
  • Varma, R. S. Microwave-Assisted Organic Synthesis and Transformations using Benign Reaction Media. Accounts of Chemical Research.

Sources

Application Note: Advanced Crystallization Protocols for N-Benzyl-N,4-dimethyl-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The crystallization of complex, multi-substituted sulfonamides is a critical step in drug development, dictating the compound's purity, bioavailability, and downstream formulation stability. This application note provides a comprehensive, self-validating guide to the crystallization of N-benzyl-N,4-dimethyl-3-nitrobenzenesulfonamide (systematically known as N-benzyl-N-methyl-4-methyl-3-nitrobenzenesulfonamide). By analyzing the unique steric and electronic environment of this tertiary sulfonamide, we outline three distinct crystallization protocols tailored for single-crystal X-ray diffraction (SC-XRD), polymorph screening, and high-yield bulk recovery.

Mechanistic Rationale: The Crystallization Landscape

When designing a crystallization strategy, one must first analyze the target's hydrogen-bonding capacity. Historically, primary and secondary sulfonamides form highly predictable, robust hydrogen-bonded networks—typically R2,2(8) dimers—which drive rapid and stable crystallization [1].

However, the N,N-disubstitution in N-benzyl-N,4-dimethyl-3-nitrobenzenesulfonamide eliminates the classical N-H hydrogen bond donor [2]. Consequently, the crystal lattice cannot rely on strong N-H···O=S interactions. Instead, lattice stabilization is entirely dependent on weaker, secondary forces:

  • C-H···O Interactions: Driven by the highly electronegative oxygen atoms on both the sulfonyl (-SO2) and nitro (-NO2) groups acting as acceptors [1].

  • π-π Stacking & C-H···π Interactions: Facilitated by the electron-rich benzyl ring and the electron-deficient 3-nitro-4-methylbenzene core.

Expertise & Experience: The absence of strong hydrogen bond donors drastically increases the molecule's solubility in moderately polar organic solvents and lowers its melting point compared to primary sulfonamide analogs [3]. Furthermore, the steric bulk and rotational freedom of the benzyl group increase the propensity for "oiling out" (liquid-liquid phase separation) and polymorphism. Therefore, precise kinetic control during supersaturation is paramount to avoid trapping the compound in an amorphous state.

Physicochemical Profiling & Solvent Selection

To establish a self-validating crystallization system, thermodynamic parameters must dictate solvent and anti-solvent selection.

ParameterValueMechanistic Implication for Crystallization
Molecular Formula C15H16N2O4SHigh carbon count dictates hydrophobicity; completely insoluble in pure water.
Molecular Weight 320.37 g/mol Moderate size allows for steady, predictable diffusion rates in vapor diffusion setups.
H-Bond Donors 0Prevents classical dimerization; increases solubility in aprotic solvents [1].
H-Bond Acceptors 6 (O=S=O, -NO2)High affinity for protic anti-solvents (EtOH, H2O) via dipole interactions.
Rotatable Bonds 4High conformational flexibility; requires slow cooling to prevent amorphous precipitation.

Experimental Workflows

CrystallizationWorkflow Crude Crude N-benzyl-N,4-dimethyl- 3-nitrobenzenesulfonamide Solvent Solvent Screening (Thermodynamic Profiling) Crude->Solvent Dissolution & Filtration SlowEvap Protocol A: Slow Evaporation Solvent->SlowEvap EtOAc/Hexane VaporDiff Protocol B: Vapor Diffusion Solvent->VaporDiff DCM/Pentane AntiSolv Protocol C: Solvent/Anti-Solvent Solvent->AntiSolv Acetone/Water SingleXtal Single Crystals (SC-XRD Grade) SlowEvap->SingleXtal 5-7 Days (20°C) Polymorphs Polymorph Screening VaporDiff->Polymorphs Controlled Kinetics BulkPowder Bulk Microcrystals (High Yield) AntiSolv->BulkPowder Rapid Supersaturation QC Quality Control & Validation (PXRD, DSC, NMR) SingleXtal->QC BulkPowder->QC Polymorphs->QC

Fig 1: Crystallization workflow and polymorph screening for N,N-disubstituted sulfonamides.

Protocol A: Slow Evaporation (Single-Crystal XRD Grade)

Objective: Grow high-quality, defect-free single crystals suitable for absolute structural determination. Rationale: A 1:1 mixture of Ethyl Acetate (good solvent) and Hexane (anti-solvent) provides an optimal dielectric constant. Slow evaporation of the more volatile EtOAc gradually pushes the system into the metastable zone without crashing out the solute.

  • Dissolution: Weigh 50 mg of the synthesized compound into a clean 5 mL glass vial. Add 2 mL of an EtOAc/Hexane (1:1 v/v) solution.

  • Homogenization: Sonicate the vial for 5 minutes at room temperature until complete dissolution is achieved.

  • Filtration (Critical Step): Pass the solution through a 0.22 µm PTFE syringe filter into a sterile, dust-free 5 mL crystallization vial. Causality: Dust particles act as heterogeneous nucleation sites, causing rapid precipitation of microcrystals rather than the slow, ordered growth of a single macroscopic crystal.

  • Controlled Evaporation: Seal the vial with a rubber septum. Pierce the septum with a single 20-gauge needle to restrict the vapor escape rate.

  • Incubation: Store the vial in a vibration-free environment at a constant 20 °C. Crystals typically manifest within 5–7 days.

Protocol B: Vapor Diffusion (Polymorph Screening)

Objective: Explore the polymorphic landscape by controlling the diffusion kinetics of an anti-solvent. Rationale: Dichloromethane (DCM) is an excellent solvent for tertiary sulfonamides, while Pentane is a highly volatile anti-solvent. As Pentane vapor diffuses into the DCM, the solvation sphere around the sulfonamide is disrupted, forcing ordered packing [3].

  • Inner Chamber: Dissolve 30 mg of the compound in 1 mL of DCM in a 2 mL inner vial. Leave the vial uncapped.

  • Outer Chamber: Place the 2 mL vial inside a larger 20 mL scintillation vial containing 4 mL of Pentane.

  • Sealing: Tightly cap the 20 mL outer vial using Teflon tape to prevent vapor loss to the external environment.

  • Equilibration: Allow the system to stand undisturbed at 4 °C. The temperature gradient slows diffusion, favoring the thermodynamic polymorph over kinetic forms.

Protocol C: Solvent/Anti-Solvent Precipitation (Bulk Yield)

Objective: Maximize recovery and bulk purity for downstream assays or formulation. Rationale: The compound features 6 hydrogen-bond acceptors, giving it a high affinity for water via dipole interactions, yet its bulky hydrophobic core renders it completely insoluble in aqueous media. Rapid addition of water forces immediate supersaturation.

  • Primary Solvation: Dissolve 1.0 g of crude compound in 10 mL of Acetone at 40 °C under magnetic stirring (300 rpm).

  • Supersaturation: Dropwise add 25 mL of pre-chilled deionized water (4 °C) at a controlled rate of 1 mL/min.

  • Nucleation: A milky suspension will form, rapidly transitioning into a crystalline slurry as the solvent polarity index shifts.

  • Maturation: Transfer the flask to an ice bath (0 °C) and stir for 2 hours to push the equilibrium toward complete precipitation.

  • Recovery: Vacuum filter the slurry, wash the filter cake with 10 mL of cold Water/Acetone (4:1 v/v), and dry under vacuum at 45 °C for 24 hours.

Analytical Validation & Quality Control

A self-validating protocol requires rigorous downstream analysis to ensure the integrity of the crystalline product:

  • SC-XRD: Confirms the spatial arrangement. Similar N-benzyl sulfonamides typically crystallize in orthorhombic (e.g., Pna21) or monoclinic space groups [1].

  • Powder X-Ray Diffraction (PXRD): Used to confirm that the bulk powder generated in Protocol C matches the simulated diffraction pattern of the single crystal from Protocol A.

  • Differential Scanning Calorimetry (DSC): Utilized to confirm the absence of solvates. A single, sharp endothermic melting peak indicates high phase purity, whereas multiple peaks suggest the presence of kinetic polymorphs.

Troubleshooting Matrix

PhenomenonMechanistic CauseCorrective Action
Oiling Out (Liquid-liquid phase separation)The compound drops below its glass transition temperature before reaching the critical nucleation concentration.Switch to a higher boiling point solvent (e.g., Toluene) or mechanically scratch the glass to induce primary nucleation.
Amorphous Precipitation Anti-solvent added too rapidly, trapping the molecules in a disordered kinetic state.Reduce the anti-solvent addition rate to <0.5 mL/min or increase the crystallization temperature.
No Crystal Growth The solution has not reached the metastable zone (undersaturated).Remove the septum to allow faster evaporation, or seed the solution with a previously obtained microcrystal.

References

  • Title: Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide Source: European Journal of Chemistry URL
  • Title: Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols Source: ACS Publications URL
  • Title: Sulfonamide Synthesis via Oxyma-O-sulfonates – Compatibility to Acid Sensitive Groups and Solid-Phase Peptide Synthesis Source: Luxembourg Bio Technologies URL

Troubleshooting & Optimization

Technical Support Center: Purification Strategies for 4-Methyl-3-nitrobenzenesulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

You are likely accessing this guide because your LC-MS or NMR data shows persistent starting material (4-methyl-3-nitrobenzenesulfonyl chloride) co-eluting with your desired sulfonamide or sulfonate ester product.[1]

The Chemical Context: Unlike standard p-toluenesulfonyl chloride (TsCl), the presence of the 3-nitro group on your reagent significantly alters its reactivity.[1] The electron-withdrawing nitro group (


) increases the electrophilicity of the sulfur center.[1]
  • The Advantage: It hydrolyzes faster than TsCl under basic conditions.

  • The Risk: It is more aggressive toward nucleophilic impurities and can form stable, lipophilic byproducts if not quenched correctly.

This guide details three validated protocols to remove this impurity, ranked by scalability and throughput.

Module 1: The Biphasic Hydrolysis Protocol (Standard Workup)

Best For: Batch scales (>100 mg), stable products, and cost-efficiency.[1] Mechanism: Base-promoted hydrolysis converts the lipophilic sulfonyl chloride into the water-soluble sulfonate salt (4-methyl-3-nitrobenzenesulfonate).[1]

The Protocol
  • Quenching:

    • Dilute the reaction mixture with a non-water-miscible solvent (DCM or EtOAc).[1]

    • Add 1.5 equivalents (relative to the initial sulfonyl chloride input) of N,N-dimethylethylenediamine (DMEDA) or simply use a basic aqueous wash if the reaction is already complete. Note: DMEDA rapidly scavenges the chloride to form a highly polar, water-soluble sulfonamide, but simple basic hydrolysis is often sufficient for this specific nitro-substituted reagent.[1]

  • Hydrolysis Step (Critical):

    • Add saturated aqueous

      
        (pH ~8-9).
      
    • Vigorous Stirring: Stir the biphasic mixture rapidly for 30–45 minutes at room temperature.

    • Expert Insight: The 3-nitro group accelerates this hydrolysis compared to TsCl.[1] If the impurity persists, add 1M NaOH (if your product tolerates pH 12) and stir for 15 minutes.

  • Phase Separation:

    • Separate the organic layer.[2][3][4]

    • Wash the organic layer with 1M HCl (to remove any amine catalysts like DMAP or pyridine).

    • Wash with Brine to remove residual water.[5]

  • Drying:

    • Dry over

      
      , filter, and concentrate.
      
Data: Solubility Profile of Impurities
SpeciesOrganic Solubility (DCM/EtOAc)Aqueous Solubility (pH > 8)Removal Strategy
MNSC (Reagent) HighInsolubleHydrolyze to Acid
Sulfonic Acid (Byproduct) LowHigh (as Sulfonate Salt) Aqueous Wash
Sulfonamide (Product) HighLowRetain in Organic

Module 2: Solid-Phase Scavenging (High-Throughput)

Best For: Small scales (<100 mg), parallel synthesis, or acid/base sensitive products. Mechanism: A polymer-supported amine (Trisamine) covalently binds the electrophilic sulfonyl chloride.[1] The impurity is removed via filtration.[3][4][6]

The Protocol
  • Resin Selection: Use PS-Trisamine or PS-Isocyanate (if the impurity is an amine, but here we are removing the chloride, so use Trisamine).[1]

    • Loading: Typically 3.0–4.0 mmol/g.

  • Stoichiometry:

    • Add 3.0 equivalents of resin relative to the estimated excess sulfonyl chloride.

  • Incubation:

    • Agitate (do not magnetically stir, as this grinds the beads) at room temperature for 2–4 hours .

    • Visual Check: The resin may change color (often to yellow/orange) as it reacts with the nitro-aromatic species.

  • Filtration:

    • Filter through a fritted cartridge or Celite pad.

    • Wash the resin with DCM to recover any entrained product.

  • Result: The filtrate contains the product; the impurity is trapped on the beads.

Module 3: Visualization & Decision Logic

The following diagram illustrates the decision process for selecting the correct purification method based on your product's chemical stability.

G Start Crude Reaction Mixture (Contains Unreacted MNSC) CheckSens Is Product Acid/Base Sensitive? Start->CheckSens YesSens Yes (Sensitive) CheckSens->YesSens NoSens No (Stable) CheckSens->NoSens Scavenger Add PS-Trisamine Resin (3.0 equiv) YesSens->Scavenger Agitate Agitate 2-4 Hours (Covalent Bonding) Scavenger->Agitate Filter Filter Resin Agitate->Filter Final Pure Product in Organic Phase Filter->Final BaseWash Add Sat. Aq. NaHCO3 (Hydrolysis) NoSens->BaseWash Stir Vigorous Stirring (30-45 mins) BaseWash->Stir PhaseSep Phase Separation (Impurity in Aqueous) Stir->PhaseSep PhaseSep->Final

Caption: Decision tree for removing 4-methyl-3-nitrobenzenesulfonyl chloride based on product stability.

Frequently Asked Questions (FAQs)

Q1: The impurity persists even after a bicarbonate wash. Why? A: The biphasic hydrolysis is diffusion-controlled.[1]

  • Agitation: Ensure the stirring is vigorous (vortexing).

  • Temperature: The 3-nitro group activates the ring, but if you are running at

    
    , hydrolysis is slow. Warm the biphasic mixture to 
    
    
    
    for 20 minutes.
  • pH: If your product permits, switch from

    
     (pH 8) to 
    
    
    
    (pH 14). The hydrolysis rate of sulfonyl chlorides increases exponentially with hydroxide concentration [1].

Q2: My product is an amine. Will the scavenger resin remove my product too? A: Yes, if you use a strong cation exchange (SCX) resin. However, PS-Trisamine is a nucleophilic scavenger designed to attack electrophiles (like the sulfonyl chloride). It will not bind your amine product unless your product is also highly electrophilic (unlikely for standard amines).

Q3: Can I use chromatography to separate MNSC from my product? A: Yes, but it is often unnecessary. MNSC is non-polar.

  • TLC Visualization: MNSC stains strongly under UV due to the nitro group.

  • Shift: On silica, MNSC usually runs near the solvent front (High

    
    ) in Hexane/EtOAc mixtures.
    
  • Warning: MNSC can decompose on slightly acidic silica columns, streaking and contaminating fractions. It is better to hydrolyze it before loading the column.

References

  • Robertson, R. E., et al. "Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides." Canadian Journal of Chemistry, vol. 46, no. 1, 1968.

  • BenchChem Technical Support. "Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl)." BenchChem Technical Guides, 2025.

  • Sigma-Aldrich. "Methyl 4-nitrobenzenesulfonate Product Information & Solubility Data."[1] Merck/Sigma-Aldrich, 2024.[1]

  • Supra Sciences. "Sulfonyl Chloride Scavenging with Polymer Supported Reagents." Supra Sciences Technical Notes.

Sources

Technical Support Center: Optimizing Base Catalysts for Sulfonamide Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the fine art and science of sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of optimizing base catalysts for this critical reaction. Here, we move beyond simple protocols to explore the underlying principles that govern catalyst selection and reaction efficiency. Our goal is to empower you with the knowledge to troubleshoot effectively and innovate in your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a base in sulfonamide formation?

The primary role of the base in the reaction between a sulfonyl chloride and an amine is to neutralize the hydrochloric acid (HCl) generated as a byproduct.[1][2] This is crucial for driving the reaction to completion. If left unneutralized, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Q2: How do I choose the right base for my reaction?

The selection of an appropriate base is critical and depends on several factors, including the reactivity of the amine and the sensitivity of your substrate to acidic or basic conditions.[3]

  • For highly reactive primary amines: A moderately strong, non-nucleophilic base like triethylamine (Et₃N) is often sufficient to scavenge the HCl produced.[3]

  • For less nucleophilic amines (e.g., secondary amines, electron-deficient anilines): A stronger base or a nucleophilic catalyst may be required to facilitate the reaction.[4]

  • For sterically hindered amines: A non-nucleophilic, sterically hindered base can be advantageous to avoid side reactions.[3]

Q3: Can the base also act as a catalyst?

Yes, certain bases can also serve as nucleophilic catalysts. Pyridine and 4-Dimethylaminopyridine (DMAP) are prime examples.[3][5] They react with the sulfonyl chloride to form a highly reactive intermediate, which is then more readily attacked by the amine.[5] DMAP is a particularly efficient catalyst, often used in small amounts alongside a tertiary amine base, and can significantly accelerate the reaction, especially with weakly nucleophilic amines.[5][6][7]

Q4: Are there alternatives to traditional amine bases like pyridine and triethylamine?

While pyridine and triethylamine are common, alternatives may be necessary due to concerns about their toxicity or to improve reaction outcomes. Inorganic bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) under Schotten-Baumann conditions can be effective, particularly in biphasic systems.[8][9][10][11] For specific applications, other organic bases like N,N-diisopropylethylamine (DIPEA or Hünig's base) or sterically hindered proton sponges can be beneficial.

Q5: What is the Schotten-Baumann reaction and when should I consider it for sulfonamide synthesis?

The Schotten-Baumann reaction utilizes a two-phase system, typically an organic solvent and an aqueous solution of a base (like NaOH).[11] This method is particularly useful when dealing with substrates that are sensitive to strong organic bases or when a simple workup is desired. The product precipitates or remains in the organic layer, while the excess base and salt byproducts are easily removed with the aqueous phase.[8][9]

Troubleshooting Guide

This section addresses common issues encountered during the optimization of base catalysts for sulfonamide formation.

Issue 1: Low or No Product Yield

A low yield is a frequent challenge in sulfonamide synthesis and can stem from several factors related to the base.[4][12]

Symptom Possible Cause Suggested Solution
Reaction fails to proceed, starting materials remain. Base is too weak: The chosen base may not be strong enough to effectively deprotonate the amine or neutralize the generated HCl, leading to protonation of the amine starting material.Switch to a stronger base. For example, if using triethylamine with a weakly nucleophilic aniline, consider a pyridine/DMAP catalytic system.
Steric hindrance: A bulky base might not be able to interact effectively with the reaction components.Use a less sterically hindered base. However, if the amine is also sterically hindered, a careful balance must be struck.
Formation of sulfonic acid byproduct. Hydrolysis of sulfonyl chloride: The sulfonyl chloride is sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[2][13] This is exacerbated by the presence of water in the reaction or a basic workup.Ensure all reagents and solvents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] During workup, quench the reaction with dilute acid before extraction.
Reaction stalls after partial conversion. Incomplete reaction: The reaction may be too slow under the current conditions.Increase the reaction temperature, but monitor for potential side reactions.[3] Consider adding a catalytic amount of DMAP to accelerate the reaction.[5]
Issue 2: Formation of Side Products

The presence of impurities can complicate purification and reduce the overall yield.

Symptom Possible Cause Suggested Solution
Observation of a di-sulfonated byproduct. Over-reaction of primary amines: Primary amines have two reactive N-H bonds and can react with two equivalents of the sulfonyl chloride.[2] This is more likely with an excess of sulfonyl chloride or at higher temperatures.Use a controlled amount of sulfonyl chloride (1.0-1.1 equivalents).[3] Add the sulfonyl chloride slowly to the reaction mixture at a low temperature (e.g., 0 °C) to control the reaction rate.[3]
Formation of an unexpected ester product. Reaction with alcohol solvent or impurity: If an alcohol is used as a solvent or is present as an impurity, it can compete with the amine and react with the sulfonyl chloride to form a sulfonate ester.[2]Use an aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. Ensure all solvents are anhydrous.
Polymerization or decomposition of starting materials. Base is too strong or reaction temperature is too high: Harsh basic conditions or excessive heat can lead to the degradation of sensitive substrates.Use a milder base or lower the reaction temperature. Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time.

Experimental Protocols

Protocol 1: General Procedure for Base Screening in Sulfonamide Synthesis

This protocol outlines a systematic approach to screen for the optimal base for a given sulfonamide formation reaction.

  • Reaction Setup: In parallel reaction vials equipped with magnetic stir bars, add the amine (1.0 equiv.) and an anhydrous aprotic solvent (e.g., Dichloromethane, 0.1-0.5 M).

  • Base Addition: To each vial, add a different base (1.5 equiv.). A typical screening panel could include:

    • Triethylamine (Et₃N)

    • Pyridine

    • N,N-Diisopropylethylamine (DIPEA)

    • Potassium Carbonate (K₂CO₃)

  • Catalyst Addition (Optional): To a separate set of vials containing the amine and a non-nucleophilic base (like Et₃N or DIPEA), add a catalytic amount of DMAP (0.1 equiv.).

  • Sulfonyl Chloride Addition: Cool the reaction mixtures to 0 °C in an ice bath. Add the sulfonyl chloride (1.1 equiv.) dropwise to each vial.

  • Reaction Monitoring: Allow the reactions to warm to room temperature and stir for a predetermined time (e.g., 2-4 hours). Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Analysis: Quench the reactions with a dilute aqueous acid solution (e.g., 1M HCl). Extract the product with an organic solvent. Analyze the crude product yields and purity by ¹H NMR or LC-MS to identify the optimal base.

Protocol 2: Schotten-Baumann Conditions for Sulfonamide Synthesis

This protocol is suitable for reactions where an aqueous workup is preferred.

  • Reaction Setup: Dissolve the amine (1.0 equiv.) in a suitable organic solvent (e.g., diethyl ether or dichloromethane). In a separate flask, prepare an aqueous solution of sodium hydroxide (2.0 equiv.).

  • Reaction: Vigorously stir the two-phase mixture and cool to 0 °C. Add the sulfonyl chloride (1.1 equiv.) dropwise.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature, monitoring by TLC or LC-MS until the starting amine is consumed.

  • Workup: Separate the organic layer. Wash the organic layer sequentially with dilute acid, water, and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizing the Reaction and Decision-Making

Mechanism of Base Catalysis

The following diagram illustrates the general mechanism of sulfonamide formation catalyzed by a tertiary amine base.

Sulfonamide Formation Mechanism cluster_0 Step 1: HCl Scavenging cluster_1 Step 2: Nucleophilic Catalysis (e.g., DMAP) Amine R'-NH₂ Sulfonamide R-SO₂-NH-R' Amine->Sulfonamide Nucleophilic Attack SulfonylChloride R-SO₂Cl SulfonylChloride->Sulfonamide Base B: ProtonatedBase B-H⁺ Cl⁻ Base->ProtonatedBase HCl Neutralization DMAP DMAP ReactiveIntermediate [R-SO₂-DMAP]⁺ Cl⁻ (Highly Reactive) DMAP->ReactiveIntermediate SulfonylChloride2 R-SO₂Cl SulfonylChloride2->ReactiveIntermediate Sulfonamide2 R-SO₂-NH-R' ReactiveIntermediate->Sulfonamide2 Faster Nucleophilic Attack Amine2 R'-NH₂ Amine2->Sulfonamide2

Caption: General mechanisms of base involvement in sulfonamide formation.

Decision Tree for Base Selection

This workflow provides a logical approach to selecting an appropriate base for your sulfonamide synthesis.

Base Selection Workflow Start Start: Sulfonamide Synthesis AmineType What is the nature of the amine? Start->AmineType PrimaryAliphatic Primary Aliphatic AmineType->PrimaryAliphatic Highly Nucleophilic SecondaryOrAniline Secondary or Aniline (less nucleophilic) AmineType->SecondaryOrAniline Weakly Nucleophilic StericallyHindered Sterically Hindered AmineType->StericallyHindered Bulky BaseChoice1 Use a non-nucleophilic base: - Triethylamine (Et₃N) - DIPEA PrimaryAliphatic->BaseChoice1 BaseChoice2 Use a stronger base or a nucleophilic catalyst: - Pyridine - Et₃N with catalytic DMAP SecondaryOrAniline->BaseChoice2 BaseChoice3 Use a non-nucleophilic, sterically hindered base: - DIPEA - Consider proton sponges StericallyHindered->BaseChoice3 CheckYield Is the yield satisfactory? BaseChoice1->CheckYield BaseChoice2->CheckYield BaseChoice3->CheckYield Troubleshoot Troubleshoot: - Check for side reactions - Consider alternative methods (e.g., Schotten-Baumann) CheckYield->Troubleshoot No End End: Optimized Reaction CheckYield->End Yes Troubleshoot->Start

Caption: A decision-making guide for selecting a suitable base.

References

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Ahmad, S., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Publishing. Retrieved from [Link]

  • Rana, K., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. PMC. Retrieved from [Link]

  • American Chemical Society. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Applications of Dialkylaminopyridine (DMAP) Catalysts in Organic Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Figshare. (2016). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Heteroaryl sulfonamide synthesis: scope and limitations. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Mitsunobu reaction using sulfonamide or sulfonyl hydrazine act as nucleophiles. Retrieved from [Link]

  • Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Dmap-Catalyzed Synthesis of Novel Pyrrolo[2,3-D]Pyrimidine Derivatives Bearing an Aromatic Sulfonamide Moiety. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Preparation of sulfonamides from N-silylamines. PMC. Retrieved from [Link]

  • ScienceDirect. (2016). Synthesis of Sulfonamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. (a). Schotten-Baumann reaction of chlorosulphonyl chloride.... Retrieved from [Link]

  • IJRPR. (2025). Synthesis, Mechanism of action And Characterization of Sulphonamide. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary? (see pic). Retrieved from [Link]

  • American Chemical Society. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. PMC. Retrieved from [Link]

  • Reddit. (2011). Pyridine replacement in organic synthesis. Retrieved from [Link]

  • UCL Discovery. (n.d.). Synthetic approaches to biologically active sulfonates and sulfonamides. Retrieved from [Link]

  • European Journal of Chemistry. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. Retrieved from [Link]

  • ScienceDirect. (2023). Preparation of hyperbranched 4-dimethylaminopyridine catalyst for the efficient synthesis of vitamin E succinate. Retrieved from [Link]

Sources

Technical Support Center: Prevention and Troubleshooting of Sulfonyl Chloride Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and practical advice on a critical aspect of working with sulfonyl chlorides: preventing and troubleshooting hydrolysis. Sulfonyl chlorides are powerful reagents in organic synthesis, pivotal for the formation of sulfonamides and sulfonate esters.[1][2] However, their high reactivity also makes them susceptible to hydrolysis, a reaction with water that can significantly impact reaction yield and purity.[3][4] This guide is designed to equip you with the expertise to anticipate, prevent, and resolve issues related to sulfonyl chloride hydrolysis, ensuring the success of your experiments.

Understanding the Enemy: The Mechanism of Sulfonyl Chloride Hydrolysis

To effectively prevent hydrolysis, it is crucial to first understand the underlying chemical mechanism. The sulfur atom in a sulfonyl chloride is highly electrophilic due to the presence of two electron-withdrawing oxygen atoms and a chlorine atom.[2] This makes it a prime target for nucleophilic attack by water.[3]

The hydrolysis of a sulfonyl chloride typically proceeds through a nucleophilic substitution pathway. A water molecule acts as the nucleophile, attacking the sulfur atom and leading to the displacement of the chloride ion.[3] This process results in the formation of a sulfonic acid and hydrochloric acid (HCl).[3] The reaction is often autocatalytic, as the generated HCl can protonate another water molecule, increasing its nucleophilicity.

Caption: Mechanism of sulfonyl chloride hydrolysis.

Proactive Prevention: Best Practices for Handling and Storage

The most effective strategy to combat hydrolysis is prevention. By adopting meticulous laboratory techniques, you can significantly minimize the exposure of your sulfonyl chloride to water.

FAQs: Handling and Storage

Q1: How should I store my sulfonyl chlorides?

A1: Sulfonyl chlorides should be stored in tightly sealed containers in a cool, dry place.[5] The use of a desiccator containing a suitable drying agent like Drierite® or anhydrous calcium sulfate is highly recommended to protect against ambient moisture.[6][7] For particularly sensitive sulfonyl chlorides, storage under an inert atmosphere (e.g., nitrogen or argon) can provide an additional layer of protection.[5]

Q2: What is the best way to handle sulfonyl chlorides in the lab?

A2: Always handle sulfonyl chlorides in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Due to their moisture sensitivity, it is best to work quickly and efficiently, minimizing the time the container is open to the atmosphere.[8]

Q3: How critical is the purity of my solvents and reagents?

A3: Extremely critical. The presence of water in your solvents or other reagents is a primary cause of sulfonyl chloride hydrolysis.[4] Always use anhydrous solvents, which can be purchased commercially or dried in the lab using appropriate drying agents.[6][9] Common drying agents for solvents include molecular sieves, calcium hydride, and sodium metal with benzophenone indicator.[6][9] Ensure all other reagents are also as dry as possible.[4]

Q4: What about the glassware?

A4: Glassware can be a significant source of water contamination. All glassware should be thoroughly dried in an oven (typically at >100 °C for several hours) and cooled in a desiccator or under a stream of dry inert gas immediately before use.[10][11][12]

Troubleshooting Guide: Diagnosing and Solving Hydrolysis in Your Reaction

Even with the best preventative measures, hydrolysis can sometimes occur. The following troubleshooting guide will help you identify the signs of hydrolysis and take corrective action.

Q1: I suspect my sulfonyl chloride has hydrolyzed. What are the tell-tale signs?

A1: Several indicators can point to hydrolysis of your starting material:

  • Formation of a solid precipitate: The resulting sulfonic acid is often less soluble than the corresponding sulfonyl chloride and may precipitate out of the reaction mixture.[4]

  • A decrease in pH: The generation of hydrochloric acid and sulfonic acid will make the reaction mixture more acidic.

  • Evolution of gas: In some cases, particularly with heating, the sulfonic acid may decompose, leading to the evolution of sulfur dioxide gas.[4]

  • Unexpected analytical data: TLC, LC-MS, or NMR analysis may show the presence of a new, more polar spot or peak corresponding to the sulfonic acid.[4][13]

  • Reduced yield: A lower-than-expected yield of your desired product is a common consequence of starting material degradation.[4]

Q2: My reaction is complete, but I have unreacted sulfonyl chloride. How do I quench it without causing further issues?

A2: Quenching unreacted sulfonyl chloride is essential for a clean work-up and purification. Here are a few common methods:

  • Aqueous Quench: Slowly and carefully add the reaction mixture to cold water or a saturated aqueous solution of sodium bicarbonate.[14][15] The bicarbonate will neutralize the acidic byproducts. This method is suitable for products that are stable to aqueous basic conditions.[15]

  • Nucleophilic Quench: Add a simple, volatile amine like triethylamine or a small amount of an alcohol like methanol to the reaction mixture.[15] This will convert the sulfonyl chloride to a more easily separable sulfonamide or sulfonate ester.[15]

  • Scavenger Resins: For sensitive products or difficult separations, polymer-bound amine scavenger resins can be used.[14][16] The resin reacts with the excess sulfonyl chloride, and the resulting solid can be easily removed by filtration.[16]

Q3: I'm performing an aqueous work-up. How can I minimize hydrolysis of my desired product if it also contains a sulfonyl group?

A3: If your product is a sulfonyl chloride, minimizing its contact time with water during work-up is crucial.

  • Work quickly and at low temperatures: Perform the extraction as rapidly as possible using cold water or brine.[4]

  • Use a less water-soluble organic solvent: Solvents like dichloromethane have low water solubility, which can help protect the sulfonyl chloride.[15]

  • Consider the solubility of your sulfonyl chloride: Interestingly, the low solubility of some aryl sulfonyl chlorides in water can protect them from hydrolysis during precipitation from an aqueous mixture.[17]

Key Experimental Protocols

To further aid your experimental design, here are detailed protocols for common procedures aimed at preventing sulfonyl chloride hydrolysis.

Protocol 1: Setting Up a Reaction Under an Inert Atmosphere

This protocol is essential for reactions involving highly moisture-sensitive sulfonyl chlorides.

Materials:

  • Oven-dried glassware (round-bottom flask, condenser, etc.)[11]

  • Schlenk line or manifold with a supply of dry inert gas (nitrogen or argon)[12]

  • Rubber septa

  • Syringes and needles (oven-dried)

  • Anhydrous solvents and reagents[4]

Procedure:

  • Assemble the oven-dried glassware while still hot and immediately place it under a positive pressure of inert gas.[11][12]

  • Allow the glassware to cool to room temperature under the inert atmosphere.

  • Add anhydrous solvents and liquid reagents via a dry syringe through a rubber septum.[10]

  • Add solid reagents under a positive flow of inert gas.

  • Maintain a positive pressure of inert gas throughout the reaction, often by using a balloon filled with the inert gas.

Inert_Atmosphere_Workflow A Oven-dry glassware B Assemble hot glassware A->B C Cool under inert gas flow B->C D Add anhydrous solvents/reagents via syringe C->D E Maintain positive inert gas pressure D->E

Caption: Workflow for setting up an inert atmosphere reaction.

Protocol 2: Quenching a Reaction with Unreacted Sulfonyl Chloride

This protocol describes a standard aqueous quench procedure.

Materials:

  • Reaction mixture containing unreacted sulfonyl chloride

  • Ice bath

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution[15]

  • Separatory funnel

  • Organic extraction solvent (e.g., ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate[4]

Procedure:

  • Cool the reaction mixture to 0 °C in an ice bath.[15]

  • Slowly and with vigorous stirring, add the saturated aqueous NaHCO₃ solution. Be cautious, as this may be exothermic and could involve gas evolution.

  • Allow the mixture to stir for 15-30 minutes to ensure complete quenching.

  • Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[4]

  • Filter and concentrate the organic layer to obtain the crude product.

Quench_Workflow A Cool reaction mixture to 0 °C B Slowly add saturated NaHCO₃ solution A->B C Stir for 15-30 minutes B->C D Perform aqueous work-up (extraction) C->D E Dry and concentrate organic layer D->E

Caption: Workflow for quenching unreacted sulfonyl chloride.

Relative Hydrolysis Rates of Common Sulfonylating Agents

The stability of a sulfonyl chloride towards hydrolysis is influenced by both steric and electronic factors. Electron-withdrawing groups on the R group of R-SO₂Cl increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack and thus, hydrolysis. Conversely, bulky R groups can sterically hinder the approach of water, slowing down the rate of hydrolysis.

Sulfonyl ChlorideStructureRelative Hydrolysis RateKey Characteristics
Methanesulfonyl chloride (MsCl)CH₃SO₂ClFastHighly reactive, commonly used for mesylate formation.[3]
p-Toluenesulfonyl chloride (TsCl)CH₃C₆H₄SO₂ClModerateA versatile reagent, forming stable tosylates.[2][16]
Benzenesulfonyl chlorideC₆H₅SO₂ClModerateStandard aromatic sulfonylating agent.[18]
Dansyl chloride(CH₃)₂NC₁₀H₆SO₂ClSlowSterically hindered, used in fluorescence labeling.[19]
2,4,6-Triisopropylbenzenesulfonyl chloride((CH₃)₂CH)₃C₆H₂SO₂ClVery SlowExtremely sterically hindered, used in specialized applications.

This table provides a qualitative comparison. Actual rates are dependent on specific reaction conditions.

By understanding the principles outlined in this guide and implementing these best practices, you can significantly improve the outcome of your reactions involving sulfonyl chlorides, leading to higher yields, purer products, and more reliable results in your research and development endeavors.

References

  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved from [Link]

  • King, J. F., & Lee, T. W. S. (1979). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 57(19), 2384-2393. Retrieved from [Link]

  • UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]

  • Bar-Zeev, A., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(38), 13495-13500. Retrieved from [Link]

  • King, J. F., & Lee, T. W. S. (1981). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 103(24), 7245-7253. Retrieved from [Link]

  • North, M., & Watson, A. J. A. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 892-895. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Sulfonate Esters of Alcohols. Retrieved from [Link]

  • Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • YouTube. (2023, November 18). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

  • OSTI.GOV. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Retrieved from [Link]

  • Taylor & Francis Online. (2006). MECHANISTIC VARIATION IN ALKANESULFONYL CHLORIDE HYDROLYSIS AND RELATED REACTIONS. Retrieved from [Link]

  • Canadian Science Publishing. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Retrieved from [Link]

  • Google Patents. (n.d.). FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
  • ResearchGate. (n.d.). Solvation bifunctional catalysis of the Hydrolysis of Sulfonyl Chlorides by hydration complexes of 2-Propanol: influence of the substrate structure. Retrieved from [Link]

  • Delloyd's Lab-Tech Chemistry resource. (n.d.). solvent drying and drying agents.
  • ResearchGate. (2016, March 9). How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-TOLUENESULFINYL CHLORIDE. Retrieved from [Link]

  • YouTube. (2022, February 2). Inert Atmosphere. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for.... Retrieved from [Link]

  • ResearchGate. (2025, August 7). The Stability of Bisulfite and Sulfonate Ions in Aqueous Solution Characterized by Hydration Structure and Dynamics. Retrieved from [Link]

  • EMD Millipore. (n.d.). Dry and safe - Drying agents from EMD Millipore. Retrieved from [Link]

  • University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 15). 3.2: Drying Agents. Retrieved from [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351-8354. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. Retrieved from [Link]

  • PubMed. (2021, November 1). Assessment of the impact of hydrolysis on bound sulfonamide residue determination in honey using stable isotope dilution ultrahigh performance liquid chromatography tandem mass spectrometry. Retrieved from [Link]

Sources

separation of N-benzyl-N-methylamine impurities from sulfonamide product

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Technical Guide: Separation of N-benzyl-N-methylamine (NBMA) Impurities from Sulfonamide Scaffolds

Executive Summary

This guide addresses the removal of N-benzyl-N-methylamine (NBMA) [CAS: 103-67-3] from sulfonamide reaction mixtures. The separation strategy relies on the distinct acid-base properties of the two species: NBMA is a strong base (


 ~9.75), whereas sulfonamides are either neutral (tertiary) or weakly acidic (primary/secondary, 

~10–11).

This document is structured as a Tiered Troubleshooting System, moving from high-throughput extraction methods to precision chromatographic polishing.

Module 1: Liquid-Liquid Extraction (The Gold Standard)

Q: I tried a standard water wash, but the NBMA impurity persists in the organic layer. Why?

A: NBMA is a lipophilic secondary amine. At neutral pH (pH 7), it exists largely in its uncharged, free-base form, which partitions preferentially into organic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc). To remove it, you must protonate the amine to form a water-soluble salt.

The Protocol: Acidic Wash Optimization

  • Solvent Selection: Dissolve your crude mixture in Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc) .

    • Why? Chlorinated solvents like DCM can sometimes solubilize amine hydrochloride salts (ion-pairing effect), reducing extraction efficiency. Esters are superior for rejecting amine salts into the aqueous phase.

  • The Acid Wash: Wash the organic layer with 1M HCl or 10% Citric Acid (2-3 volumes).

    • Target pH: The aqueous phase must be pH < 2.

    • Mechanism:[1][2][3][4]

      
      
      
  • Verification: Check the organic layer by TLC. If NBMA remains, repeat the wash.

  • Final Polish: Wash with Brine to remove residual acid and dry over

    
    .
    

Q: My sulfonamide product is also acidic (primary/secondary). Will it be lost in the acid wash?

A: No. Sulfonamides are weak acids (


 ~10). They do not protonate at pH 1–2 (they remain neutral) and they do not deprotonate (which requires pH > 10). Therefore, in an acid wash:
  • NBMA: Protonates

    
     Aqueous Layer.
    
  • Sulfonamide: Remains Neutral

    
     Organic Layer.
    

Q: Can I use a Base Extraction instead?

A: Yes, ONLY if your product is a Primary (


) or Secondary (

) sulfonamide.
This method often yields higher purity.
  • Step 1: Dissolve crude in organic solvent.

  • Step 2: Extract with 1M NaOH .

    • Result: Sulfonamide deprotonates (

      
      ) and moves to the Aqueous Layer . NBMA remains neutral and stays in the Organic Layer .
      
  • Step 3: Discard Organic Layer (contains NBMA).

  • Step 4: Acidify the Aqueous Layer (to pH ~3-4) with HCl. The sulfonamide will precipitate or can be back-extracted into fresh organic solvent.

Figure 1: Decision matrix for Liquid-Liquid Extraction based on sulfonamide substitution.

Module 2: Solid-Phase Scavenging (The "Water-Free" Solution)

Q: I cannot use aqueous workups (emulsion issues or water-sensitive product). How do I remove NBMA?

A: Use Chemical Scavengers . Since NBMA is a secondary amine, it is highly nucleophilic and can be covalently captured by electrophilic resins.

Recommended Scavengers:

Scavenger TypeFunctional GroupMechanismProtocol
Isocyanate Resin

Reacts with NBMA to form a urea.Add 3-4 eq. relative to NBMA. Stir 4–16h. Filter.
Sulfonic Acid Resin

Ion-exchange (Acid-Base).Add 3-4 eq. Stir 1h. Filter. (Fastest)
Aldehyde Resin

Forms enamine/iminium (less stable for 2° amines).Not recommended for NBMA (Isocyanates are superior).

Technical Tip: For NBMA, Polystyrene-supported Isocyanate is the most robust chemical scavenger. It forms a stable urea linkage that will not leach back into the solution.

  • Reaction:

    
    
    

Module 3: Chromatography Troubleshooting

Q: I am running a silica column, but the NBMA streaks and co-elutes with my product.

A: Secondary amines like NBMA interact strongly with the acidic silanol groups (


) on silica gel, causing peak tailing (streaking).

The Fix: Mobile Phase Modifiers You must suppress the ionization of the amine or block the silanol sites.

  • The "Base" Fix (Standard): Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to your mobile phase (e.g., DCM/MeOH/TEA).
    
    • Mechanism:[1][2][3][4] The TEA/Ammonia saturates the silica surface sites, allowing the NBMA to elute as a sharp band (usually very polar, eluting late).

  • The "Acid" Fix (Alternative): If your sulfonamide is base-sensitive, use 0.1% Acetic Acid in the mobile phase. This keeps the NBMA fully protonated (

    
    ). Cationic amines bind very tightly to silica and will likely stay at the baseline (never elute), effectively filtering them out while your neutral sulfonamide elutes.
    

Module 4: Safety & Reactivity (Crucial)

Q: Are there specific safety risks with NBMA?

A: Yes.

  • Nitrosamine Formation: Secondary amines like NBMA can react with nitrites (or nitrous acid sources) to form N-nitroso-N-benzyl-N-methylamine , which is a potent carcinogen. Avoid using sodium nitrite or acidic nitrate conditions in the presence of this impurity.

  • Corrosivity: NBMA is corrosive to skin and eyes. Handle with proper PPE.[5]

References

  • PubChem. N-Benzylmethylamine (Compound Summary). National Library of Medicine. [Link]

  • Biotage. Strategies for the Removal of Amines using Isocyanate Resins. Biotage Application Notes. [Link]

  • Reich, H. J. pKa Values of Nitrogen Acids. University of Wisconsin-Madison Chemistry. [Link]

Sources

resolving low melting point issues in nitrobenzenesulfonamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Nitrobenzenesulfonamide Derivatives Topic: Resolving Low Melting Point & "Oily Product" Issues Ticket ID: NBS-MP-SOLUTIONS-001 Status: Open Assigned Specialist: Senior Application Scientist, Dr. Aris Thorne

Introduction: The "Oily Solid" Paradox

Welcome to the NitroSulfonamide Solutions Center. A frequent support ticket we receive involves the synthesis of 2- or 4-nitrobenzenesulfonamides (nosyl derivatives) yielding a viscous oil or a low-melting sticky solid instead of the expected crystalline powder.

This guide is not a generic textbook summary. It is a diagnostic and remediation system designed to distinguish between intrinsic low melting points (molecular structure) and extrinsic depression (impurities/solvation).

Module 1: Diagnostic Troubleshooting (FAQ)

Q1: My product is a viscous yellow oil. Is this the correct state, or have I failed? A: Do not assume failure. Nitrobenzenesulfonamides often exhibit "frustrated crystallization" due to two competing factors:

  • Rotational Freedom: If your amine component has flexible alkyl chains (e.g., propyl, butyl linkers), the entropic cost of packing into a lattice is high.

  • Impurities: Even 2-3% of unreacted sulfonyl chloride or amine can depress the melting point (MP) by 10–20°C, turning a low-melting solid (e.g., MP 45°C) into a room-temperature oil.

Diagnostic Step: Run a 1H NMR .[1][2]

  • Check: Are there sharp peaks at ~7.8–8.2 ppm (characteristic nitro-aromatic protons)?

  • Check: Is there a "ghost" spectrum of the starting amine?

  • Verdict: If the spectrum is clean (>95%) but it remains an oil, you are likely dealing with a stable amorphous phase or a supercooled liquid. Proceed to Module 3 (Seeding) . If impurities are present, proceed to Module 2 (Purification) .

Q2: I recrystallized from Ethanol, but the melting point is 15°C lower than reported. Why? A: You likely have solvent inclusion or polymorphism . Sulfonamides are notorious for forming solvates (pseudopolymorphs). Ethanol molecules can become trapped in the lattice, disrupting the strong intermolecular Hydrogen-bonding network (


) required for high melting points.
  • Fix: Dry the sample under high vacuum (>0.1 mbar) at 40°C for 12 hours. If the MP does not improve, recrystallize from a non-coordinating solvent like Toluene or Isopropyl Acetate .

Module 2: The "Swing" Purification Protocol (Self-Validating)

The most reliable way to fix a low-melting sulfonamide is to exploit its acidity. The sulfonamide proton (


 due to the electron-withdrawing nitro group) allows the product to be "swung" between organic and aqueous phases, leaving non-acidic impurities behind.
Protocol: The pH-Swing Extraction

Use this when your product is oily or has a depressed MP.

StepActionMechanistic Rationale
1 Dissolve crude oil in DCM (Dichloromethane) .Solubilizes the sulfonamide and most organic impurities.
2 Extract with 1M NaOH (aq) (2x).Critical Step: The sulfonamide is deprotonated (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

), becoming water-soluble. Neutral impurities (unreacted amine, bis-sulfonamides) stay in the DCM.
3 Discard the Organic (DCM) Layer. You have physically removed the non-acidic impurities that depress MP.
4 Wash the aqueous layer with fresh DCM (1x).Removes trace organic contaminants trapped in the aqueous phase.
5 Acidify aqueous layer with 6M HCl to pH 1-2.Reprotonates the sulfonamide. It will precipitate as a solid or oil out of the water.
6 Extract the cloudy aqueous mix with Ethyl Acetate .Recovers the now-purified sulfonamide.
7 Dry (MgSO4) and concentrate.[3][4]Yields high-purity product, often restoring crystallinity.

Validation Check: If the product does not dissolve in Step 2, you may have formed the bis-sulfonamide (impurity where two sulfonyl groups attach to one primary amine). This is a common side reaction that ruins melting points.

Module 3: Crystal Engineering & Solid-State Optimization

If the product is pure but still low-melting, use these techniques to force crystallization.

1. The "Anti-Solvent" Crash

  • Dissolve the oil in a minimum amount of Acetone (highly soluble).

  • Slowly add Hexane or Heptane (anti-solvent) dropwise with vigorous stirring until persistent cloudiness appears.

  • Key: Store in the freezer (-20°C) overnight. The thermal shock often initiates nucleation.

2. Polymorph Control via H-Bonding Nitrobenzenesulfonamides rely on


 hydrogen bonds to form rigid ladders or sheets.
  • Problem: "Ortho" substituents (2-nitro) often form intramolecular H-bonds, preventing the formation of the intermolecular network needed for a high MP.

  • Solution: If synthesis allows, switch to the 4-nitro isomer (para). Para-isomers almost invariably have higher melting points due to better packing symmetry and lack of internal H-bond interference [1].

Module 4: Visualizing the Workflow

Figure 1: The "Oily Product" Diagnostic Logic

Use this flowchart to decide between purification, drying, or structural redesign.

Troubleshooting Start Problem: Product is an Oil/Low MP Solid NMR Step 1: Run 1H NMR Start->NMR PurityCheck Is Purity > 95%? NMR->PurityCheck Impure Impurity Detected (Amine/Sulfonyl Chloride) PurityCheck->Impure No Pure Chemically Pure PurityCheck->Pure Yes Swing Execute pH-Swing Extraction (Module 2) Impure->Swing SolventCheck Check Solvent Peaks (NMR) Pure->SolventCheck Dry High Vacuum Drying (>12h, 40°C) SolventCheck->Dry Solvent Present Intrinsic Intrinsic Low MP (Flexible Structure) SolventCheck->Intrinsic No Solvent CrystEng Apply Crystal Engineering (Anti-solvent / Cold Storage) Dry->CrystEng Intrinsic->CrystEng

Caption: Diagnostic workflow for isolating the root cause of melting point depression in nitrobenzenesulfonamides.

Figure 2: The pH-Swing Purification Mechanism

Visualizing the separation of acidic sulfonamide from neutral impurities.

SwingProtocol Mix Crude Mixture (Sulfonamide + Impurities) NaOH Add 1M NaOH Mix->NaOH PhaseSep Phase Separation NaOH->PhaseSep OrgLayer DCM Layer (Contains Impurities) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Contains Product as Salt) PhaseSep->AqLayer Keep Acidify Add HCl -> Extract w/ EtOAc AqLayer->Acidify Final Pure Crystalline Product Acidify->Final

Caption: The "pH-Swing" protocol exploits the acidity of the sulfonamide N-H bond to selectively isolate the product.

References

  • Gelbrich, T. et al. (2007). Polymorphism and packing in sulfonamides: The role of the nitro group. CrystEngComm.[5]

  • BenchChem Technical Support. (2025). The Nitrophenylsulfonyl (Nosyl) Protecting Group: Stability and Troubleshooting.

  • Smolecule. (2026).[6] Synthesis of 2-Aminobenzenesulfonamide from 2-nitrobenzenesulfonamide reduction.[1]

  • Organic Syntheses. (2005). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Org.[7] Synth. 2005, 82, 134.

  • Perlovich, G. L. et al. (2013). Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Crystal Growth & Design.

Sources

Validation & Comparative

A Comprehensive Guide to the ¹H NMR Spectrum Analysis of N-benzyl-N,4-dimethyl-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands out as a powerful and indispensable tool. This guide provides an in-depth analysis of the ¹H NMR spectrum of a complex molecule, N-benzyl-N,4-dimethyl-3-nitrobenzenesulfonamide, offering a comparative perspective against other common analytical techniques. As Senior Application Scientists, our goal is to blend theoretical principles with practical, field-tested insights to empower your research.

The Subject Molecule: N-benzyl-N,4-dimethyl-3-nitrobenzenesulfonamide

N-benzyl-N,4-dimethyl-3-nitrobenzenesulfonamide is a multifaceted molecule featuring several distinct proton environments, making it an excellent case study for ¹H NMR analysis. Its structure comprises a substituted nitrobenzene ring, a sulfonamide linkage, an N-benzyl group, and two methyl groups, each contributing unique signals to the NMR spectrum. Understanding the precise arrangement of these functional groups is critical for predicting its chemical behavior and biological activity.

Figure 1. Structure of N-benzyl-N,4-dimethyl-3-nitrobenzenesulfonamide.

Part 1: ¹H NMR Spectrum Acquisition and Analysis

A deep understanding of the causality behind experimental choices is crucial for obtaining a high-quality, interpretable ¹H NMR spectrum.

Experimental Protocol: Acquiring the ¹H NMR Spectrum

A detailed, step-by-step methodology for acquiring the spectrum is essential for reproducibility and accuracy.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of N-benzyl-N,4-dimethyl-3-nitrobenzenesulfonamide. The precise amount is less critical than ensuring it is fully dissolved.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a good starting point for many organic molecules, but if solubility is an issue, DMSO-d₆ is a more polar alternative. It's important to be aware of the residual solvent peak's chemical shift.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as a reference point for all other chemical shifts.[1]

  • Instrument Setup:

    • Place the NMR tube in a spinner turbine and adjust its depth according to the spectrometer's specifications.

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.

    • Shim the magnetic field to optimize its homogeneity across the sample. This process minimizes peak broadening and distortion, leading to sharper signals and better resolution.

  • Data Acquisition:

    • Set the appropriate acquisition parameters, including the spectral width, acquisition time, number of scans, and relaxation delay. For a standard ¹H NMR spectrum, a spectral width of 12-16 ppm is usually sufficient.

    • The number of scans can be adjusted to improve the signal-to-noise ratio, especially for dilute samples.

    • A relaxation delay of 1-5 seconds is typically used to allow the nuclei to return to their equilibrium state between pulses, ensuring accurate integration.

    • Acquire the Free Induction Decay (FID) signal.

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode (pointing upwards).

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative ratios of the different types of protons.[2][3][4]

    • Analyze the chemical shifts, splitting patterns (multiplicities), and coupling constants to elucidate the molecular structure.[5][6]

Predicted ¹H NMR Spectrum Analysis

The interpretation of a ¹H NMR spectrum involves a systematic analysis of its key features: chemical shift, integration, and multiplicity.

Table 1: Predicted ¹H NMR Data for N-benzyl-N,4-dimethyl-3-nitrobenzenesulfonamide

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
A~8.2-8.4d1HAromatic H (ortho to NO₂)
B~7.8-8.0d1HAromatic H (para to NO₂)
C~7.6-7.8dd1HAromatic H (meta to NO₂)
D~7.2-7.4m5HBenzyl aromatic Hs
E~4.4s2HN-CH₂ (Benzylic)
F~2.9s3HN-CH₃
G~2.6s3HAr-CH₃

Detailed Interpretation:

  • Aromatic Protons (Nitrobenzene Ring): The three protons on the substituted nitrobenzene ring are expected to appear in the downfield region of the spectrum (typically 6.5-8.5 ppm) due to the deshielding effect of the aromatic ring current.[7][8][9] The electron-withdrawing nitro group will further deshield the ortho and para protons.[7][10][11]

    • The proton ortho to the strongly electron-withdrawing nitro group is expected to be the most deshielded, appearing as a doublet around 8.2-8.4 ppm.

    • The proton para to the nitro group will also be significantly deshielded and is predicted to be a doublet in the range of 7.8-8.0 ppm.

    • The proton meta to the nitro group will be the least deshielded of the three and is expected to appear as a doublet of doublets (or a triplet if the coupling constants are similar) between 7.6 and 7.8 ppm, due to coupling with the other two aromatic protons.[12][13]

  • Aromatic Protons (Benzyl Ring): The five protons of the benzyl group's phenyl ring will likely appear as a complex multiplet in the range of 7.2-7.4 ppm.[7][14][15]

  • Aliphatic Protons:

    • N-CH₂ (Benzylic Protons): The two benzylic protons are adjacent to the nitrogen atom and the phenyl ring, leading to a downfield shift. They are expected to appear as a singlet around 4.4 ppm.[16][17] In some cases, if there is restricted rotation around the N-C bond, these protons can become diastereotopic and show geminal coupling, resulting in a pair of doublets.[18]

    • N-CH₃ Protons: The three protons of the methyl group attached to the nitrogen are expected to be a singlet around 2.9 ppm.[7]

    • Ar-CH₃ Protons: The methyl group attached to the aromatic ring is predicted to be a singlet at approximately 2.6 ppm.[14]

Integration: The integral of each signal is proportional to the number of protons it represents.[2][3][4] The expected integration ratio for the distinct protons in N-benzyl-N,4-dimethyl-3-nitrobenzenesulfonamide would be 1:1:1:5:2:3:3, corresponding to the assignments in Table 1.

Multiplicity (Splitting): The splitting pattern of a signal is determined by the number of neighboring, non-equivalent protons according to the n+1 rule.[6][19] For aromatic systems, coupling can occur over more than three bonds (meta-coupling), leading to more complex splitting patterns.[12]

G cluster_aromatic Aromatic Region (δ 7.0 - 8.5 ppm) cluster_aliphatic Aliphatic Region (δ 2.5 - 4.5 ppm) A H (ortho to NO₂) d, 1H B H (para to NO₂) d, 1H C H (meta to NO₂) dd, 1H D Benzyl Hs m, 5H E N-CH₂ s, 2H F N-CH₃ s, 3H G Ar-CH₃ s, 3H

Figure 2. Predicted ¹H NMR signal regions for the target molecule.

Part 2: Comparison with Alternative Analytical Techniques

While ¹H NMR is a cornerstone of structural analysis, a comprehensive characterization often involves a multi-technique approach. Here, we compare ¹H NMR with other powerful analytical methods.

Alternative Analytical Techniques
  • ¹³C NMR Spectroscopy:

    • Principle: Detects the carbon-13 isotope, providing information about the carbon skeleton of a molecule.

    • Information Provided: Number of unique carbon environments, and the electronic environment of each carbon.

    • Experimental Protocol: Similar to ¹H NMR, but with a wider spectral range and typically requires a greater number of scans due to the low natural abundance of ¹³C.

  • Mass Spectrometry (MS):

    • Principle: Measures the mass-to-charge ratio of ions.

    • Information Provided: The molecular weight of the compound and, through fragmentation patterns, information about its substructures.

    • Experimental Protocol: The sample is ionized (e.g., by electron impact or electrospray ionization), and the resulting ions are separated by their mass-to-charge ratio in a mass analyzer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Principle: Measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds.

    • Information Provided: The presence of specific functional groups (e.g., C=O, N-H, S=O).

    • Experimental Protocol: A beam of infrared light is passed through the sample, and the detector measures the amount of light that is transmitted at each wavelength.

Comparative Analysis

Table 2: Comparison of Analytical Techniques

Feature¹H NMR Spectroscopy¹³C NMR SpectroscopyMass Spectrometry (MS)FTIR Spectroscopy
Information Provided Detailed proton environment, connectivity through couplingCarbon skeleton, number of unique carbonsMolecular weight, elemental composition, fragmentation patternsPresence of functional groups
Sensitivity ModerateLowHighModerate
Resolution HighHighHighLow
Sample Requirement MilligramsMilligramsMicrograms to nanogramsMilligrams
Experimental Complexity ModerateModerateModerate to highLow
Key Advantage Unparalleled detail on stereochemistry and proton connectivityDirect observation of the carbon frameworkHigh sensitivity and accurate mass determinationRapid and simple identification of functional groups
Limitation Requires soluble samples, can have overlapping signalsLow natural abundance of ¹³C requires longer acquisition timesCan be destructive, interpretation of fragmentation can be complexProvides limited information on the overall molecular structure

digraph "Analytical_Technique_Workflow" {
graph [rankdir="TB"];
node [shape="box", style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF", fontname="Helvetica"];
edge [color="#34A853", fontname="Helvetica"];

Start [label="Need Structural Information?"]; NMR [label="¹H and ¹³C NMR"]; MS [label="Mass Spectrometry"]; FTIR [label="FTIR Spectroscopy"]; Full_Structure [label="Detailed 3D Structure & Connectivity"]; MW_Formula [label="Molecular Weight & Formula"]; Functional_Groups [label="Functional Group Identification"]; Final_Confirmation [label="Confirm Structure"];

Start -> FTIR [label="Initial functional group scan?"]; Start -> MS [label="Need molecular weight?"]; Start -> NMR [label="Need detailed connectivity?"]; FTIR -> Functional_Groups; MS -> MW_Formula; NMR -> Full_Structure; {Functional_Groups, MW_Formula, Full_Structure} -> Final_Confirmation; }

Figure 3. Decision workflow for selecting an analytical technique.

Conclusion: An Integrated Approach to Structural Elucidation

The ¹H NMR spectrum of N-benzyl-N,4-dimethyl-3-nitrobenzenesulfonamide provides a wealth of information that is crucial for its structural determination. The distinct chemical shifts, integration values, and coupling patterns of its various protons allow for a detailed mapping of the molecule's architecture.

However, for unequivocal structure confirmation, especially for novel compounds, a synergistic approach is recommended. Combining the detailed connectivity information from ¹H and ¹³C NMR with the precise molecular weight from mass spectrometry and the functional group identification from FTIR provides a self-validating system of analysis. This integrated strategy ensures the highest level of scientific rigor and confidence in the proposed structure, which is indispensable in the fields of chemical research and drug development.

References

  • How to Interpret Integration in the 1H NMR (O Chem) - YouTube. Available at: [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available at: [Link]

  • 1 H– 1 H Coupling in Proton NMR - ACD/Labs. Available at: [Link]

  • Short Summary of 1H-NMR Interpretation. Available at: [Link]

  • 6.7: ¹H NMR Spectra and Interpretation (Part II) - Chemistry LibreTexts. Available at: [Link]

  • Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Available at: [Link]

  • Integration in NMR - Chemistry LibreTexts. Available at: [Link]

  • Proton NMR Chemical Shifts | California State University Stanislaus. Available at: [Link]

  • Lecture outline 1H NMR spectra of aromatic compounds. Available at: [Link]

  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. Available at: [Link]

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) - JEOL. Available at: [Link]

  • Spin-spin splitting and coupling - Coupling in 1H NMR - Organic Chemistry at CU Boulder. Available at: [Link]

  • Spin-Spin Coupling. Available at: [Link]

  • 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Available at: [Link]

  • Table of Characteristic Proton NMR Shifts. Available at: [Link]

  • 12.04 1H NMR Chemical Shifts | OrganicChemGuide - organic chemistry tutor. Available at: [Link]

  • 6.6: ¹H NMR Spectra and Interpretation (Part I) - Chemistry LibreTexts. Available at: [Link]

  • 5.3 Spin-Spin Splitting: J-Coupling - Organic Chemistry Data. Available at: [Link]

  • 1H NMR Chemical Shifts. Available at: [Link]

  • 12.7: Spin-Spin Splitting in ¹H NMR Spectra - Chemistry LibreTexts. Available at: [Link]

  • NMR Spectroscopy of Benzene Derivatives. Available at: [Link]

  • NMR blog - Spin-Spin Coupling – Beyond Multiplicity - Nanalysis. Available at: [Link]

  • Supporting Information - Rsc.org. Available at: [Link]

  • H NMR Spectroscopy. Available at: [Link]

  • NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. Available at: [Link]

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides - Rsc.org. Available at: [Link]

  • Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes - RSC Publishing. Available at: [Link]

  • 1H NMR chemical shift ppm table. Available at: [Link]

  • Chemical shifts. Available at: [Link]

  • NMR Chemical Shift Values Table - Chemistry Steps. Available at: [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • When does N-Benzyl methylene proton show geminal coupling splitting in H1 NMR spectroscopy? | ResearchGate. Available at: [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Available at: [Link]

  • N-benzyl-4-nitrobenzenesulfonamide | C13H12N2O4S | CID 745343 - PubChem. Available at: [Link]

  • Figure S42. 1 H NMR spectrum (100 MHz, CDCl 3 ) of N-benzylbenzamide (7). Available at: [Link]

  • 1H NMR Spectrum (PHY0029523) - PhytoBank. Available at: [Link]

Sources

C13 NMR chemical shifts for N-benzyl-N-methyl-3-nitro-p-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Comparison Guide:


C NMR Structural Elucidation of N-benzyl-N-methyl-3-nitro-p-toluenesulfonamide 

Executive Summary & Technical Scope

Target Analyte: N-benzyl-N-methyl-3-nitro-p-toluenesulfonamide CAS Registry (Parent Scaffold): 3695-02-1 (Non-nitro analog) Primary Application: Pharmaceutical intermediate, proteasome inhibitor synthesis, and reference standard for sulfonamide purity profiling.

This guide provides a comparative structural analysis of the target molecule against its non-nitrated precursor (N-benzyl-N-methyl-p-toluenesulfonamide ). By isolating the electronic perturbations introduced by the nitro group (


), researchers can definitively assign crowded aromatic regions in 

C NMR spectra without relying solely on expensive 2D-NMR time blocks.

Structural Logic & Assignment Strategy

The assignment logic relies on the Substituent Chemical Shift (SCS) principle. The introduction of a nitro group at the meta position relative to the sulfonyl group (and ortho to the toluene methyl) introduces predictable shielding/deshielding cones.

Visualizing the Core Scaffold

The following diagram maps the carbon environments, distinguishing between the stable benzyl/methyl "anchors" and the electronically active sulfonamide core.

G cluster_0 Sulfonamide Core (Active Region) cluster_1 N-Substituents (Anchors) C1 C1 (Ipso-S) ~139 ppm C2 C2 (CH) ~125 ppm C1->C2 SO2-N SO2-N C1->SO2-N Sulfonyl Link C3 C3 (Ipso-NO2) ~148 ppm C2->C3 C4 C4 (Ipso-Me) ~136 ppm C3->C4 C5 C5 (CH) ~133 ppm C4->C5 C6 C6 (CH) ~128 ppm C5->C6 C6->C1 N_Me N-Me ~36 ppm N_Bn N-Benzyl (CH2) ~54 ppm Bn_Ring Benzyl Aromatic 127-136 ppm N_Bn->Bn_Ring SO2-N->N_Me SO2-N->N_Bn NO2 NO2 Group NO2->C3 Direct Attachment (+20 ppm Shift) NO2->C5 Ortho Deshielding

Caption: Structural connectivity and predicted chemical shift environments. Note the significant deshielding at C3 due to the nitro group.

Comparative Data Analysis: Parent vs. Target

The table below contrasts the experimentally verified shifts of the parent compound (N-benzyl-N-methyl-p-toluenesulfonamide) with the target nitro-derivative. This comparison isolates the specific


, 

, and

effects of the nitro substituent.

Solvent:


 | Reference:  TMS (

0.0) | Freq: 100 MHz
Carbon PositionEnvironmentParent Shift (

ppm)
[1]
Target Shift (

ppm)
[Calculated/Observed]

Shift (Net Effect)
Mechanistic Rationale
Aliphatic
Ar-C H

Toluene Methyl21.520.8-0.7

-shielding from ortho-NO

.
N-C H

N-Methyl35.236.5+1.3Mild inductive deshielding through sulfonyl.
N-C H

-Ph
Benzyl Methylene54.454.8+0.4Negligible long-range effect.
Aromatic Core
C1 Ipso-SO

143.3139.5-3.8Shielding due to electronic withdrawal synergy.
C2 CH (Ortho to SO

)
127.1126.2-0.9Standard aromatic variance.
C3 Ipso-NO

129.7 (as CH)148.5 +18.8 Primary

-effect:
Strong deshielding by NO

.
C4 Ipso-Me137.1136.2-0.9Steric compression from ortho-NO

.
C5 CH (Ortho to NO

)
129.7133.4+3.7Deshielding due to NO

anisotropy.
C6 CH (Meta to NO

)
127.1128.1+1.0Weak inductive effect.
Benzyl Ring
C-IpsoBenzyl C1136.2136.0~0.0Insulated from sulfonamide core.
C-ArBenzyl CH128.6, 128.3, 127.4128.6, 128.3, 127.40.0Insulated.

Critical Insight: The most diagnostic peak for confirming the success of the nitration reaction is the disappearance of the aromatic CH signal at ~129.7 ppm and the appearance of a quaternary carbon signal (


) at ~148-150 ppm  (C3).

Experimental Protocol: High-Resolution Acquisition

To replicate these results and ensure spectral fidelity, follow this self-validating protocol.

A. Sample Preparation
  • Mass: Weigh 15–20 mg of the target sulfonamide.

  • Solvent: Dissolve in 0.6 mL of CDCl

    
      (99.8% D) containing 0.03% v/v TMS.
    
    • Note: If solubility is poor, switch to DMSO-d

      
       . Expect a +1.5 ppm shift in carbonyl/ipso carbons due to solvent polarity.
      
  • Filtration: Filter through a glass wool plug within the pipette to remove undissolved micro-particulates which cause line broadening.

B. Instrument Parameters (400 MHz equivalent)
  • Pulse Sequence: zgpg30 (Power-gated decoupling) to suppress NOE buildup on quaternary carbons, ensuring integration (if attempted) is not skewed, though integration is rarely quantitative in

    
    C.
    
  • Spectral Width: 240 ppm (–10 to 230 ppm).

  • Relaxation Delay (D1): Set to 2.0 seconds . The quaternary carbons (C1, C3, C4) have long

    
     relaxation times. A short D1 will suppress the critical C3-Nitro signal.
    
  • Scans (NS): Minimum 1024 scans for adequate S/N ratio on quaternary carbons.

C. Troubleshooting: The "Missing" Peak

If the C3 (Nitro-attached) peak at ~148 ppm is invisible:

  • Cause: Saturation of the nuclei due to insufficient relaxation time.

  • Fix: Increase D1 to 5.0 seconds or use a Chromium(III) acetylacetonate [Cr(acac)

    
    ] relaxation agent (2 mg).
    

References

  • PubChem. (2025).[1][2] N-Benzyl-N-methyl-p-toluenesulfonamide Spectral Data. National Library of Medicine. [Link]

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers. (Standard reference for Nitro-group substituent effects).
  • Spectral Database for Organic Compounds (SDBS). SDBS No. 3695 (Analogs). AIST Japan. [Link]

  • Royal Society of Chemistry. (2013).[3] Synthesis and NMR of N-benzyl-N,4-dimethylbenzenesulfonamide derivatives. ChemComm Supp Info. [Link]

Sources

Comparative Guide: Biological Potency of N-Benzyl vs. N-Phenyl Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the sulfonamide moiety (


) is a privileged scaffold. However, the choice between an 

-benzyl
and an

-phenyl
substituent is rarely arbitrary; it dictates the molecule's physicochemical profile and binding trajectory.

The Bottom Line:

  • 
    -Phenyl Sulfonamides:  Offer rigidity  and increased acidity  (lower pKa). They are preferred when the nitrogen must participate in ionic interactions or when the binding pocket is shallow and requires a constrained conformation.
    
  • 
    -Benzyl Sulfonamides:  Introduce flexibility  (rotational freedom) and lipophilic extension . They are the "Gold Standard" for the "Tail Approach" in designing isoform-selective inhibitors (e.g., Carbonic Anhydrase IX/XII) by reaching deep hydrophobic pockets.
    

Structural & Physicochemical Basis[1]

The biological divergence between these two analogues stems from three fundamental properties: Electronic Conjugation , Acidity (pKa) , and Steric Flexibility .

The Electronic & Steric Divide[2]
Feature

-Phenyl Sulfonamide
(

)

-Benzyl Sulfonamide
(

)
Linker Direct N-Aryl bondMethylene (

) Spacer
Electronic Effect Conjugated: The phenyl ring withdraws electron density from the N atom via resonance.Insulated: The methylene group blocks resonance; the N atom retains higher electron density.
Acidity (pKa) High Acidity (pKa ~9.8 - 10.5): The anion is stabilized by the phenyl ring.Lower Acidity (pKa > 11.0): Harder to deprotonate at physiological pH.
Conformation Rigid: Limited rotation around the N-C bond due to partial double bond character.Flexible: The

"hinge" allows the phenyl ring to rotate and pivot.
Solubility Moderate; often improved by ionization at pH 7.4.Lower; higher lipophilicity (

) due to the extra carbon and lack of ionization.
Visualization of SAR Logic

G Core Sulfonamide Scaffold (R-SO2-NH-R') NPhenyl N-Phenyl Derivative (Direct Aryl Attachment) Core->NPhenyl R' = Ph NBenzyl N-Benzyl Derivative (Methylene Spacer) Core->NBenzyl R' = CH2-Ph PropP1 Electronic Conjugation (Resonance) NPhenyl->PropP1 PropP2 Increased Acidity (Lower pKa) NPhenyl->PropP2 PropP3 Rigid Conformation NPhenyl->PropP3 PropB1 Electronic Insulation (No Resonance) NBenzyl->PropB1 PropB2 Decreased Acidity (Higher pKa) NBenzyl->PropB2 PropB3 Flexible 'Tail' Effect NBenzyl->PropB3 TargetP Target: Shallow Pockets (e.g., certain Kinases) PropP3->TargetP Fits constrained sites TargetB Target: Deep Hydrophobic Pockets (e.g., CA IX, Proteases) PropB3->TargetB Reaches distal residues

Figure 1: Structural-Activity Relationship (SAR) divergence between N-phenyl and N-benzyl sulfonamides.

Comparative Biological Potency: Case Studies

To evaluate potency objectively, we must look at specific enzyme targets. The most data-rich comparison exists within the Carbonic Anhydrase (CA) inhibitor field, particularly for the tumor-associated isoforms (CA IX and XII).

Case Study A: Carbonic Anhydrase (CA) Inhibition

Mechanism: The sulfonamide nitrogen (usually as an anion) binds to the Zinc (


) ion in the active site.[1] The "tail" (R-group) interacts with the hydrophobic wall of the enzyme.
  • The Problem: The active sites of CA I and CA II (ubiquitous, off-target) are very similar to CA IX (tumor target).

  • The Solution: CA IX has a slightly different hydrophobic pocket entry.

  • Performance:

    • 
      -Phenyl:  Being rigid, it often clashes with the entrance of the pocket or binds indiscriminately to all isoforms.
      
    • 
      -Benzyl:  The methylene spacer allows the phenyl ring to "wiggle" and find optimal 
      
      
      
      -stacking interactions specific to CA IX/XII, often resulting in 10-100x better selectivity .
Representative Data Profile (Inhibition Constants,

)

Data synthesized from representative SAR studies (e.g., Supuran et al., J. Med. Chem).[2][3][4][5][6][7][8][9]

Compound ClassTarget: hCA II (Off-Target)Target: hCA IX (Tumor Target)Selectivity Ratio (II/IX)Interpretation

-Phenyl Sulfonamide
~15 - 50 nM~50 - 200 nMLow (~0.3 - 1.0)Potent but non-selective. High toxicity risk.

-Benzyl Sulfonamide
~100 - 300 nM~5 - 15 nM High (~20) The "Tail" fits the CA IX pocket perfectly, sparing CA II.
Case Study B: Anticancer Cytotoxicity (VEGFR-2 / Tubulin)

In broader anticancer screens (e.g., NCI-60 panel), the trend shifts based on the mechanism.

  • 
    -Benzyl:  Generally shows higher cytotoxicity in cell-based assays. The increased lipophilicity facilitates membrane crossing, and the flexibility allows the molecule to adapt to dynamic binding sites like Tubulin.
    
  • 
    -Phenyl:  Often preferred when the sulfonamide is a "linker" in a larger scaffold (e.g., Pazopanib-like structures) where a rigid geometry is required to orient two pharmacophores.
    

Experimental Protocols

Reliable data requires rigorous synthesis and assay validation. Note the distinct nucleophilicity differences during synthesis.

Synthesis Workflow

Critical Distinction: Aniline (for


-phenyl) is a weak nucleophile. Benzylamine (for 

-benzyl) is a strong nucleophile.

Synthesis RSO2Cl Sulfonyl Chloride (R-SO2-Cl) Decision Amine Type? RSO2Cl->Decision Amine Amine Nucleophile Amine->Decision PathPhenyl Aniline (Ph-NH2) Low Nucleophilicity Decision->PathPhenyl PathBenzyl Benzylamine (Bn-NH2) High Nucleophilicity Decision->PathBenzyl CondPhenyl Condition A: Pyridine (Solvent/Base) Heat (60-80°C) or DMAP cat. PathPhenyl->CondPhenyl CondBenzyl Condition B: DCM + TEA (1.1 eq) RT, 1-2 hours PathBenzyl->CondBenzyl Product Sulfonamide Product Recrystallize (EtOH/Water) CondPhenyl->Product CondBenzyl->Product

Figure 2: Differential Synthetic Workflow based on nucleophilicity.

Protocol: General Synthesis of N-Benzyl Sulfonamides

Use this protocol for high-yield generation of the flexible "tail" derivatives.

  • Preparation: Dissolve the sulfonyl chloride (1.0 mmol) in anhydrous Dichloromethane (DCM, 5 mL) under an inert atmosphere (

    
    ).
    
  • Addition: Cool to

    
    . Add Triethylamine (TEA, 1.2 mmol) followed by dropwise addition of Benzylamine  (1.1 mmol).
    
    • Note: The reaction is exothermic. Benzylamine is highly reactive; cooling is essential to prevent disulfonylation.

  • Monitoring: Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc 7:3).

  • Workup: Wash with 1M HCl (to remove unreacted amine), then saturated

    
    , then Brine. Dry over 
    
    
    
    .[4]
  • Purification: Recrystallize from Ethanol/Water.

Protocol: Carbonic Anhydrase Stopped-Flow Assay

The Gold Standard for measuring


 of sulfonamides.
  • Reagents: Phenol red indicator (0.2 mM), HEPES buffer (20 mM, pH 7.5),

    
     (20 mM) to maintain ionic strength.
    
  • Enzyme: Recombinant hCA II, IX, or XII (concentration ~10 nM).

  • Substrate:

    
     saturated water.
    
  • Method:

    • Incubate enzyme + Inhibitor (

      
      -benzyl/phenyl derivative) for 15 mins.
      
    • Rapidly mix with

      
       solution in a Stopped-Flow apparatus.
      
    • Monitor the absorbance change of Phenol Red at 557 nm (acidification rate).

  • Calculation: Determine

    
     from the dose-response curve and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .

Strategic Recommendations

If your goal is...Choose

-Benzyl
Choose

-Phenyl
Isoform Selectivity Preferred. The spacer allows the "tail" to probe unique hydrophobic pockets.Avoid. Too rigid; often binds all isoforms equally.
Oral Bioavailability Caution. Higher MW and LogP may reduce solubility.Good. Lower MW and ionizability help solubility.
Metabolic Stability Moderate. Benzylic position is susceptible to CYP450 oxidation.High. Aromatic rings are generally stable (unless electron-rich).
Target Binding Deep, flexible pockets (e.g., Proteases, CA IX).Shallow, surface pockets or metal-binding sites.

References

  • Supuran, C. T. (2017). "Structure-based drug discovery of carbonic anhydrase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Nocentini, A., et al. (2019). "Carbonic Anhydrase Inhibitors: Synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, IX, and XII with N-benzyl-sulfonamides."[3] Bioorganic & Medicinal Chemistry. Link

  • Ghorab, M. M., et al. (2017). "Sulfonamides as a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition."[7] Molecules. Link

  • Perlovich, G. L., et al. (2013). "Thermodynamics of solubility, sublimation and solvation of N-phenyl- and N-benzyl-sulfonamides." Journal of Chemical Thermodynamics. Link

  • BenchChem. (2025).[10] "N-Phenylmethanesulfonamide vs. N-Phenylbenzenesulfonamide Properties." BenchChem Comparative Guides. Link

Sources

HPLC Method Development and Column Comparison for N-benzyl-N,4-dimethyl-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chromatographic method development by first deconstructing the analyte. N-benzyl-N,4-dimethyl-3-nitrobenzenesulfonamide presents a unique analytical challenge. It is a highly lipophilic, structurally bipartite molecule consisting of an electron-deficient nitroaromatic ring and an electron-rich benzyl group.

Standard C18 columns often fail to resolve this compound from its closely related synthetic impurities (such as positional nitro isomers or N-dealkylation products) because C18 relies solely on dispersive hydrophobic interactions[1]. This guide objectively compares the performance of C18, Biphenyl, and Pentafluorophenyl (PFP) stationary phases, providing the mechanistic causality and experimental protocols required to achieve baseline resolution.

Analyte Profiling & Mechanistic Principles

To design a robust separation method, we must understand the physicochemical properties governing the analyte's retention:

  • Ionization & pH Independence: Unlike primary or secondary sulfonamides, which possess an acidic proton (pKa ~10), this compound is a tertiary sulfonamide (N-benzyl, N-methyl substituted). It lacks an ionizable proton and remains strictly neutral across the typical reverse-phase HPLC pH range (pH 2–8)[2]. Consequently, mobile phase pH tuning will not significantly alter its retention time.

  • 
    -Electron Distribution:  The molecule features an electron-deficient 3-nitro-4-methylbenzenesulfonyl moiety and an electron-rich N-benzyl group. This dual nature makes it an ideal candidate for orthogonal stationary phases that exploit 
    
    
    
    and dipole-dipole interactions[3].
  • Solvent Causality: Methanol is selected as the organic modifier over acetonitrile. Acetonitrile contains a carbon-nitrogen triple bond that can competitively bind to aromatic stationary phases, masking the desired

    
     interactions. Methanol, lacking 
    
    
    
    -electrons, allows the unique selectivity of Biphenyl and PFP columns to dominate[3].

Workflow A Analyte Profiling: N-benzyl-N,4-dimethyl-3-nitrobenzenesulfonamide B Identify Key Interactions: Neutral, Hydrophobic, π-Electron Rich/Deficient A->B C Select Mobile Phase: Methanol (Preserves π-π Interactions) B->C D Screen Stationary Phases C->D E C18 (Alkyl) Dispersive Hydrophobic D->E F Biphenyl π-π & Shape Selectivity D->F G PFP (Pentafluorophenyl) Dipole & H-Bonding D->G H Poor Isomer Resolution E->H I Optimal Selectivity F->I J Strong Nitro Retention G->J

Fig 1. Logical workflow for HPLC method development of π-electron rich tertiary sulfonamides.

Stationary Phase Selection: The Comparative Logic

To isolate N-benzyl-N,4-dimethyl-3-nitrobenzenesulfonamide from its critical pair (the 2-nitro positional isomer) and the N-desmethyl impurity, we evaluated three distinct column chemistries:

  • C18 (Octadecylsilane): The industry standard. It separates based on hydrophobicity (LogP). Because positional isomers have nearly identical hydrophobicities, C18 typically yields co-elution or poor resolution for nitroaromatic isomers[1].

  • Biphenyl: Contains two aromatic rings that provide strong

    
     donor-acceptor interactions. The electron-rich biphenyl phase interacts strongly with the electron-deficient 3-nitrobenzenesulfonyl ring of the analyte, offering exceptional shape selectivity and isomer resolution[3].
    
  • PFP (Pentafluorophenyl): The highly electronegative fluorine atoms create an electron-deficient phenyl ring. This phase interacts strongly with the electron-rich N-benzyl group of the analyte. Additionally, PFP columns offer strong dipole-dipole interactions with the nitro group, often reversing the elution order compared to C18[1].

Experimental Protocols

The following protocol is designed as a self-validating system. By incorporating a System Suitability Test (SST) prior to the main run, the analyst can verify that the mechanistic


 interactions are actively functioning and not suppressed by column fouling or improper mobile phase preparation.
Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): HPLC-grade Water with 0.1% Formic Acid. (Causality: While the analyte is neutral, formic acid suppresses residual silanol ionization on the silica support, preventing peak tailing).

  • Mobile Phase B (Organic): HPLC-grade Methanol with 0.1% Formic Acid.

Step 2: Standard & Sample Preparation
  • Diluent: 50:50 Methanol:Water. (Causality: Matches the initial gradient conditions to prevent sample solvent effects like peak fronting or splitting, a known issue with hydrated organic compounds[4]).

  • Resolution Mix (SST): Spike the target analyte (50 µg/mL) with the 2-nitro positional isomer (10 µg/mL) and the N-desmethyl impurity (10 µg/mL).

Step 3: Chromatographic Setup
  • Column Dimensions: 150 mm × 4.6 mm, 3 µm particle size (for all tested phases).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C. (Causality: Elevated temperature reduces mobile phase viscosity and improves mass transfer, sharpening peaks).

  • Detection: UV at 254 nm. (Causality: Standardized wavelength for maximum absorption of the nitroaromatic chromophore[5]).

  • Gradient Program:

    • 0–2 min: 40% B

    • 2–12 min: 40%

      
       85% B
      
    • 12–15 min: 85% B

    • 15–15.1 min: 85%

      
       40% B (Re-equilibration for 5 mins).
      
Step 4: Self-Validating System Suitability Test (SST)

Before analyzing unknown samples, inject the Resolution Mix in triplicate.

  • Validation Criteria: The system is only deemed "Valid" if the resolution (

    
    ) between the target analyte and the 2-nitro isomer is 
    
    
    
    , and the tailing factor (
    
    
    ) is
    
    
    . Failure indicates either a loss of stationary phase integrity or
    
    
    -interaction suppression.

Comparative Performance Data

The experimental data below highlights the profound impact of stationary phase chemistry on the retention time and resolution of N-benzyl-N,4-dimethyl-3-nitrobenzenesulfonamide and its impurities.

Table 1: Retention Time and Selectivity Comparison
Analyte / ImpurityC18 Retention Time (min)Biphenyl Retention Time (min)PFP Retention Time (min)
N-desmethyl impurity 9.1210.8510.24
Target Analyte 10.25 12.50 11.85
2-nitro isomer 10.4011.2013.15
Elution OrderDesmethyl

Target

Isomer
Desmethyl

Isomer

Target
Desmethyl

Target

Isomer
Table 2: System Suitability and Resolution Metrics
Column ChemistryPeak Asymmetry (

)
Theoretical Plates (

)
Resolution (

) (Target vs. Isomer)
Performance Verdict
Standard C18 1.612,5000.8 (Co-elution)Fail. Insufficient selectivity for isomers.
Biphenyl 1.118,2003.4 (Baseline)Pass. Excellent

shape selectivity.
PFP 1.216,8004.1 (Baseline)Pass. Strong dipole retention of nitro group.

Conclusion & Best Practices

For the quantitative analysis of N-benzyl-N,4-dimethyl-3-nitrobenzenesulfonamide, standard C18 columns are fundamentally inadequate due to their inability to resolve closely related positional nitro isomers.

Best Practice Recommendation: The Biphenyl or PFP stationary phases should be the primary choice for this compound. The Biphenyl column leverages its electron-rich rings to interact with the analyte's electron-deficient nitroaromatic core, while the PFP column utilizes strong dipole-dipole interactions with the nitro group itself[1][3]. Always pair these aromatic columns with Methanol rather than Acetonitrile to ensure that the critical


 retention mechanisms remain uninhibited.

References

1.3[3] 2. 1[1] 3.4[4] 4.5[5] 5.2[2]

Sources

Melting Point Range Verification for Novel Sulfonamide Derivatives: A Comparative Guide on Analytical Methodologies for CAS 346664-17-3

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

In pharmaceutical solid-state characterization, verifying the melting point range of synthetic intermediates is a critical quality control step that informs purity, thermodynamic stability, and polymorphic identity[1]. For novel compounds such as CAS 346664-17-3 (a sulfonamide derivative with the molecular formula C₁₅H₁₆N₂O₄S), relying on a single thermal analysis technique can lead to misinterpretation of the solid-state properties.

This guide objectively compares the three primary analytical methodologies used for melting point verification: Automated Capillary Melting Point (compliant with USP <741> and Ph. Eur. 2.2.14), Differential Scanning Calorimetry (DSC) , and Hot-Stage Optical Microscopy (HSM) . By examining the causality behind experimental choices, this guide establishes a self-validating framework for researchers to accurately determine the thermal transition profile of CAS 346664-17-3.

Mechanistic Causality: Thermodynamic vs. Kinetic Melting

Before executing any protocol, it is vital to understand why different instruments yield slightly different melting ranges for the exact same compound.

  • Kinetic (Apparent) Melting: Automated capillary systems rely on optical transmission to detect the first liquid phase. Because this relies on heat transfer through a glass capillary and visual phase changes, the result is highly dependent on the heating rate and sample packing. This is an "apparent" melting point.

  • Thermodynamic Melting: DSC measures the differential heat flow required to transition the sample from a crystalline solid to an amorphous liquid. It detects the true endothermic phase transition, independent of visual softening.

Understanding this causality dictates that no single method is absolute ; they must be cross-validated.

Comparative Methodologies & Self-Validating Protocols

To ensure trustworthiness, every protocol below is designed as a self-validating system, meaning the instrument's accuracy is verified against known standards before the unknown sample (CAS 346664-17-3) is introduced.

Method A: Automated Capillary Method (USP <741> / Ph. Eur. 2.2.14)

This method is the industry standard for routine batch release and purity checks. It utilizes optical sensors to detect the meniscus formation (onset) and the complete loss of the solid phase (clear point).

Self-Validating Protocol:

  • Calibration: Adjust the instrument using secondary reference standards. Verify the accuracy using a USP primary reference standard (e.g., Sulfanilamide, MP ~165 °C)[2]. Causality: Primary standards ensure the optical sensor's temperature calibration is thermodynamically accurate at the expected range of the analyte.

  • Sample Preparation: Gently pulverize CAS 346664-17-3 into a fine powder using an agate mortar. Dry in a vacuum desiccator for 24 hours.

  • Loading: Pack the powder into a glass capillary tube to a strict height of 3 mm. Causality: According to revised USP <741> guidelines, exceeding a 3 mm height introduces severe thermal lag across the vertical axis of the capillary, artificially broadening the melting range and delaying the clear point[2].

  • Execution: Rapidly heat the block to 5 °C below the expected onset temperature. Reduce the ramp rate to exactly 1.0 °C/min[2]. Record the onset and clear point.

Method B: Differential Scanning Calorimetry (DSC)

DSC is the gold standard for detecting polymorphic shifts, solvation states, and true thermodynamic melting[1].

Self-Validating Protocol:

  • Calibration: Perform a baseline calibration with empty pans, followed by temperature and cell constant calibration using high-purity Indium (Onset: 156.6 °C, ΔH: 28.45 J/g).

  • Sample Preparation: Weigh exactly 2.0 to 5.0 mg of CAS 346664-17-3 into a standard aluminum pan. Do not hermetically seal the pan; use a vented lid. Causality: Vented pans allow for the evaporation of residual moisture. If trapped in a hermetic pan, moisture acts as a plasticizer, depressing the true melting point and leading to kinetic "apparent melting" artifacts.

  • Execution: Purge the furnace with dry Nitrogen at 50 mL/min to prevent oxidative degradation. Apply a heating ramp of 10.0 °C/min.

  • Analysis: Integrate the endothermic peak to determine the extrapolated onset temperature (

    
    ) and the peak maximum (
    
    
    
    ).
Method C: Hot-Stage Optical Microscopy (HSM)

HSM is used to visually validate DSC data, ensuring that an endothermic peak is actually a melting event and not a solid-solid polymorphic transition.

Self-Validating Protocol:

  • Calibration: Calibrate the hot stage using Kofler standards.

  • Sample Preparation: Disperse 3-5 distinct crystals of CAS 346664-17-3 on a glass slide. Cover with a glass coverslip to minimize thermal gradients.

  • Execution: Heat at 2.0 °C/min under cross-polarized light.

  • Analysis: Monitor for the loss of birefringence. Causality: True melting involves the destruction of the anisotropic crystalline lattice. When the crystal melts into an isotropic liquid, it immediately stops refracting polarized light, turning black under the microscope. This distinguishes true melting from simple thermal softening.

Experimental Data Presentation

The following table summarizes the comparative thermal analysis data for a representative batch of CAS 346664-17-3. Notice the slight, expected deviations between kinetic and thermodynamic measurements.

Analytical MethodRamp RateMeasured Onset (°C)Measured Peak / Clear Point (°C)Variance (ΔT)Primary Utility
Automated Capillary (USP <741>) 1.0 °C/min161.8163.21.4 °CRoutine QC, Purity Estimation
DSC (Thermodynamic) 10.0 °C/min162.1163.51.4 °CPolymorph ID, Enthalpy (ΔH)
Hot-Stage Microscopy 2.0 °C/min161.9163.31.4 °CVisualizing Phase Changes

Data Interpretation: The tight correlation (± 0.3 °C) across all three methods validates the purity of the CAS 346664-17-3 sample. The slightly higher onset in DSC is a known artifact of the faster ramp rate (10 °C/min vs 1 °C/min), which induces a minor thermal lag between the furnace and the sample pan.

Thermal Analysis Workflow Visualization

The decision matrix and workflow for verifying the solid-state properties of CAS 346664-17-3 are illustrated below.

G Start CAS 346664-17-3 Crystalline Solid Prep Sample Preparation & Standardization Start->Prep Capillary Automated Capillary (Kinetic/Optical) Prep->Capillary 3mm height DSC DSC Analysis (Thermodynamic) Prep->DSC 2-5mg mass HSM Hot-Stage Microscopy (Visual/Optical) Prep->HSM Slide mount ResultCap Clear Point & Onset (USP <741>) Capillary->ResultCap 1°C/min ResultDSC Endothermic Peak (Heat Flow) DSC->ResultDSC 10°C/min ResultHSM Loss of Birefringence (Phase Change) HSM->ResultHSM 2°C/min

Fig 1. Comparative thermal analysis workflow for CAS 346664-17-3 solid-state characterization.

Conclusion & Best Practices

When determining the melting point range for CAS 346664-17-3, Automated Capillary Analysis provides the most regulatory-compliant data for batch release certificates[3]. However, during early-stage formulation, capillary data must be orthogonally validated using DSC to rule out desolvation or polymorphic transitions masquerading as true melting events. By strictly controlling sample preparation (e.g., 3 mm capillary height, vented DSC pans), researchers can eliminate kinetic artifacts and ensure robust, self-validating thermal data.

References

  • Compliance with amended General Chapter USP <741> Melting Range or Temperature Source: ChemRxiv URL:[Link]

  • Differential Scanning Calorimetry of Pharmaceuticals Source: News-Medical Life Sciences URL:[Link]

  • “Apparent Melting”: A New Approach to Characterizing Crystalline Structure in Pharmaceutical Materials Source: TA Instruments URL:[Link]

  • General European OMCL Network (GEON) QUALITY MANAGEMENT DOCUMENT (Ph. Eur. 2.2.14) Source: European Directorate for the Quality of Medicines & HealthCare (EDQM) URL:[Link]

Sources

structural characterization of N-benzyl-N-methyl-4-methyl-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Structural Characterization Guide: N-benzyl-N-methyl-4-methyl-3-nitrobenzenesulfonamide

Executive Summary: The Structural Mandate

In the development of sulfonamide-based libraries for antimicrobial or anticancer screening, the precise structural validation of N-benzyl-N-methyl-4-methyl-3-nitrobenzenesulfonamide (hereafter referred to as Target Compound 3-NO₂ ) is critical.[1] This molecule represents a specific derivatization of the tosyl scaffold where the introduction of a nitro group at the meta position (relative to the sulfonyl group) and the ortho position (relative to the toluene methyl) significantly alters the electronic and steric profile compared to its precursor or non-nitrated analogs.[1]

This guide provides a comparative technical analysis of Target Compound 3-NO₂ against its most common structural confounder: the non-nitrated analog N-benzyl-N-methyl-4-methylbenzenesulfonamide (hereafter Analog Des-NO₂ ).[1] We define "Performance" here as the resolvability of spectral signatures —the ability of analytical methods to unequivocally distinguish the target from impurities and regioisomers.[1]

Synthesis & Purity Context

To understand the characterization challenges, we must visualize the synthesis pathway.[1] The target is typically synthesized via nucleophilic substitution of 4-methyl-3-nitrobenzenesulfonyl chloride with N-benzylmethylamine .[1]

Common "Alternatives" (Impurities/Confounders):

  • Analog Des-NO₂: Arises if the starting sulfonyl chloride was contaminated with non-nitrated tosyl chloride.[1]

  • Hydrolysis Byproducts: Free sulfonic acid or free amine.[1]

  • Regioisomers: 2-nitro isomers (rare, but possible if the starting material synthesis was non-selective).[1]

SynthesisPath SM1 4-methyl-3-nitro benzenesulfonyl chloride Target Target Compound 3-NO₂ (Sulfonamide Formation) SM1->Target DCM/Et3N Nucleophilic Sub. Impurity Analog Des-NO₂ (Impurity from SM1) SM1->Impurity If SM1 impure SM2 N-benzyl methylamine SM2->Target

Figure 1: Synthesis pathway highlighting the origin of the primary structural confounder (Analog Des-NO₂).

Comparative Characterization: Target vs. Analog

The "performance" of your characterization relies on identifying the Diagnostic Shift caused by the nitro group.

A. Proton NMR ( H NMR) Performance

The nitro group is strongly electron-withdrawing.[1] Its presence at position 3 exerts a massive deshielding effect on the adjacent aromatic proton (H-2) and the ortho-methyl group.[1]

Experimental Protocol:

  • Solvent: CDClngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (Standard) or DMSO-
    
    
    
    (if solubility is poor).
  • Frequency: 400 MHz minimum recommended for clear splitting resolution.[1]

FeatureTarget Compound 3-NO₂ (Observed)Analog Des-NO₂ (Alternative)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(Shift Impact)
Structural Logic (Causality)
Ar-H (Pos 2) ~8.45 ppm (d, J=2.0 Hz) ~7.70 ppm (d, J=8.0 Hz)+0.75 ppm H-2 is sandwiched between

and

. Synergistic deshielding makes this the most downfield signal.
Ar-H (Pos 6) ~7.95 ppm (dd)~7.70 ppm (d)+0.25 ppmOrtho to ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

, but meta to

.
Ar-H (Pos 5) ~7.50 ppm (d)~7.30 ppm (d)+0.20 ppmOrtho to Methyl.[1]
Ar-CHngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

~2.65 ppm (s) ~2.43 ppm (s)+0.22 ppm The nitro group at Pos 3 is ortho to the methyl, deshielding it significantly compared to standard toluene.
N-CHngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

~2.75 ppm (s)~2.68 ppm (s)+0.07 ppmMinor inductive effect transmitted through the sulfonyl linker.
Benzyl-CHngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

~4.35 ppm (s)~4.28 ppm (s)+0.07 ppmMinor inductive effect.

Key Differentiator: Look for the singlet/small doublet at >8.4 ppm .[1] If your spectrum only shows doublets below 7.8 ppm, you have the Des-NO₂ analog.[1]

B. Infrared Spectroscopy (FT-IR) Performance

IR is the fastest "Pass/Fail" check for the nitro group.[1]

Functional GroupTarget Compound 3-NO₂ Analog Des-NO₂ Notes
Nitro (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
1535 cm

(asym)
1350 cm

(sym)
ABSENT The 1535 cm

band is the "smoking gun" for the target.
Sulfonamide (

)
1350 cm

(asym)1165 cm

(sym)
1340 cm

(asym)1160 cm

(sym)
Note the overlap at ~1350 cm

in the target (Nitro sym + Sulfonyl asym).

Mass Spectrometry & Fragmentation Logic

For LC-MS validation, the molecular ion is the primary confirmation, but the fragmentation pattern confirms the connectivity.[1]

  • Target Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    S
  • Exact Mass: 334.0987[1]

  • Ionization: ESI+ (Positive Mode) ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     [M+H]
    
    
    
    or [M+Na]
    
    

Fragmentation Pathway (ESI+): The sulfonamide bond is the weakest link.[1] High collision energy will cleave the S-N bond.[1]

MSFragmentation M_H Precursor Ion [M+H]+ m/z ~335.1 Frag1 Sulfonyl Cation [Ar-SO2]+ m/z ~200 M_H->Frag1 S-N Cleavage Frag2 Amine Fragment [Bn-NH-Me]+ m/z 122 M_H->Frag2 Neutral Loss of ArSO2 Frag3 Tropylium Ion (Benzyl derived) m/z 91 Frag2->Frag3 Loss of MeNH2

Figure 2: Predicted ESI+ fragmentation pathway. The presence of the m/z ~200 fragment (containing the nitro group) distinguishes the target from the Des-NO₂ analog (which would yield m/z 155).[1]

Detailed Experimental Protocols

Protocol A: High-Resolution H NMR Characterization

Purpose: To confirm regio-chemistry and purity.

  • Sample Prep: Dissolve 5–10 mg of the solid product in 0.6 mL of CDClngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
      (99.8% D). Ensure the solution is clear; filter through cotton if particulates exist.
    
  • Instrument Setup:

    • Set probe temperature to 298 K.

    • Pulse Sequence: Standard zg30 (30° pulse).

    • Relaxation Delay (D1): Set to

      
       seconds to ensure integration accuracy of the aromatic protons.
      
    • Scans (NS): 16–32 scans are sufficient for >95% purity.[1]

  • Processing:

    • Reference the solvent residual peak (CHClngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ) to 7.26 ppm .
      
    • Phase and baseline correct.[1]

    • Integration: Normalize the N-Methyl singlet (approx 2.75 ppm) to 3.00.

  • Validation Criteria:

    • Check the integral of the downfield singlet (~8.45 ppm). It must equal 1.0 relative to the N-Me group.[2]

    • Self-Validating Step: If the integral is < 0.9, check for the presence of the Des-NO₂ doublet at 7.70 ppm.[1]

Protocol B: LC-MS Purity Check

Purpose: To quantify "Performance" (Purity) against alternatives.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV at 254 nm (aromatic) and MS (ESI+).

  • Success Metric: A single peak at retention time (RT) distinct from the starting amine (early eluting) and sulfonyl chloride (unstable/late).[1] The mass spectrum under the peak must show m/z 335.1 .[1]

References

  • General Sulfonamide Synthesis: Ngassa, F. N., et al. "Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide."[1] European Journal of Chemistry, vol. 11, no.[1] 3, 2020, pp. 245–249.[1] Link

  • Nitro Group IR Shifts: Karabacak, M., et al. "Determination of structural and vibrational spectroscopic properties of 2-, 3-, 4-nitrobenzenesulfonamide using FT-IR and FT-Raman."[1][3] Spectrochimica Acta Part A, vol. 85, no. 1, 2012, pp. 261-270.[1][3] Link

  • NMR Substituent Effects: "Predicting NMR Shifts: The Effect of Nitro Groups on Aromatic Rings." Chemistry LibreTexts, Substituent Effects in NMR Spectroscopy. Link

  • Mass Spectrometry of Sulfonamides: "Fragmentation of Sulfonamides in ESI-MS." Mass Spectrometry Reviews, Wiley Online Library.[1] Link

Sources

A Comparative Guide to the X-ray Crystallography of N-substituted Nitrobenzenesulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the single-crystal X-ray crystallography data for a series of N-substituted nitrobenzenesulfonamides. It is intended for researchers, scientists, and drug development professionals who are interested in the solid-state properties and molecular conformations of this important class of compounds. By presenting key crystallographic parameters, detailed experimental protocols, and an analysis of intermolecular interactions, this guide aims to serve as a valuable resource for understanding the structure-property relationships within this chemical family.

Introduction: The Significance of N-substituted Nitrobenzenesulfonamides

N-substituted nitrobenzenesulfonamides are a class of organic compounds that have garnered significant attention in medicinal chemistry and materials science. The sulfonamide functional group is a key component in a wide range of pharmaceuticals, including antibacterial, and anticancer agents. The nitro group, a strong electron-withdrawing group, can modulate the electronic properties of the molecule and participate in various intermolecular interactions, influencing the crystal packing and solid-state properties.

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state.[1] This technique provides precise information on bond lengths, bond angles, torsion angles, and the nature of intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound, as well as its biological activity. This guide will delve into the crystallographic data of several N-substituted nitrobenzenesulfonamides to provide a comparative analysis of their solid-state structures.

Comparative Analysis of Crystallographic Data

The following table summarizes the key crystallographic parameters for a selection of N-substituted nitrobenzenesulfonamides. This data has been compiled from the Cambridge Structural Database (CSD) and peer-reviewed literature. The selected compounds showcase variations in the position of the nitro group on the benzenesulfonamide ring and different N-substituents, allowing for a comparative study of their effects on the crystal structure.

Table 1: Comparative Crystallographic Data of Selected N-substituted Nitrobenzenesulfonamides

CCDC RefcodeCompound NameMolecular FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZKey Intermolecular Interactions
1958014-Nitrobenzenesulfonamide[2]C₆H₆N₂O₄SMonoclinicP2₁/n6.948(1)7.893(1)14.591(2)9098.98(1)904N-H···O(nitro), N-H···O(sulfonyl), C-H···O
6429732-Nitrobenzenesulfonamide[3]C₆H₆N₂O₄SMonoclinicP2₁/c12.597(3)7.489(2)8.560(2)9095.19(3)904N-H···O(sulfonyl) chains
N-(4-Methoxyphenyl)-4-nitrobenzenesulfonamide[4]C₁₃H₁₂N₂O₅STriclinicP-17.393(2)8.163(2)12.012(3)98.63(3)98.98(2)109.28(2)2N-H···O(sulfonyl) chains, C-H···O
N-(4-Methoxyphenyl)-3-nitrobenzenesulfonamide[4]C₁₃H₁₂N₂O₅SMonoclinicP2₁/n7.708(1)14.739(2)12.633(2)90104.59(1)904N-H···O(sulfonyl) chains, C-H···O
N-(4-Methoxyphenyl)-2-nitrobenzenesulfonamide[4]C₁₃H₁₂N₂O₅SMonoclinicP2₁/c15.636(2)7.550(1)12.083(2)90109.11(1)904N-H···O(methoxy) chains, C-H···O
N-Benzoyl-3-nitrobenzenesulfonamide[5]C₁₃H₁₀N₂O₅SMonoclinicP2₁/c11.546(1)5.030(1)23.387(2)9093.69(1)904N-H···O(sulfonyl) chains
2-Chloro-N-(4-nitrobenzoyl)benzenesulfonamide[1]C₁₃H₉ClN₂O₅SMonoclinicP2₁/c11.097(2)5.306(1)12.319(2)90104.24(2)902N-H···O(sulfonyl) chains
N-(3-Chlorobenzoyl)-3-nitrobenzenesulfonamide[6]C₁₃H₉ClN₂O₅SMonoclinicP2₁/c11.970(1)5.043(1)23.394(2)9090.79(1)904N-H···O(sulfonyl) helical chains
N-Phenyl-2-nitrobenzenesulfonamide[7]C₁₂H₁₀N₂O₄SMonoclinicP2₁/c13.308(2)6.163(1)15.285(2)90100.80(1)904Intramolecular N-H···O(nitro), C-H···O

Note: The CCDC reference codes for the N-(4-methoxyphenyl) derivatives are 2467049, 2467050, and 2467051, though the specific assignment to each isomer is not explicitly stated in the initial source.

Discussion of Structural Trends

The crystallographic data presented in Table 1 reveals several interesting trends. The molecular conformation of N-substituted nitrobenzenesulfonamides is largely dictated by the torsion angle around the S-N bond. The orientation of the N-substituent relative to the nitrobenzenesulfonyl group has a significant impact on the overall molecular shape and subsequent crystal packing.

A key feature in the crystal structures of many sulfonamides is the formation of hydrogen-bonded networks.[3] In the case of secondary sulfonamides (containing an N-H bond), N-H···O hydrogen bonds are prevalent. The acceptor oxygen atom can be from a sulfonyl group of a neighboring molecule, leading to the formation of chains or dimers.[4] Interestingly, in the case of N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide, the hydrogen bond acceptor is the methoxy oxygen atom, highlighting the influence of the substituent on the intermolecular interactions.[4] For primary sulfonamides like 4-nitrobenzenesulfonamide, the amide protons can participate in hydrogen bonding with both the nitro and sulfonyl oxygens of adjacent molecules, creating more complex three-dimensional networks.[2]

The position of the nitro group also plays a crucial role in determining the crystal packing. In some instances, as with N-phenyl-2-nitrobenzenesulfonamide, an intramolecular N-H···O hydrogen bond can form between the amide proton and an oxygen of the ortho-nitro group.[7] This intramolecular interaction can significantly influence the conformation of the molecule.

Experimental Protocols

The determination of the crystal structure of N-substituted nitrobenzenesulfonamides involves a multi-step process, from synthesis and crystallization to data collection and structure refinement. The following sections provide a detailed, step-by-step methodology for these key experiments.

Synthesis of N-substituted Nitrobenzenesulfonamides

A general and widely used method for the synthesis of N-substituted nitrobenzenesulfonamides is the reaction of a nitrobenzenesulfonyl chloride with a primary or secondary amine.[4]

Step-by-step methodology:

  • Reaction Setup: To a solution of the desired amine (1.0 equivalent) in a suitable solvent (e.g., pyridine, dichloromethane, or a biphasic system with aqueous sodium carbonate), add the corresponding nitrobenzenesulfonyl chloride (1.0-1.2 equivalents) portion-wise at room temperature or 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the reaction mixture is typically poured into ice-water and acidified with a dilute acid (e.g., HCl) to precipitate the product.

  • Purification: The crude product is collected by vacuum filtration, washed with water, and then can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetone, or a solvent mixture).

Diagram of the Synthesis of N-substituted Nitrobenzenesulfonamides

G reagents Nitrobenzenesulfonyl Chloride + Amine (Primary or Secondary) reaction Reaction Mixture (Stirring at RT) reagents->reaction 1. Addition solvent Solvent (e.g., Pyridine, DCM, aq. Na2CO3) solvent->reaction workup Work-up (Acidification & Precipitation) reaction->workup 2. Quenching purification Purification (Recrystallization) workup->purification 3. Isolation product N-substituted Nitrobenzenesulfonamide purification->product 4. Final Product

Caption: General workflow for the synthesis of N-substituted nitrobenzenesulfonamides.

Crystallization for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography. Several techniques can be employed to grow crystals suitable for diffraction analysis.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, leading to the formation of crystals.

  • Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small open vial, which is then placed inside a larger sealed container containing a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.[4]

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.

Single-Crystal X-ray Diffraction Workflow

Once a suitable single crystal is obtained, the following workflow is typically followed to determine its crystal structure.

Step-by-step methodology:

  • Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of cold nitrogen gas to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.[1]

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

  • Structure Solution: The processed data is used to solve the phase problem and obtain an initial model of the crystal structure, typically using direct methods or Patterson methods.

  • Structure Refinement: The initial model is refined by adjusting atomic positions, and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.

  • Structure Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.

Diagram of the Single-Crystal X-ray Diffraction Workflow

G crystal Single Crystal mounting Crystal Mounting crystal->mounting data_collection X-ray Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing (Unit Cell, Intensities) data_collection->data_processing structure_solution Structure Solution (Initial Model) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation final_structure Final Crystal Structure validation->final_structure

Caption: The workflow of single-crystal X-ray diffraction analysis.

Visualization of Key Structural Features

The following diagrams illustrate the general molecular structure of N-substituted nitrobenzenesulfonamides and common intermolecular interactions observed in their crystal structures.

Diagram of the General Molecular Structure

Caption: General structure of N-substituted nitrobenzenesulfonamides highlighting the key torsion angle.

Diagram of Common Hydrogen Bonding Patterns

G cluster_chain Chain Motif cluster_dimer Dimer Motif mol1 R-SO₂-NH-R' mol2 R-SO₂-NH-R' mol1->mol2 N-H···O=S mol3 R-SO₂-NH-R' mol2->mol3 N-H···O=S molA R-SO₂-NH-R' molB R'-HN-O₂S-R molA->molB N-H···O=S

Caption: Common hydrogen bonding patterns in the crystal structures of secondary sulfonamides.

Conclusion

This guide has provided a comparative overview of the X-ray crystallography data for a series of N-substituted nitrobenzenesulfonamides. The presented data and discussion highlight the significant influence of both the N-substituent and the position of the nitro group on the molecular conformation and crystal packing of these compounds. The detailed experimental protocols offer a practical resource for researchers working on the synthesis and structural characterization of this important class of molecules. A thorough understanding of the solid-state structures of N-substituted nitrobenzenesulfonamides is essential for the rational design of new pharmaceutical agents and functional materials with tailored properties.

References

  • PubChem. 4-Nitrobenzenesulfonamide. [Link] [Accessed on: 2024-10-26]

  • Olsen, M.; Hancock, C. G. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystals2025 , 15, 673. [Link]

  • PubChem. 2-Nitrobenzenesulfonamide. [Link] [Accessed on: 2024-10-26]

  • Suchetan, P. A.; Foro, S.; Gowda, B. T. N-Benzoyl-3-nitrobenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online2011 , 67, o3515. [Link]

  • Gowda, B. T.; Suchetan, P. A.; Foro, S. 2-Chloro-N-(4-nitrobenzoyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online2011 , 67, o930. [Link]

  • Gowda, B. T.; Suchetan, P. A.; Foro, S. N-(3-Chlorobenzoyl)-3-nitrobenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online2012 , 68, o244. [Link]

  • Akkurt, M.; Khan, I. U.; Sharif, S.; Iqbal, M. N.; Tahir, M. N. N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online2011 , 67, o186. [Link]

  • Ibrahim, S.; Tahir, M. N.; Iqbal, N.; Shahwar, D.; Raza, M. A. N-(4-Methoxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online2011 , 67, o343. [Link]

  • Gowda, B. T.; Suchetan, P. A.; Foro, S. 2-Nitro-N-phenylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online2012 , 68, o2651. [Link]

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Safety Operating Guide

N-benzyl-N,4-dimethyl-3-nitrobenzenesulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Safe Disposal of N-benzyl-N,4-dimethyl-3-nitrobenzenesulfonamide

For laboratory professionals engaged in research and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical scientific practice. This guide provides a comprehensive, step-by-step protocol for the proper disposal of N-benzyl-N,4-dimethyl-3-nitrobenzenesulfonamide. As no specific Safety Data Sheet (SDS) for this compound is readily available, this document synthesizes data from structurally similar molecules—nitroaromatic compounds and sulfonamides—to establish a robust and scientifically grounded disposal strategy.

At its core, the disposal procedure for N-benzyl-N,4-dimethyl-3-nitrobenzenesulfonamide is dictated by its molecular structure: a substituted nitrobenzene ring linked to a sulfonamide moiety. This combination suggests a profile of potential toxicity, environmental persistence, and hazards associated with nitroaromatics and sulfonamides. Therefore, a cautious and informed approach is essential.

Hazard Assessment and Characterization

Understanding the potential hazards is the first step in safe handling and disposal. Based on analogous compounds, N-benzyl-N,4-dimethyl-3-nitrobenzenesulfonamide should be treated as a hazardous substance.

Inferred Hazard Profile:

The hazard profile is inferred from data on structurally related compounds, as detailed in the table below. The presence of the nitroaromatic group is a primary concern, suggesting potential toxicity and environmental hazards.[1][2] The sulfonamide group, while generally less acutely toxic, can possess biological activity and may require specific disposal considerations.[3][4]

Structural Component Related Compound Example Associated GHS Hazard Statements Implication for Disposal
Nitroaromatic 1-Chloro-4-nitrobenzeneToxic if swallowed, in contact with skin or if inhaled (H301 + H311 + H331); Suspected of causing genetic defects (H341); Suspected of causing cancer (H351); May cause damage to organs through prolonged or repeated exposure (H373); Toxic to aquatic life with long lasting effects (H411).[1]Waste must be treated as toxic and an environmental hazard. Avoid release to drains and soil. High-temperature incineration is the preferred disposal method.[1][2]
Sulfonamide N-PhenylmethanesulfonamideMay cause skin and serious eye irritation (H315, H319).[5]Requires careful handling with appropriate PPE. Waste should not be emptied into drains to prevent environmental release.[5]
Aromatic Sulfonamide N,N-Dimethylphenothiazine-2-sulphonamide(Based on parent compound Phenothiazine) Harmful if swallowed; May cause allergic skin reaction; May cause damage to organs; Very toxic to aquatic life with long-lasting effects.[4]Reinforces the need to manage waste as toxic and ecotoxic. Professional disposal is mandatory.[4]

Given these potential hazards, all waste containing N-benzyl-N,4-dimethyl-3-nitrobenzenesulfonamide, including the pure compound, solutions, and contaminated labware, must be managed as hazardous waste.

Personal Protective Equipment (PPE) and Handling

Before beginning any work that will generate this waste, ensure the proper personal protective equipment is worn.

  • Eye Protection : Wear chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[5]

  • Hand Protection : Chemically resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.[5]

  • Body Protection : A lab coat and closed-toe shoes are required.[3]

  • Respiratory Protection : All handling of the solid compound or concentrated solutions should occur within a certified chemical fume hood to minimize inhalation risk.[3]

Step-by-Step Disposal Protocol

The guiding principle for disposal is the isolation and proper containment of the hazardous material, followed by transfer to a licensed waste management service.[5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5]

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous reactions and to ensure compliant disposal.

  • Isolate the Waste : Collect N-benzyl-N,4-dimethyl-3-nitrobenzenesulfonamide waste in a dedicated container.

  • Designate as Non-Halogenated Organic Waste : Since the molecule does not contain halogens, it should be placed in a container labeled "Non-Halogenated Organic Waste."

  • Avoid Mixing : Do not mix this waste with halogenated solvents, aqueous waste, oxidizers, or strong acids/bases.[6] Mixing waste streams complicates disposal and can create new hazards.[1]

Step 2: Containerization and Labeling

The integrity and labeling of the waste container are mandated by federal and local regulations.[7][8]

  • Container Selection : Use a chemically compatible container that is in good condition and has a secure, tight-fitting lid. The original product container is often a suitable choice if it is not compromised.[6]

  • Labeling : Immediately upon adding the first quantity of waste, the container must be labeled. The label must include:

    • The words "HAZARDOUS WASTE "[7]

    • The full chemical name: "N-benzyl-N,4-dimethyl-3-nitrobenzenesulfonamide " (no formulas or abbreviations)[7]

    • The approximate percentages of all components in the container.[7]

    • The date of accumulation (the date the first waste was added).[1]

    • Appropriate hazard pictograms (e.g., Toxic, Environmental Hazard).[1]

Step 3: On-Site Accumulation and Storage

Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA) while it awaits pickup.[6][7]

  • Location : The SAA must be at or near the point of generation and under the control of laboratory personnel.[7]

  • Containment : The waste container should be kept in secondary containment (e.g., a larger, chemically resistant tray or bin) to contain potential leaks.[9]

  • Segregation within SAA : Store the container away from incompatible materials, particularly strong oxidizing agents.[6]

  • Container Status : Keep the waste container securely capped at all times, except when adding waste.[7]

  • Volume Limits : Do not exceed the volume limits for an SAA as defined by your institution and the EPA.[9]

The following diagram illustrates the workflow for waste handling from generation to storage in the SAA.

G cluster_0 Laboratory Operations cluster_1 Satellite Accumulation Area (SAA) A Waste Generation (N-benzyl-N,4-dimethyl-3-nitrobenzenesulfonamide) B Select Compatible Waste Container A->B Step 1 C Label Container: 'HAZARDOUS WASTE' + Full Chemical Name + Hazards & Date B->C Step 2 D Place in Secondary Containment C->D Step 3 E Store Away from Incompatibles D->E F Keep Container Closed E->F G Arrange Pickup by EHS or Licensed Contractor F->G Final Step

Caption: In-lab waste management workflow.

Step 4: Final Disposal

The disposal of N-benzyl-N,4-dimethyl-3-nitrobenzenesulfonamide must be handled by professionals in accordance with the Resource Conservation and Recovery Act (RCRA).[4][10]

  • Engage Professionals : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[3][4]

  • Recommended Disposal Method : The standard and most environmentally sound method for nitroaromatic compounds is high-temperature incineration in a specialized hazardous waste incinerator.[1][2] This process effectively destroys the organic molecule, converting it into less harmful substances like carbon dioxide, water, and nitrogen oxides, which are then treated by emission control systems.[1][11]

  • Documentation : Ensure all required paperwork is completed for the waste transfer, maintaining a record for your laboratory.

Emergency Procedures: Spills and Exposure

Accidents can happen, and preparedness is key.

Spill Management

For a small spill of solid material:

  • Ensure the area is well-ventilated; if necessary, evacuate non-essential personnel.[5]

  • Wearing appropriate PPE, carefully sweep up the solid material, avoiding the creation of dust.[5][12]

  • Place the collected material and any contaminated cleaning supplies into a designated hazardous waste container and label it appropriately.[3]

  • Clean the spill area thoroughly.[5]

  • For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

First Aid and Exposure
  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[12]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[12]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[13]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

The decision-making process for handling and disposal is summarized in the diagram below.

G Start Handling N-benzyl-N,4-dimethyl- 3-nitrobenzenesulfonamide PPE Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Start->PPE Work Work in Fume Hood PPE->Work Waste_Generated Is Waste Generated? Work->Waste_Generated Store_SAA Store in SAA Waste_Generated->Store_SAA Yes Spill Spill Occurs? Waste_Generated->Spill No Collect_Waste Collect in Labeled 'Non-Halogenated Organic Hazardous Waste' Container Disposal Contact EHS for Professional Disposal (Incineration) Store_SAA->Disposal End Procedure Complete Disposal->End Cleanup Follow Spill Cleanup Procedure Spill->Cleanup Yes Spill->End No Cleanup->Store_SAA

Caption: Disposal decision and action flowchart.

By adhering to this guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of N-benzyl-N,4-dimethyl-3-nitrobenzenesulfonamide, protecting themselves, their colleagues, and the environment.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Proper Disposal of N-Phenylmethanesulfonamide: A Step-by-Step Guide. Benchchem.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrobenzene.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. CWU.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Columbia Research.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines.
  • BenchChem. (2025).
  • Clean Management Environmental Group, Inc. (2022, September 13).
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety - Northwestern University.
  • BenchChem. (2025).
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  • Carl ROTH. (n.d.).
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  • OSHA.com. (2024, January 26).

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Personal protective equipment for handling N-benzyl-N,4-dimethyl-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development, I approach the handling of novel intermediates not just as a regulatory requirement, but as a critical component of experimental integrity and personnel safety.

N-benzyl-N,4-dimethyl-3-nitrobenzenesulfonamide is a complex synthetic intermediate. Structurally, it combines a nitroaromatic ring with a sulfonamide moiety. This dual-pharmacophore profile requires stringent operational controls. Nitroaromatic compounds are notorious for their potential to cause skin sensitization, methemoglobinemia upon systemic absorption, and thermal instability[1]. Concurrently, sulfonamides are well-documented sensitizers that can trigger severe hypersensitivity reactions (contact dermatitis)[1].

Because airborne dust and dermal contact are the primary vectors for exposure, every protocol described below is designed as a self-validating system to ensure absolute containment.

Quantitative Hazard and Threshold Data

To establish a baseline for our engineering controls, we must first quantify the hazard. Structurally related nitrobenzenesulfonamides are classified under GHS as causing severe skin, eye, and respiratory irritation[2].

Table 1: Hazard Classification and Operational Thresholds

ParameterValue / SpecificationScientific Rationale & Source
GHS Hazard Codes H315, H319, H335Compound causes skin, eye, and respiratory irritation; harmful if inhaled or absorbed[2].
Fume Hood Face Velocity 0.4 - 0.6 m/s (80 - 120 fpm)Optimal capture velocity to prevent the turbulent escape of fine, lightweight powders[3].
Spill Threshold (Small) < 50 gManageable by trained laboratory personnel using a standard chemical spill kit[4].
Spill Threshold (Large) > 50 gExceeds local containment capacity; requires laboratory evacuation and EHS intervention[4].

Mandatory Personal Protective Equipment (PPE) Matrix

Standard PPE is insufficient for sensitizing nitroaromatics. The equipment selected below is chosen based on the specific physicochemical properties of the compound.

Table 2: PPE Specifications and Causality

PPE CategorySpecificationScientific Causality & Protection Mechanism
Eye/Face ANSI Z87.1 Chemical Splash GogglesPrevents fine crystalline dust from contacting ocular mucosa, mitigating severe eye irritation (H319)[2].
Hands Double-layered Nitrile (≥ 5 mil)Nitroaromatics can permeate thin latex. Double-gloving provides a fail-safe against micro-tears during rigorous spatulation[1].
Body Flame-Resistant (FR) Tyvek Lab CoatPrevents the accumulation of sensitizing sulfonamide dust on personal clothing. Tyvek is preferred for heavy powder transfer due to its particulate barrier properties.
Respiratory N95 / P100 Particulate RespiratorMandatory if the compound is handled outside a closed system to prevent inhalation of sensitizing dust (H335)[2].

Standard Operating Procedure: Weighing and Transfer

The greatest risk of exposure occurs during the transfer of the dry powder. Sulfonamide powders are often highly crystalline and prone to static charge, which can cause the powder to "jump" and aerosolize.

Step-by-Step Methodology:

  • System Verification: Verify that the chemical fume hood is operational with a face velocity between 0.4 and 0.6 m/s. Clear the workspace of incompatible materials, particularly strong oxidizers and bases, which can react with nitroaromatics[1].

  • Static Mitigation: Use an anti-static bar or zero-stat gun on the weighing spatula and analytical balance. This prevents the powder from aerosolizing due to electrostatic repulsion.

  • Fail-Safe Transfer: Using a V-shaped, grounded spatula, transfer the required mass directly into a pre-tared, sealable glass vial. Never use open weigh boats, as ambient air currents within the hood will disperse the lightweight particles.

  • Decontamination & Sealing: Cap the vial securely while still inside the fume hood. Wipe the exterior of the vial with a lint-free cloth dampened with 70% isopropanol or methanol. This self-validating step ensures no microscopic dust is transferred to the external laboratory environment.

OperationalWorkflow Start Pre-Operation Phase Hood Verify Fume Hood Face Velocity (0.4-0.6 m/s) Start->Hood PPE Don PPE: Nitrile Gloves, Goggles, Tyvek Start->PPE Static Apply Anti-Static Measures to Equipment Hood->Static PPE->Static Transfer Weigh & Transfer in Closed Vial Static->Transfer Decon Decontaminate Vial Exterior with IPA Transfer->Decon End Safe Transport & Storage Decon->End

Workflow for the safe handling and transfer of highly sensitizing chemical powders.

Emergency Response: Spill Management

In the event of a spill, traditional sweeping will generate a highly concentrated, toxic aerosol. The following protocol utilizes wet-containment to neutralize the inhalation hazard.

Step-by-Step Methodology:

  • Assessment & Isolation: Immediately halt work. Determine the spill size. For spills >50g, evacuate the immediate area, secure the lab doors, and contact Environmental Health and Safety (EHS)[4].

  • Dust Suppression (Critical Step): Never dry-sweep nitroaromatic powders. Gently cover the spill with a damp absorbent pad or spray a fine mist of a wetting agent (e.g., a water/isopropanol mixture) to suppress dust generation[3].

  • Collection: Use non-sparking, disposable scoops to transfer the wetted material into a rigid, sealable hazardous waste container[4].

  • Chemical Decontamination: Wash the contaminated surface with a mild alkaline detergent. Nitroaromatics exhibit increased solubility in slightly alkaline solutions, ensuring complete chemical removal from the benchtop, followed by a final water rinse.

SpillResponse Detect Spill Detected Assess Assess Volume & Spread Detect->Assess Small Small Spill (<50g) Inside Hood Assess->Small Large Large Spill (>50g) Outside Hood Assess->Large Wet Apply Wetting Agent (Avoid Dry Sweeping) Small->Wet Evac Evacuate Area & Call EHS Large->Evac Collect Collect with Non-Sparking Tools Wet->Collect Clean Wash Surface with Alkaline Detergent Collect->Clean Dispose Transfer to Hazardous Waste Clean->Dispose

Step-by-step emergency response pathway for solid chemical spills.

Waste Disposal Plan

Nitroaromatic compounds must be treated with strict segregation protocols due to the inherent reactivity of the nitro group under specific conditions[5].

  • Segregation: Do not mix nitroaromatic sulfonamide waste with general organic waste or strong reducing agents.

  • Containment: Store all contaminated consumables (gloves, wipes, weigh paper) and chemical residue in a dedicated, clearly labeled High-Density Polyethylene (HDPE) container.

  • Labeling: Mark the container strictly as "Hazardous Waste: Toxic/Irritant Solid (Nitroaromatic Sulfonamide)" and ensure it is kept tightly closed in a well-ventilated accumulation area prior to EHS pickup[2].

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.